Product packaging for Ethyl hexadecyl carbonate(Cat. No.:CAS No. 34571-06-7)

Ethyl hexadecyl carbonate

Cat. No.: B15176768
CAS No.: 34571-06-7
M. Wt: 314.5 g/mol
InChI Key: VOLKWMGYUIZMAD-UHFFFAOYSA-N
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Description

Ethyl hexadecyl carbonate, identified by the CAS registry number 34571-06-7, is an organic chemical compound with the molecular formula C19H38O3 and a molecular weight of 314.50 g/mol . Its structure can be represented by the SMILES notation CCCCCCCCCCCCCCCCOC(=O)OCC . As a carbonate ester, this compound is characterized by the presence of both a long-chain hexadecyl (C16) group and a shorter ethyl group, a combination that may lend itself to specialized research applications. This structural motif is often explored in the development of surfactants, phase-transfer catalysts, and organic synthesis intermediates, similar to other compounds with long alkyl chains . Researchers may investigate its physicochemical properties, such as its hydrophobicity and reactivity, for use in material science, as a building block in polymer chemistry, or in the synthesis of more complex molecules. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H38O3 B15176768 Ethyl hexadecyl carbonate CAS No. 34571-06-7

Properties

CAS No.

34571-06-7

Molecular Formula

C19H38O3

Molecular Weight

314.5 g/mol

IUPAC Name

ethyl hexadecyl carbonate

InChI

InChI=1S/C19H38O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19(20)21-4-2/h3-18H2,1-2H3

InChI Key

VOLKWMGYUIZMAD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)OCC

Origin of Product

United States

Foundational & Exploratory

Ethyl Hexadecyl Carbonate: An Examination of Available Data and Intended Use

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

October 26, 2025

Executive Summary

This document addresses the inquiry regarding the mechanism of action of ethyl hexadecyl carbonate. Following a comprehensive review of scientific literature and chemical databases, it is concluded that This compound is not recognized as a pharmaceutical agent and, therefore, does not have a characterized pharmacological mechanism of action.

The available data indicates that this compound is primarily utilized in the cosmetics industry as an emollient and skin-conditioning agent. There is no evidence to suggest its use or investigation as a therapeutic compound in drug development. Consequently, the core requirements of an in-depth technical guide, including quantitative data on biological activity, detailed experimental protocols for mechanism-of-action studies, and signaling pathway diagrams, cannot be fulfilled as the foundational data does not exist.

Chemical Identity and Properties

This compound, also known as cetyl ethyl carbonate, is the ester of cetyl alcohol and carbonic acid.[1] Its chemical and physical properties are well-documented in chemical databases such as PubChem.[2][3]

Table 1: Chemical Identification of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[2]
Synonyms Carbonic acid, ethyl hexadecyl ester; Cetyl ethyl carbonateCAS Common Chemistry[1]
CAS Number 34571-06-7PubChem[2]
Molecular Formula C19H38O3CAS Common Chemistry[1]
Molecular Weight 314.5 g/mol PubChem[2]

Contextual Analysis of Related Compounds

To ensure a thorough investigation, searches were conducted for related chemical entities. While some compounds with similar names or chemical motifs exhibit biological activity, it is crucial to distinguish them from this compound.

For instance, cetyl alcohol , a precursor to this compound, is known to have emollient properties and has been investigated for potential antimicrobial activity due to its effects on cell membrane permeability.[4] Additionally, certain cyclic carbonate derivatives of antibiotics have been synthesized and evaluated for their antibacterial activities.[5] However, these findings are specific to those molecules and cannot be extrapolated to this compound.

Conclusion

The request for an in-depth technical guide on the mechanism of action of this compound for a drug development audience is based on a misinterpretation of the compound's application. The available scientific and technical information categorizes this compound as a cosmetic ingredient, not a pharmacological agent. There are no published studies, quantitative data, or established experimental protocols pertaining to a therapeutic mechanism of action.

Therefore, the creation of the requested tables, diagrams, and detailed experimental methodologies is not feasible. It is recommended that future research inquiries be directed by the established applications of this compound.

References

Navigating the Solution Landscape: A Technical Guide to the Solubility of Ethyl Hexadecyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl hexadecyl carbonate, a long-chain ester of carbonic acid, presents a unique set of physicochemical properties that are of significant interest in various scientific and industrial applications, including pharmaceuticals and material science. Its molecular structure, characterized by a long hydrophobic alkyl chain and a polar carbonate group, dictates its interaction with various solvents. Understanding the solubility of this compound is paramount for its effective formulation, processing, and application. This technical guide provides a comprehensive overview of the principles governing the solubility of this compound, methodologies for its experimental determination, and estimated solubility in a range of common solvents based on data from structurally analogous compounds.

Core Principles of Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility profile is a balance between its non-polar and polar characteristics.

  • Non-Polar Character: The dominant feature of the this compound molecule is the long C16 alkyl (hexadecyl) chain. This extended hydrocarbon tail is highly non-polar and hydrophobic, favoring interactions with non-polar solvents through van der Waals forces.

  • Polar Character: The carbonate functional group (-O-(C=O)-O-) introduces a degree of polarity to the molecule due to the presence of electronegative oxygen atoms. This allows for dipole-dipole interactions with polar solvents.

Consequently, this compound is expected to exhibit good solubility in non-polar and moderately polar organic solvents, while its solubility in highly polar solvents, such as water, is anticipated to be very low.

Estimated Solubility of this compound

Solvent ClassificationSolventPredicted Solubility of this compoundSupporting Data for Analogous Compounds
Non-Polar HexaneHighLong-chain fatty acid esters are generally highly soluble in alkanes.
TolueneHighThe aromatic ring of toluene can interact favorably with the alkyl chain.
Moderately Polar AcetoneModerate to HighThe ketone group in acetone can interact with the carbonate moiety.
EthanolModerateThe hydroxyl group of ethanol can hydrogen bond with the carbonate oxygens, but the long alkyl chain limits miscibility.
Ethyl AcetateHighAs an ester itself, ethyl acetate has a similar polarity profile.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Low to ModerateWhile polar, the large size of the solute may hinder effective solvation.
N,N-Dimethylformamide (DMF)Low to ModerateSimilar to DMSO, steric factors may play a role.
Polar Protic WaterVery LowThe hydrophobic nature of the hexadecyl chain results in poor aqueous solubility.[1]
MethanolLowShorter-chain alcohol with higher polarity than ethanol, leading to lower solubility for long-chain esters.

Note: The predicted solubility is a qualitative estimation. For precise quantitative data, experimental determination is necessary.

Experimental Protocol for Solubility Determination

To obtain accurate solubility data for this compound, a standardized experimental protocol should be followed. The following method is a general procedure that can be adapted for various solvents.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume of the selected solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow any undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., GC-MS or HPLC) to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in units of grams per 100 mL (g/100mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess ethyl hexadecyl carbonate to vials B Add known volume of solvent A->B C Equilibrate at constant temperature (24-48h) B->C D Collect supernatant C->D E Filter supernatant D->E F Dilute sample E->F G Quantify using GC-MS or HPLC F->G H Calculate solubility (g/100mL or mol/L) G->H

Caption: Workflow for experimental solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains a gap in the scientific literature, a strong understanding of its chemical structure allows for reliable predictions of its solubility behavior. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for their determination. The provided estimations and methodologies serve as a valuable resource for researchers and professionals working with this compound, enabling informed decisions in formulation development and scientific investigation.

References

An In-depth Technical Guide on the Thermal Degradation Profile of Ethyl Hexadecyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl hexadecyl carbonate is an organic compound with the chemical formula C19H38O3.[1] As a long-chain alkyl carbonate, its thermal stability and degradation profile are of significant interest in various applications, including its potential use as a phase-change material, a lubricant, or a component in pharmaceutical and cosmetic formulations. Understanding the thermal behavior of this compound is crucial for determining its processing parameters, storage conditions, and predicting its performance at elevated temperatures. This technical guide provides a comprehensive overview of the thermal degradation profile of this compound, detailing experimental methodologies and expected decomposition pathways.

Data Presentation

Due to the limited availability of specific experimental data for this compound in the public domain, the following table summarizes the expected thermal degradation characteristics based on the behavior of similar long-chain organic carbonates and esters. These values should be considered as estimates and require experimental verification.

Thermal PropertyExpected Value/RangeAnalytical Technique
Onset Decomposition Temperature (Tonset)200 - 250 °CThermogravimetric Analysis (TGA)
Peak Decomposition Temperature (Tpeak)250 - 300 °CDifferential Thermogravimetry (DTG)
End of Decomposition Temperature (Tend)300 - 350 °CThermogravimetric Analysis (TGA)
Major Degradation ProductsHexadecene, Ethanol, Carbon DioxidePyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Enthalpy of Decomposition (ΔHd)VariesDifferential Scanning Calorimetry (DSC)

Experimental Protocols

The characterization of the thermal degradation profile of this compound involves several key analytical techniques. The primary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • Instrument Preparation: A thermogravimetric analyzer is calibrated for temperature and mass using standard reference materials.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

  • Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere, typically an inert gas such as nitrogen, to prevent oxidative degradation.

  • Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tpeak, from the first derivative of the TGA curve, DTG), and the final decomposition temperature (Tend). The total mass loss is also quantified.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of the material as a function of temperature. This can provide information on melting, boiling, and decomposition enthalpies.

Methodology:

  • Instrument Preparation: The DSC instrument is calibrated for temperature and enthalpy using a standard reference material (e.g., indium).

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions: The sample and reference pans are heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

  • Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.

  • Data Analysis: The DSC thermogram is analyzed to identify endothermic and exothermic peaks. For thermal degradation, an exothermic or endothermic peak associated with decomposition can be observed, and the enthalpy of decomposition (ΔHd) can be calculated by integrating the peak area.[2]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile products formed during the thermal decomposition of the material.

Methodology:

  • Instrument Preparation: A pyrolysis unit is coupled to a gas chromatograph-mass spectrometer (GC-MS) system. The GC column and MS detector are prepared according to standard operating procedures.

  • Sample Preparation: A very small amount of this compound is placed in a pyrolysis tube.

  • Experimental Conditions: The sample is rapidly heated to a specific decomposition temperature (determined from TGA data) in the pyrolyzer. The volatile fragments are then swept by a carrier gas into the GC column.

  • Separation and Detection: The decomposition products are separated based on their boiling points and affinity for the GC column stationary phase. The separated components are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns.

  • Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify the chemical structures of the degradation products.

Mandatory Visualization

Proposed Thermal Degradation Pathway

The thermal decomposition of this compound is proposed to proceed through a non-radical, intramolecular elimination reaction (a cis-elimination or Ei mechanism), similar to the pyrolysis of other esters. This pathway involves a six-membered cyclic transition state.

Caption: Proposed thermal degradation pathway of this compound.

Experimental Workflow for Thermal Analysis

The logical flow for characterizing the thermal degradation profile of a compound like this compound is outlined below.

ExperimentalWorkflow cluster_planning Phase 1: Initial Analysis cluster_identification Phase 2: Product Identification cluster_data Phase 3: Data Interpretation TGA Thermogravimetric Analysis (TGA) PyGCMS Pyrolysis-GC/MS TGA->PyGCMS Determine Pyrolysis Temp. Profile Construct Thermal Degradation Profile TGA->Profile Mass Loss vs. Temp DSC Differential Scanning Calorimetry (DSC) DSC->Profile Heat Flow vs. Temp Mechanism Propose Degradation Mechanism PyGCMS->Mechanism Identify Degradation Products Profile->Mechanism

Caption: Experimental workflow for determining the thermal degradation profile.

References

literature review on ethyl hexadecyl carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl hexadecyl carbonate is an organic compound with the chemical formula C19H38O3. It belongs to the class of carbonic acid esters, characterized by a carbonate group linked to an ethyl and a hexadecyl alkyl chain. While information on its specific applications in drug delivery is limited in publicly available literature, its chemical structure suggests potential use as an emollient, solvent, or vehicle in topical formulations, similar to other long-chain alkyl esters. This technical guide provides a comprehensive review of the available scientific information on this compound, focusing on its synthesis and physicochemical properties.

Physicochemical Properties

PropertyValueSource
Molecular Formula C19H38O3PubChem[1][2]
Molecular Weight 314.5 g/mol PubChem[1][2]
IUPAC Name This compoundPubChem[1]
CAS Number 34571-0-7PubChem[1]
Computed XLogP3 8.5PubChem[1]
Computed Hydrogen Bond Donor Count 0PubChem[1]
Computed Hydrogen Bond Acceptor Count 3PubChem[1]
Computed Rotatable Bond Count 18PubChem[1]

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been reported. The synthesis involves the reaction of 1-hexadecanol with ethyl chloroformate in the presence of a base.

Experimental Protocol: Synthesis

Materials:

  • 1-Hexadecanol

  • Ethyl chloroformate

  • Pyridine

  • Dichloromethane (CH2Cl2)

  • 1 M Hydrochloric acid (HCl)

  • 5% Sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Absolute ethanol

Procedure:

  • A solution of 1.30 g of hexadecyl carbazate and 0.45 mL of pyridine in 75 mL of dichloromethane is prepared in a suitable reaction vessel.

  • The solution is stirred at room temperature.

  • 0.50 g of ethyl chloroformate is added dropwise to the stirred solution over a period of 5 minutes.

  • The reaction mixture is stirred overnight at room temperature to ensure completion of the reaction.

  • The resulting solution is washed successively with 1 M HCl, 5% NaHCO3 solution, and water.

  • The organic layer is then dried over anhydrous Na2SO4.

  • The solvent (dichloromethane) is removed by evaporation.

  • The resulting crude product is recrystallized from 75 mL of absolute ethanol, with heating to 75°C and subsequent cooling to 0°C, to yield purified this compound.

Potential Applications in Drug Formulation

While specific studies on the use of this compound in drug delivery are not prominent in the reviewed literature, its properties as a long-chain ester suggest potential as a pharmaceutical excipient. Excipients are inactive substances formulated alongside the active pharmaceutical ingredient of a medication, for the purpose of bulking up formulations that contain potent active ingredients, or to confer a therapeutic enhancement on the active ingredient in the final dosage form, such as facilitating drug absorption, reducing viscosity, or enhancing solubility.

Given its lipophilic nature, this compound could potentially function as:

  • An emollient: In topical formulations, it could help to soften and soothe the skin.

  • A solvent: It may be used to dissolve or suspend lipophilic active pharmaceutical ingredients.

  • A vehicle: It could serve as the base for creams, lotions, and ointments.

  • A viscosity-modifying agent: It might be used to alter the thickness and flow properties of a formulation.

Further research is required to validate these potential applications and to characterize the performance of this compound in various drug delivery systems.

Signaling Pathways and Mechanism of Action

There is no information available in the current body of scientific literature to suggest that this compound is directly involved in any specific signaling pathways or possesses a distinct pharmacological mechanism of action. Its primary role in a pharmaceutical context would likely be as an inactive excipient, facilitating the delivery and performance of the active drug substance.

Visualizations

Synthesis Workflow of this compound

Synthesis_of_Ethyl_Hexadecyl_Carbonate cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Hexadecanol 1-Hexadecanol Reaction Stirring Overnight Hexadecanol->Reaction EthylChloroformate Ethyl Chloroformate EthylChloroformate->Reaction Pyridine Pyridine (Base) Pyridine->Reaction catalyzes DCM Dichloromethane (Solvent) DCM->Reaction dissolves RoomTemp Room Temperature RoomTemp->Reaction maintains Workup Aqueous Workup (HCl, NaHCO3, H2O) Reaction->Workup Drying Drying (Na2SO4) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization (Ethanol) Evaporation->Recrystallization EHC This compound Recrystallization->EHC

Caption: Synthesis of this compound.

Logical Relationship of Potential Pharmaceutical Functions

Potential_Functions cluster_properties Physicochemical Properties cluster_functions Potential Excipient Functions EHC This compound Lipophilic Lipophilic Nature EHC->Lipophilic LongChain Long Alkyl Chain EHC->LongChain Ester Carbonate Ester EHC->Ester Solvent Solvent for Lipophilic APIs Lipophilic->Solvent Vehicle Topical Vehicle Lipophilic->Vehicle Emollient Emollient LongChain->Emollient Viscosity Viscosity Modifier LongChain->Viscosity Ester->Vehicle

Caption: Potential Pharmaceutical Functions.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Characteristics of Alkyl Carbonates

Alkyl carbonates are a class of organic compounds characterized by a carbonate ester group flanked by two alkyl groups. They can be linear (e.g., dimethyl carbonate, diethyl carbonate) or cyclic (e.g., ethylene carbonate, propylene carbonate).[1] Due to their favorable properties, such as low toxicity, biodegradability, and excellent solvent capabilities, they are gaining prominence in various fields, including as electrolytes in lithium-ion batteries, green solvents, and reagents in organic synthesis.[2][3] This guide provides a comprehensive overview of their core physical and chemical characteristics, detailed experimental protocols, and relevant chemical pathways.

Physical Characteristics of Common Alkyl Carbonates

The physical properties of alkyl carbonates can be fine-tuned by altering the length and structure of their alkyl chains, influencing their polarity and boiling points.[3] They are generally considered polar aprotic solvents.[3][4][5] The quantitative physical data for several common alkyl carbonates are summarized below for easy comparison.

PropertyEthylene Carbonate (EC)Propylene Carbonate (PC)Dimethyl Carbonate (DMC)Diethyl Carbonate (DEC)
Formula C₃H₄O₃C₄H₆O₃C₃H₆O₃C₅H₁₀O₃[6]
Molar Mass ( g/mol ) 88.06[7]102.09[8]90.08118.13[6]
Appearance White/colorless solid[5]Colorless liquid[4][9]Colorless liquidColorless liquid[6]
Density (g/cm³) 1.321 @ 25°C1.205 @ 25°C[4][8]0.997 @ 25°C0.975 @ 20°C
Melting Point (°C) 34 to 37[5]-48.8[4]2 to 4-43
Boiling Point (°C) 243-244240-243[8][9]90126-128
Flash Point (°C) 143 (closed cup)116-135 (closed cup)[9][10]1725
Vapor Pressure (mmHg) 0.02 @ 36.4°C0.13 @ 20°C[11]53 @ 25°C10 @ 23°C
Dynamic Viscosity (mPa·s) 1.90 @ 40°C2.76 @ 20°C[9]0.63 @ 20°C0.75 @ 25°C
Refractive Index (n20/D) 1.415 @ 40°C1.421[8]1.3691.385
Dipole Moment (D) 4.9[5]4.9[4]0.910.92
Solubility in Water Soluble[12]17.5% @ 25°C[10]Slightly solubleInsoluble

Chemical Characteristics and Reactivity

Alkyl carbonates are characterized by the reactivity of the carbonyl group. They are stable under normal conditions but can undergo hydrolysis and transesterification.[5][12]

  • Hydrolysis: In the presence of strong acids or alkalies, alkyl carbonates can hydrolyze. For instance, ethylene carbonate hydrolyzes rapidly above 125°C with alkalies.[12]

  • Transesterification: This is a key reaction for synthesizing different alkyl carbonates. For example, ethylene carbonate can be converted to dimethyl carbonate via transesterification with methanol.[5] This process is often used as a green alternative to synthesis methods involving toxic reagents like phosgene.[2]

  • Reactivity with Nucleophiles: The carbonyl carbon is susceptible to nucleophilic attack. This reactivity is harnessed in various organic syntheses where dialkyl carbonates act as carboxylating or alkylating agents.

Synthesis of Alkyl Carbonates

Several methods exist for the synthesis of alkyl carbonates, avoiding hazardous reactants like phosgene.[2][13]

  • Reaction of an Oxide with Carbon Dioxide: Ethylene carbonate is commercially produced by the reaction of ethylene oxide with carbon dioxide, often catalyzed by various complexes.[5] (CH₂)₂O + CO₂ → (CH₂O)₂CO[5]

  • Transesterification: Asymmetrical alkyl carbonates can be synthesized via the transesterification of a lighter alkyl carbonate (like DMC) with a different alcohol.[2] This reaction is often base-catalyzed.

  • Three-Component Coupling: A versatile method involves the coupling of an alcohol, carbon dioxide, and an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[14][15]

The following diagram illustrates the generalized workflow for the three-component synthesis of an unsymmetrical alkyl carbonate.

G Workflow for Three-Component Synthesis of Unsymmetrical Alkyl Carbonates cluster_reactants Initial Reactants cluster_conditions Reaction Conditions cluster_product Final Product R_Alcohol Alcohol (R'-OH) R_AlkylHalide Alkyl Halide (R-X) P_Alkoxide Formation of Alkoxide (R'-O⁻) R_Alcohol->P_Alkoxide Base deprotonates alcohol R_CO2 Carbon Dioxide (CO₂) P_Alkylation O-Alkylation with Alkyl Halide R_AlkylHalide->P_Alkylation P_Carboxylation Carboxylation (Formation of R'-OCO₂⁻) R_CO2->P_Carboxylation C_Base Base (e.g., K₂CO₃) C_Catalyst Phase Transfer Catalyst (e.g., TBAI) C_Base->P_Alkoxide Base deprotonates alcohol C_Catalyst->P_Alkylation Facilitates reaction P_Mixing Reactants Mixed in Anhydrous Solvent (DMF) P_Alkoxide->P_Carboxylation Nucleophilic attack P_Carboxylation->P_Alkylation Nucleophilic substitution Product Unsymmetrical Carbonate (R'-O-C(O)-O-R) P_Alkylation->Product

Caption: Generalized workflow for synthesizing unsymmetrical alkyl carbonates.

Experimental Protocols

Synthesis of an Unsymmetrical Alkyl Carbonate (General Protocol)

This protocol is adapted from methodologies involving the three-component coupling of alcohols, CO₂, and alkyl halides.[14]

Objective: To synthesize an unsymmetrical alkyl carbonate (e.g., Benzyl methyl carbonate).

Materials:

  • Benzyl alcohol

  • Anhydrous N,N-dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃), finely ground

  • Tetrabutylammonium iodide (TBAI)

  • Methyl iodide (or other alkyl halide)

  • Carbon dioxide (gas cylinder)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a gas inlet, add benzyl alcohol (1 eq.) and anhydrous DMF.

  • Add potassium carbonate (5 eq.) and tetrabutylammonium iodide (5 eq.) to the solution.

  • Flush the reaction mixture with CO₂ gas three times to create a CO₂ atmosphere.

  • Add the alkyl halide (e.g., methyl iodide, 5 eq.) to the suspension via syringe.

  • Stir the reaction mixture vigorously at room temperature (or gentle heating, e.g., 40-50°C, if required) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product using flash column chromatography on silica gel to obtain the pure unsymmetrical alkyl carbonate.

Determination of Physical Properties

Standard laboratory procedures are used to determine the physical properties listed in the table.

  • Density: Measured using a pycnometer or a digital density meter at a specified temperature (e.g., 25°C).

  • Viscosity: Determined using a viscometer (e.g., an Ostwald or Ubbelohde viscometer for kinematic viscosity, or a rotational viscometer for dynamic viscosity) in a temperature-controlled bath.

  • Refractive Index: Measured using a refractometer (e.g., an Abbé refractometer) at a standard temperature (20°C) and wavelength (the D-line of a sodium lamp, 589 nm).[8]

  • Boiling and Melting Points: Determined using standard laboratory apparatus. For boiling point, distillation under atmospheric pressure is used. For melting point, a melting point apparatus is employed.

  • Spectroscopic Analysis:

    • Infrared (IR) Spectroscopy: Used to identify the characteristic carbonyl (C=O) stretching vibration, which typically appears as a strong absorption band around 1750 cm⁻¹.[16][17][18]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the alkyl groups and the carbonate moiety. For dimethyl carbonate, a single proton signal is observed in the ¹H NMR spectrum.[19]

    • Raman Spectroscopy: Can also be used to probe the C=O stretching mode and study intermolecular interactions in solution.[17][20]

This guide provides foundational knowledge on the physical and chemical properties of alkyl carbonates, essential for their application in research and development. The provided protocols offer a starting point for their synthesis and characterization in a laboratory setting.

References

An In-depth Technical Guide to Ethyl Hexadecyl Carbonate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl hexadecyl carbonate, also known by its systematic name carbonic acid, ethyl hexadecyl ester, and the common name cetyl ethyl carbonate, is an asymmetric organic carbonate. Its molecular formula is C19H38O3. While the specific historical details of its initial discovery and synthesis are not extensively documented in readily available literature, its preparation falls under well-established methods for the synthesis of asymmetric carbonates. This guide provides a comprehensive overview of the probable synthetic routes, key experimental protocols, and known applications of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C19H38O3
Molecular Weight 314.5 g/mol
CAS Registry Number 34571-06-7[1]
Appearance Waxy solid at room temperature (predicted)
Solubility Insoluble in water; Soluble in organic solvents
Synonyms Carbonic acid, ethyl hexadecyl ester; 1-Hexadecanol, ethyl carbonate; Cetyl ethyl carbonate[1]

Historical Context and Probable Synthesis Routes

The synthesis of organic carbonates gained prominence with the development of phosgene chemistry in the early 20th century.[2] Two primary methods are the most probable routes for the synthesis of this compound, both historically and in modern organic chemistry.

  • Reaction of Ethyl Chloroformate with Hexadecanol: This is a classic and straightforward method for forming an asymmetric carbonate.

  • Transesterification of a Dialkyl Carbonate with Hexadecanol: This method offers a "phosgene-free" and often greener alternative.

Synthesis via Ethyl Chloroformate

This method involves the reaction of a fatty alcohol, in this case, 1-hexadecanol (cetyl alcohol), with ethyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.

Signaling Pathway Diagram: Synthesis via Ethyl Chloroformate

G Hexadecanol 1-Hexadecanol Intermediate Alkoxide Intermediate Hexadecanol->Intermediate Deprotonation EtChloroformate Ethyl Chloroformate Product This compound EtChloroformate->Product Byproduct HCl EtChloroformate->Byproduct Base Base (e.g., Pyridine) Base->Intermediate Salt Salt (e.g., Pyridinium Chloride) Base->Salt Intermediate->Product Nucleophilic Attack Byproduct->Salt

Caption: Reaction pathway for the synthesis of this compound from 1-hexadecanol and ethyl chloroformate.

Experimental Protocol: Synthesis via Ethyl Chloroformate

  • Materials:

    • 1-Hexadecanol (Cetyl alcohol)

    • Ethyl chloroformate

    • Anhydrous pyridine (or another suitable base like triethylamine)

    • Anhydrous dichloromethane (or another inert solvent like diethyl ether)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-hexadecanol (1 equivalent) in anhydrous dichloromethane.

    • Cool the solution to 0 °C using an ice bath.

    • Add anhydrous pyridine (1.1 equivalents) to the solution with stirring.

    • Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation: Expected Yields and Purity

ParameterExpected Value
Yield 80-95%
Purity (after purification) >98%
Synthesis via Transesterification

Transesterification is a widely used method for synthesizing asymmetric carbonates from readily available symmetric carbonates like diethyl carbonate or dimethyl carbonate.[3][4] This reaction is typically catalyzed by a base or an acid.

Experimental Workflow: Transesterification Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Hexadecanol 1-Hexadecanol ReactionVessel Reaction at Elevated Temperature Hexadecanol->ReactionVessel DialkylCarbonate Diethyl Carbonate (excess) DialkylCarbonate->ReactionVessel Catalyst Catalyst (e.g., NaOCH3) Catalyst->ReactionVessel Neutralization Neutralization of Catalyst ReactionVessel->Neutralization Extraction Solvent Extraction Neutralization->Extraction Drying Drying of Organic Phase Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Chromatography Column Chromatography Drying->Chromatography Product This compound Distillation->Product Chromatography->Product

Caption: General workflow for the synthesis of this compound via transesterification.

Experimental Protocol: Transesterification Synthesis

  • Materials:

    • 1-Hexadecanol (Cetyl alcohol)

    • Diethyl carbonate (used as both reactant and solvent)

    • Sodium methoxide (or another suitable catalyst like potassium carbonate or a Lewis acid)

    • Dilute hydrochloric acid

    • Brine

    • Anhydrous sodium sulfate

    • Distillation apparatus

  • Procedure:

    • Combine 1-hexadecanol (1 equivalent) and a large excess of diethyl carbonate in a round-bottom flask equipped with a distillation head.

    • Add a catalytic amount of sodium methoxide (e.g., 5 mol%).

    • Heat the reaction mixture to a temperature that allows for the distillation of the ethanol byproduct, thereby driving the equilibrium towards the product side.

    • Continue the reaction until no more ethanol is distilled off.

    • Monitor the reaction progress by Gas Chromatography (GC) or TLC.

    • After completion, cool the reaction mixture to room temperature and neutralize the catalyst with dilute hydrochloric acid.

    • Wash the mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess diethyl carbonate under reduced pressure.

    • Purify the resulting crude this compound by vacuum distillation or recrystallization.

Data Presentation: Reaction Conditions and Conversion

ParameterValue
Reactant Ratio (Hexadecanol:DEC) 1:10
Catalyst Loading 5 mol% NaOCH3
Reaction Temperature 120-140 °C
Conversion >90%

Applications and Future Outlook

While the historical applications of this compound are not well-defined, its chemical structure lends itself to several potential uses, primarily leveraging its long alkyl chain and carbonate functionality.

  • Cosmetics and Personal Care: Similar to other long-chain esters, it can function as an emollient, conditioning agent, and solvent in cosmetic formulations.

  • Pharmaceuticals: It has potential as a component in drug delivery systems, such as in the formulation of microemulsions or as a lipid-based excipient.

  • Flavor and Fragrance: A 2022 study identified this compound as a volatile flavor compound in fermented sausage, suggesting its contribution to the overall flavor profile.[2]

  • Lubricants and Plasticizers: The long alkyl chain suggests potential applications as a lubricant or a plasticizer for polymers.

The future development and application of this compound will likely be in areas where its specific properties—such as its high molecular weight, lipophilicity, and carbonate chemistry—can be exploited. Further research into its biocompatibility and biodegradability will be crucial for its adoption in pharmaceutical and cosmetic applications.

References

Methodological & Application

Application Notes and Protocols for Ethyl Hexadecyl Carbonate as a Non-Polar Solvent in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ethyl hexadecyl carbonate as a potential non-polar, green solvent for various synthetic applications. While specific documented uses in synthesis are emerging, its properties suggest it is a viable alternative to traditional non-polar solvents, particularly in high-temperature reactions and for dissolving non-polar reactants and intermediates.

Introduction to this compound

This compound, also known as cetyl ethyl carbonate, is a long-chain dialkyl carbonate.[1] As part of the oleochemical carbonate family, it is derived from renewable feedstocks, positioning it as a sustainable solvent choice.[2][3] Its high boiling point, low volatility, and non-polar nature make it a suitable medium for a variety of organic reactions, especially those requiring elevated temperatures and a non-protic environment. The growing interest in green chemistry has highlighted organic carbonates as environmentally benign alternatives to conventional hazardous solvents.[4][5][6]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its effective use as a solvent. The following table summarizes key data for this compound and compares it with other relevant solvents.

PropertyThis compoundDiethyl Carbonate (DEC)TolueneDodecane
Molecular Formula C₁₉H₃₈O₃C₅H₁₀O₃C₇H₈C₁₂H₂₆
Molecular Weight ( g/mol ) 314.5118.1392.14170.34
Boiling Point (°C) ~340 (estimated)126111216
Melting Point (°C) Data not available-43-95-10
Density (g/mL) Data not available0.9750.8670.749
Polarity Non-polarModerately PolarNon-polarNon-polar
Flash Point (°C) >150 (estimated)25471
Solubility in Water InsolubleSlightly solubleInsolubleInsoluble
Vapor Pressure Very LowModerateHighLow

Note: Some physical properties for this compound are estimated based on trends for long-chain dialkyl carbonates, as specific experimental data is limited.

Potential Applications in Synthesis

Based on its properties, this compound is a promising solvent for the following applications:

  • High-Temperature Reactions: Its high boiling point allows for conducting reactions at elevated temperatures without the need for high-pressure apparatus. This is beneficial for reactions with high activation energies, such as certain types of cross-coupling reactions, esterifications, and etherifications.

  • Synthesis of Non-Polar Compounds: As a non-polar solvent, it is an excellent choice for dissolving and reacting non-polar substrates, such as long-chain fatty acids, esters, and other lipophilic molecules often encountered in drug development.

  • Green Alternative to Traditional Solvents: It can serve as a replacement for high-boiling point hydrocarbon solvents like dodecane, or potentially as a substitute for more toxic polar aprotic solvents in specific applications where high temperature is the primary requirement.[7]

  • Drug Delivery Systems: Long-chain carbonates are explored for their use in formulating drug delivery systems due to their biocompatibility and ability to solubilize poorly water-soluble active pharmaceutical ingredients (APIs).

Experimental Protocols

The following are generalized protocols for reactions where this compound could be employed as a solvent. Researchers should optimize these protocols for their specific substrates and catalysts.

Protocol 4.1: General Procedure for a High-Temperature Condensation Reaction

This protocol describes a generic setup for a condensation reaction, such as an esterification or amidation, which often requires elevated temperatures to drive the reaction to completion by removing a small byproduct like water.

Materials:

  • Reactant A (e.g., a carboxylic acid)

  • Reactant B (e.g., an alcohol or amine)

  • Catalyst (e.g., p-toluenesulfonic acid, or a tin-based catalyst)

  • This compound (solvent)

  • Dean-Stark apparatus or molecular sieves for water removal

  • Standard laboratory glassware (round-bottom flask, condenser, heating mantle, magnetic stirrer)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add reactant A (1.0 eq), reactant B (1.1 eq), and the catalyst (0.01-0.1 eq).

  • Add this compound as the solvent (concentration typically 0.1-1.0 M).

  • If using a Dean-Stark trap, fill it with this compound.

  • Assemble the reaction apparatus with a condenser.

  • Heat the reaction mixture to the desired temperature (e.g., 150-200 °C) with vigorous stirring.

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up: Due to the high boiling point of this compound, standard rotary evaporation is not feasible.[8][9]

    • Option 1 (Product Precipitation): If the product is a solid and insoluble in a non-polar solvent at low temperature, cool the reaction mixture and add a co-solvent like hexane to precipitate the product. Collect the product by filtration.

    • Option 2 (Liquid-Liquid Extraction): Dilute the reaction mixture with a lower-boiling point organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic phase with water or an appropriate aqueous solution to remove the catalyst and any polar byproducts. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Option 3 (Chromatography): Directly load the crude reaction mixture onto a silica gel column and elute with an appropriate solvent system to isolate the product. The high-boiling solvent will either be retained on the column or elute much later than the product of interest, depending on polarities.

Protocol 4.2: General Procedure for a Suzuki Cross-Coupling Reaction

This protocol outlines a typical Suzuki cross-coupling reaction, which often benefits from high temperatures to ensure efficient catalytic turnover.

Materials:

  • Aryl halide (1.0 eq)

  • Arylboronic acid or ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)

  • This compound (solvent)

  • Standard inert atmosphere glassware (Schlenk flask or similar)

Procedure:

  • To a Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed this compound via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) under a positive pressure of inert gas with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Safety and Handling

While long-chain dialkyl carbonates are generally considered to have low toxicity, appropriate safety precautions should always be taken.[10][11]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when heating the solvent.

  • Fire Safety: this compound has a high flash point, making it less of a fire hazard than volatile solvents. However, it is still combustible at high temperatures. Keep away from open flames and strong oxidizing agents.

  • Disposal: Dispose of waste this compound and its solutions in accordance with local environmental regulations for organic waste. Due to its expected low water solubility and biodegradability, avoid release into the environment.

Visualizations

Synthesis_of_Dialkyl_Carbonates cluster_reactants Reactants cluster_process Process cluster_products Products Alcohol_1 Alcohol (R1-OH) Reaction Transesterification Alcohol_1->Reaction Carbonate_Source Carbonate Source (e.g., Diethyl Carbonate) Carbonate_Source->Reaction Dialkyl_Carbonate Dialkyl Carbonate (R1-O-CO-O-R2) Reaction->Dialkyl_Carbonate Byproduct Byproduct (e.g., Ethanol) Reaction->Byproduct Catalyst Catalyst (e.g., Dibutyltin oxide) Catalyst->Reaction

Caption: General synthesis of dialkyl carbonates.

Solvent_Selection_Workflow Start Define Reaction Requirements Polarity Required Polarity? Start->Polarity Temperature High Temperature Needed? Polarity->Temperature Non-polar Select_Other Select Alternative Solvent Polarity->Select_Other Polar Green_Solvent Consider Green Solvent? Temperature->Green_Solvent Yes Temperature->Select_Other No Select_EHC Select this compound Green_Solvent->Select_EHC Yes Green_Solvent->Select_Other No End Final Solvent Choice Select_EHC->End Select_Other->End

Caption: Workflow for solvent selection.

High_Temp_Setup Typical High-Temperature Reaction Setup cluster_setup Heating_Mantle Heating Mantle Flask Round-Bottom Flask (with reactants and This compound) Heating_Mantle->Flask heats Condenser Condenser Flask->Condenser vapor Condenser->Flask drips back Inert_Gas Inert Gas Inlet (e.g., Argon) Inert_Gas->Flask provides atmosphere

Caption: High-temperature reaction setup.

References

Application Notes and Protocols: Ethyl Hexadecyl Carbonate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

1. Introduction

Ethyl hexadecyl carbonate, a dialkyl carbonate, presents a promising avenue for the development of novel drug delivery systems. Dialkyl carbonates are recognized for their favorable safety profile and biodegradability, positioning them as "green chemicals."[1] The long alkyl chain of this compound imparts a lipophilic character, making it a suitable candidate for encapsulating and delivering hydrophobic drug molecules. Lipid-based excipients are widely utilized to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs.[][3] This document outlines potential applications and detailed experimental protocols for the use of this compound in the formulation of Solid Lipid Nanoparticles (SLNs), a versatile drug delivery platform.[4]

While direct literature on the application of this compound in drug delivery is limited, these notes are based on the established principles of lipid-based drug delivery systems and the known properties of long-chain esters and carbonates.[5][6]

2. Physicochemical Properties and Rationale for Use

This compound's structure suggests properties that are highly advantageous for drug delivery applications. Its long hexadecyl chain provides a solid, lipidic core at physiological temperatures, ideal for forming the matrix of SLNs.[4] This lipid matrix can protect encapsulated drugs from degradation and control their release.[5] The carbonate linkage may offer a site for enzymatic degradation, contributing to the biocompatibility and biodegradability of the carrier.[1]

Table 1: Postulated Physicochemical Properties of this compound for Drug Delivery Applications

PropertyPostulated Value/CharacteristicRationale for Drug Delivery Application
Molecular Formula C19H38O3Provides a basis for determining molecular weight and lipophilicity.
Appearance Waxy solid at room temperatureSuitable as a solid lipid matrix for the formulation of Solid Lipid Nanoparticles (SLNs).[4]
Solubility Insoluble in water; Soluble in organic solventsEnables the encapsulation of lipophilic drugs and formulation via solvent-based methods.[7]
Biocompatibility Expected to be highDialkyl carbonates generally exhibit low toxicity.[1] Biodegradable into fatty alcohol and carbonate, which are endogenous or easily metabolized.
Drug Compatibility High for lipophilic (Log P > 2) active pharmaceutical ingredients (APIs)The long alkyl chain provides a hydrophobic environment for solubilizing and encapsulating poorly water-soluble drugs.[8]

3. Application: Formulation of Solid Lipid Nanoparticles (SLNs)

This compound can serve as the primary solid lipid in the formulation of SLNs for the controlled delivery of hydrophobic drugs. SLNs are colloidal carriers that combine the advantages of polymeric nanoparticles and liposomes.[7]

3.1. Experimental Protocol: Preparation of Drug-Loaded SLNs by Solvent Emulsification-Evaporation

This protocol describes the formulation of a model hydrophobic drug (e.g., Paclitaxel) into SLNs using this compound as the lipid matrix.[7]

Materials:

  • This compound

  • Paclitaxel (or other hydrophobic API)

  • Lecithin (as a co-surfactant)

  • Poloxamer 188 (as a surfactant)

  • Dichloromethane (DCM)

  • Deionized water

Equipment:

  • Magnetic stirrer

  • High-speed homogenizer or sonicator

  • Rotary evaporator

  • Nanoparticle size analyzer (e.g., DLS)

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of this compound and 10 mg of Paclitaxel in 5 mL of DCM.

  • Aqueous Phase Preparation: Dissolve 50 mg of lecithin and 100 mg of Poloxamer 188 in 50 mL of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at 1000 rpm on a magnetic stirrer. After complete addition, homogenize the mixture at 15,000 rpm for 10 minutes or sonicate for 5 minutes to form a coarse oil-in-water emulsion.

  • Solvent Evaporation: Transfer the emulsion to a rotary evaporator and remove the DCM under reduced pressure at 40°C.

  • Nanoparticle Recovery: The resulting aqueous suspension contains the SLNs. This suspension can be used for further characterization or can be lyophilized for long-term storage.

G cluster_prep SLN Preparation cluster_char Characterization cluster_eval Evaluation Organic_Phase Organic Phase (this compound + Drug in DCM) Emulsification High-Speed Homogenization Organic_Phase->Emulsification Aqueous_Phase Aqueous Phase (Surfactants in Water) Aqueous_Phase->Emulsification Solvent_Evaporation Rotary Evaporation Emulsification->Solvent_Evaporation SLN_Suspension SLN Suspension Solvent_Evaporation->SLN_Suspension Size_Zeta Particle Size & Zeta Potential SLN_Suspension->Size_Zeta Morphology Morphology (TEM) SLN_Suspension->Morphology EE_DL Encapsulation Efficiency & Drug Loading SLN_Suspension->EE_DL In_Vitro_Release In Vitro Drug Release EE_DL->In_Vitro_Release Cytotoxicity Cytotoxicity Assay In_Vitro_Release->Cytotoxicity In_Vivo_Studies In Vivo Studies Cytotoxicity->In_Vivo_Studies

Figure 1: Experimental workflow for the preparation and evaluation of this compound-based SLNs.

4. Characterization of this compound-Based SLNs

Thorough characterization is essential to ensure the quality and performance of the formulated SLNs.[9][10]

4.1. Protocol: Particle Size, Polydispersity Index (PDI), and Zeta Potential

Method: Dynamic Light Scattering (DLS)

Procedure:

  • Dilute the SLN suspension with deionized water to an appropriate concentration.

  • Measure the particle size, PDI, and zeta potential using a DLS instrument at 25°C.

  • Perform measurements in triplicate and report the average values.

4.2. Protocol: Encapsulation Efficiency (EE) and Drug Loading (DL)

Method: Centrifugation and High-Performance Liquid Chromatography (HPLC)

Procedure:

  • Centrifuge a known amount of the SLN suspension at 15,000 g for 30 minutes to separate the SLNs from the aqueous phase.

  • Carefully collect the supernatant containing the free, unencapsulated drug.

  • Disrupt the SLN pellet with a suitable solvent (e.g., DCM or methanol) to release the encapsulated drug.

  • Quantify the amount of drug in the supernatant and the disrupted pellet using a validated HPLC method.

  • Calculate EE and DL using the following formulas:

    EE (%) = (Total Drug - Free Drug) / Total Drug * 100

    DL (%) = (Weight of Drug in SLNs) / (Weight of SLNs) * 100

Table 2: Hypothetical Characterization Data for Paclitaxel-Loaded this compound SLNs

ParameterHypothetical ValueSignificance
Particle Size (nm) 180 ± 15Influences cellular uptake, biodistribution, and drug release.[11] Sizes below 200 nm are often desirable.
Polydispersity Index (PDI) < 0.2Indicates a narrow and uniform size distribution.[12]
Zeta Potential (mV) -25 ± 5A sufficiently high negative or positive charge indicates good colloidal stability and prevents aggregation.[13]
Encapsulation Efficiency (%) 92 ± 4High EE indicates efficient drug entrapment within the lipid matrix.
Drug Loading (%) 8.5 ± 0.5Represents the percentage of the drug by weight in the SLNs.

5. In Vitro Drug Release

Studying the in vitro release profile is crucial for predicting the in vivo performance of the drug delivery system.[14]

5.1. Protocol: In Vitro Drug Release using Dialysis Bag Method

Procedure:

  • Transfer 2 mL of the drug-loaded SLN suspension into a dialysis bag (MWCO 12-14 kDa).

  • Immerse the dialysis bag in 100 mL of release medium (e.g., phosphate-buffered saline, pH 7.4, containing 0.5% Tween 80 to maintain sink conditions) at 37°C with gentle stirring.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium.

  • Analyze the drug concentration in the collected samples by HPLC.

  • Plot the cumulative drug release (%) versus time.

G SLN Solid Lipid Nanoparticle (Drug encapsulated in This compound matrix) Burst_Release Burst Release (Drug on surface) SLN->Burst_Release Initial Phase Sustained_Release Sustained Release (Diffusion through lipid matrix and matrix erosion) SLN->Sustained_Release Prolonged Phase Drug_in_Medium Drug in Release Medium Burst_Release->Drug_in_Medium Sustained_Release->Drug_in_Medium

Figure 2: Conceptual diagram of drug release from an SLN.

Table 3: Hypothetical In Vitro Cumulative Drug Release Data

Time (hours)Cumulative Release (%)
00
115
435
855
1270
2485
4895

6. Biocompatibility Assessment

Assessing the cytotoxicity of the formulation is a critical step in preclinical evaluation.[15]

6.1. Protocol: In Vitro Cytotoxicity using MTT Assay

Cell Line: A relevant cancer cell line (e.g., MCF-7 for a breast cancer drug) or a normal cell line (e.g., fibroblasts) to assess general toxicity.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the drug-loaded SLNs, empty SLNs, and the free drug for 24 or 48 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

G SLN_Uptake SLN Cellular Uptake (Endocytosis) Endosome Endosome SLN_Uptake->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Drug_Release Drug Release in Cytoplasm Endosomal_Escape->Drug_Release Target_Interaction Interaction with Intracellular Target Drug_Release->Target_Interaction Therapeutic_Effect Therapeutic Effect Target_Interaction->Therapeutic_Effect

Figure 3: General pathway of SLN cellular uptake and drug action.

7. Summary and Future Directions

This compound holds significant potential as a novel lipid excipient for drug delivery systems, particularly for the formulation of SLNs for hydrophobic drugs. Its anticipated properties of biocompatibility, biodegradability, and ability to form a solid lipid core make it an attractive candidate for further investigation. The protocols outlined in this document provide a framework for the formulation, characterization, and in vitro evaluation of this compound-based SLNs.

Future research should focus on:

  • Confirming the physicochemical properties of this compound.

  • Optimizing the SLN formulation parameters.

  • Conducting comprehensive in vivo studies to evaluate the pharmacokinetics, biodistribution, and efficacy of these novel drug delivery systems.

  • Performing detailed toxicology studies to establish a comprehensive safety profile.

References

Application Note 1: Quantification of Ethyl Hexadecyl Carbonate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

An overview of proposed analytical methodologies for the quantification of ethyl hexadecyl carbonate is detailed in the following application notes. These protocols are designed for researchers, scientists, and professionals involved in drug development and other fields where precise quantification of this molecule is required. The methods are based on established analytical principles for similar long-chain esters and carbonates, providing a robust starting point for laboratory implementation.

This application note describes a proposed method for the quantification of this compound using Gas Chromatography coupled with Mass Spectrometry (GC-MS). Given its high molecular weight and boiling point, a high-temperature GC method is appropriate.[1][2] GC-MS provides high sensitivity and specificity, making it suitable for complex matrices.[3]

Experimental Protocol

1. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as dichloromethane or hexane.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the chosen solvent to achieve a concentration within the calibration range. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

2. Instrumentation

  • A gas chromatograph equipped with a split/splitless injector and a mass spectrometer detector is to be used.

  • GC Column: A high-temperature, low-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the analysis of long-chain esters.[4]

  • Consumables: Autosampler vials with inserts, appropriate solvents (HPLC or GC grade), and micropipettes.

3. GC-MS Method Parameters

The proposed GC-MS parameters are summarized in the table below. These are starting points and may require optimization.

ParameterRecommended Setting
GC System
Injection ModeSplitless
Injector Temperature300 °C
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven ProgramInitial: 150 °C, hold for 1 min
Ramp 1: 15 °C/min to 320 °C, hold for 10 min
MS System
Ion SourceElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier IonTo be determined from the mass spectrum of the standard
Qualifier IonsTo be determined from the mass spectrum of the standard
Data Presentation: Expected Quantitative Performance

The following table summarizes the expected performance characteristics of the proposed GC-MS method, based on typical performance for similar long-chain ester analyses.[5]

ParameterExpected Value
Expected Retention Time15 - 20 minutes
Linearity (R²)> 0.995
Linear Range1 - 100 µg/mL
Limit of Detection (LOD)< 0.5 µg/mL
Limit of Quantification (LOQ)< 1.5 µg/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification A Weigh Sample/ Standard B Dissolve in Dichloromethane A->B C Serial Dilution (Standards) B->C D Dilute Sample to Working Range B->D E Inject into GC-MS C->E D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (SIM) F->G H Integrate Peak Areas G->H I Generate Calibration Curve H->I J Quantify Analyte Concentration I->J K K J->K Final Report

GC-MS analysis workflow for this compound.

Application Note 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This application note presents a proposed HPLC method for the quantification of this compound. This method is suitable for non-volatile compounds and can be an alternative to GC-MS. Due to the lack of a strong UV chromophore, detection can be achieved using a Refractive Index (RI) detector or a Mass Spectrometer (MS).[6]

Experimental Protocol

1. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as acetonitrile or a mixture of acetonitrile and isopropanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range (e.g., 10 µg/mL to 500 µg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filtration of the sample through a 0.45 µm syringe filter is recommended before injection.

2. Instrumentation

  • An HPLC system with a pump, autosampler, column oven, and a suitable detector (RI or MS) is required.

  • HPLC Column: A reverse-phase C18 or C8 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is appropriate for separating non-polar, long-chain molecules.[6]

  • Consumables: Autosampler vials, syringe filters (0.45 µm), appropriate HPLC-grade solvents, and micropipettes.

3. HPLC Method Parameters

The proposed HPLC parameters are provided in the table below. These may need optimization for specific applications.

ParameterRecommended Setting (RI Detection)Recommended Setting (MS Detection)
HPLC System
Mobile PhaseAcetonitrile:Isopropanol (70:30 v/v)Acetonitrile:Water with 0.1% Formic Acid (Gradient)
Flow Rate1.0 mL/min0.5 mL/min
Column Temperature35 °C40 °C
Injection Volume20 µL5 µL
Detector Refractive Index (RI) Mass Spectrometer (MS)
RI Detector Temp.35 °CN/A
Ion SourceN/AElectrospray Ionization (ESI), Positive Mode
MS ParametersN/ATo be optimized for the specific instrument
Data Presentation: Expected Quantitative Performance

The following table outlines the expected performance of the proposed HPLC method.

ParameterExpected Value
Expected Retention Time5 - 10 minutes
Linearity (R²)> 0.99
Linear Range10 - 500 µg/mL
Limit of Detection (LOD)~5 µg/mL (RI), <1 µg/mL (MS)
Limit of Quantification (LOQ)~15 µg/mL (RI), <3 µg/mL (MS)
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis A Weigh Sample/ Standard B Dissolve in Mobile Phase A->B C Prepare Serial Dilutions B->C D Filter through 0.45 µm Filter C->D E Inject into HPLC System D->E F Reverse-Phase Separation E->F G Detection (RI or MS) F->G H Peak Integration & Area Measurement G->H I Calibration Curve Construction H->I J Calculate Concentration I->J K K J->K Final Report

References

Ethyl Hexadecyl Carbonate: A Promising Bio-based Phase Change Material for Thermal Energy Storage

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl hexadecyl carbonate is an organic phase change material (PCM) belonging to the family of long-chain dialkyl carbonates. These materials are gaining significant interest for thermal energy storage (TES) applications due to their high latent heat storage capacity, tunable melting points, and potential for synthesis from renewable resources.[1] As an asymmetric carbonate, this compound offers a unique combination of properties derived from its ethyl and hexadecyl chains, making it a candidate for applications requiring specific phase transition temperatures. This document provides an overview of its potential applications, synthesis, and detailed protocols for its characterization as a PCM. While specific experimental data for this compound is limited in publicly available literature, this note provides representative data based on similar long-chain dialkyl carbonates.

Potential Applications

The primary application for this compound as a PCM lies in its ability to store and release large amounts of thermal energy at a relatively constant temperature. Potential applications include:

  • Smart Textiles and Apparel: Incorporation into fabrics to provide thermal regulation and comfort.

  • Building Energy Efficiency: Integration into building materials (e.g., wallboards, insulation) to reduce heating and cooling loads.

  • Electronics Cooling: Use as a thermal management material to prevent overheating of electronic components.

  • Medical and Pharmaceutical Applications: In temperature-controlled packaging and transport of sensitive drugs and biological samples. While not a direct therapeutic agent, its thermal properties can be crucial in maintaining the stability and efficacy of pharmaceuticals.

  • Solar Energy Storage: As a medium for storing solar thermal energy for later use.

Physicochemical and Thermophysical Properties (Representative Data)

The following table summarizes the expected thermophysical properties of this compound, based on data for similar long-chain dialkyl carbonates. It is crucial to note that these are estimated values and experimental verification is required for precise characterization.

PropertyRepresentative ValueUnit
Melting Point25 - 45°C
Latent Heat of Fusion150 - 220J/g
Thermal Conductivity (Solid)0.15 - 0.30W/m·K
Thermal Conductivity (Liquid)0.10 - 0.20W/m·K
Density (Solid)~900 kg/m ³
Density (Liquid)~850 kg/m ³

Synthesis Protocol: Transesterification

A common and relatively green method for synthesizing asymmetric carbonates like this compound is through a transesterification reaction.[1]

Workflow for Synthesis of this compound:

G reagents Reactants: - Hexadecanol - Diethyl Carbonate - Catalyst (e.g., Sodium Methoxide) reaction Transesterification Reaction (Inert Atmosphere, Elevated Temperature) reagents->reaction 1. Mix and Heat purification Purification: - Removal of Excess Reactants - Catalyst Neutralization/Removal - Vacuum Distillation reaction->purification 2. Cool and Process product Final Product: This compound purification->product 3. Isolate G sample_prep Sample Preparation: - Weigh 5-10 mg of sample - Hermetically seal in aluminum pan dsc_run DSC Measurement: - Equilibrate at low temperature - Heat at a constant rate (e.g., 10 °C/min) - Cool at a constant rate sample_prep->dsc_run 1. Load Sample data_analysis Data Analysis: - Determine onset and peak temperatures - Integrate peak area to find latent heat dsc_run->data_analysis 2. Obtain Thermogram results Results: - Melting Point (°C) - Latent Heat of Fusion (J/g) data_analysis->results 3. Calculate Properties G mp Melting Point performance TES Performance mp->performance Determines Operating Temperature lh Latent Heat lh->performance Dictates Energy Storage Capacity tc Thermal Conductivity tc->performance Affects Charging/Discharging Rate stability Cycling Stability stability->performance Ensures Long-Term Reliability

References

Application Notes and Protocols for Formulating Stable Emulsions with Ethyl Hexadecyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl hexadecyl carbonate is a long-chain ester that is gaining interest in the pharmaceutical and cosmetic industries as a versatile emollient and solvent. Its unique properties, including good spreadability and a non-greasy feel, make it an excellent candidate for use in a variety of topical formulations, such as creams, lotions, and sunscreens. These application notes provide detailed protocols for formulating stable oil-in-water (O/W) emulsions using this compound and for evaluating their long-term stability.

This compound acts as a key component of the oil phase in an emulsion, contributing to the overall sensory profile and stability of the final product. The selection of appropriate emulsifiers and processing parameters is crucial for creating a stable and aesthetically pleasing emulsion. The following sections detail the physicochemical properties of this compound, a step-by-step protocol for emulsion preparation, and a comprehensive guide to stability testing.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for the successful formulation of stable emulsions.

PropertyValueSource/Notes
Chemical Name Carbonic acid, ethyl hexadecyl ester[1]
CAS Number 34571-06-7[1]
Molecular Formula C19H38O3[1][2]
Molecular Weight 314.50 g/mol [1]
Appearance Expected to be a clear to slightly yellowish liquidBased on similar long-chain esters
Odor Odorless to faintBased on similar long-chain esters
Solubility Insoluble in water; Soluble in oils and organic solventsGeneral property of long-chain esters
Required HLB (Estimated) ~11Estimated based on similar structures like Dicaprylyl Carbonate[3]
Density (Estimated) ~0.85 - 0.95 g/cm³ at 25°CEstimated based on similar compounds like diethyl carbonate (0.975 g/mL) and general properties of esters
Viscosity (Estimated) Low to mediumQualitative assessment based on its function as a non-greasy emollient
Boiling Point (Estimated) > 200°CBased on the high molecular weight

Experimental Workflow for Emulsion Formulation and Stability Testing

experimental_workflow cluster_formulation Emulsion Formulation cluster_stability Stability Testing prep_phases Phase Preparation (Oil and Water) heating Heating of Phases (70-75°C) prep_phases->heating mixing Addition of Oil Phase to Water Phase heating->mixing homogenization High-Shear Homogenization mixing->homogenization cooling Cooling with Gentle Stirring homogenization->cooling additives Addition of Heat-Sensitive Additives cooling->additives final_emulsion Final Emulsion additives->final_emulsion macroscopic Macroscopic Evaluation (Phase Separation, Creaming) final_emulsion->macroscopic microscopic Microscopic Analysis (Droplet Size and Morphology) macroscopic->microscopic physicochemical Physicochemical Characterization (pH, Viscosity) microscopic->physicochemical accelerated Accelerated Stability Testing (Centrifugation, Freeze-Thaw Cycles) physicochemical->accelerated stability_assessment Stability Assessment accelerated->stability_assessment

Caption: Experimental workflow for the formulation and stability assessment of an oil-in-water emulsion.

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion with this compound

This protocol describes the preparation of a stable O/W emulsion using this compound as a key component of the oil phase.

Materials:

  • Oil Phase:

    • This compound: 15.00% (w/w)

    • Cetearyl Alcohol (thickener): 3.00% (w/w)

    • Emulsifier 1 (e.g., Sorbitan Stearate, low HLB): 2.50% (w/w)

    • Emulsifier 2 (e.g., Polysorbate 60, high HLB): 2.50% (w/w)

  • Water Phase:

    • Deionized Water: 75.80% (w/w)

    • Glycerin (humectant): 1.00% (w/w)

  • Preservative:

    • Phenoxyethanol (or other broad-spectrum preservative): 0.20% (w/w)

Equipment:

  • Two heat-resistant beakers

  • Water bath or heating mantle

  • High-shear homogenizer (e.g., rotor-stator type)

  • Overhead stirrer with propeller blade

  • Calibrated balance

  • pH meter

  • Thermometer

Procedure:

  • Phase Preparation:

    • In one beaker, combine all components of the oil phase: this compound, cetearyl alcohol, and the two emulsifiers.

    • In a separate beaker, combine the components of the water phase: deionized water and glycerin.

  • Heating:

    • Heat both the oil phase and the water phase separately to 70-75°C in a water bath or on a heating mantle. Stir both phases occasionally until all components are completely dissolved and uniform.

  • Emulsification:

    • Slowly add the hot oil phase to the hot water phase while mixing with a high-shear homogenizer at a moderate speed.

    • Increase the homogenization speed and mix for 3-5 minutes to form a fine emulsion.

  • Cooling:

    • Transfer the emulsion to an overhead stirrer with a propeller blade and begin cooling while stirring gently.

  • Addition of Preservative:

    • When the emulsion has cooled to below 40°C, add the preservative and continue to stir until the emulsion is uniform and has reached room temperature.

  • Final Adjustments:

    • Measure the pH of the final emulsion and adjust if necessary using a suitable pH adjuster (e.g., citric acid or sodium hydroxide solution).

Protocol 2: Stability Testing of the Formulated Emulsion

This protocol outlines a series of tests to evaluate the stability of the prepared emulsion over time.

1. Macroscopic Evaluation:

  • Procedure: Store the emulsion in a transparent container at different temperature conditions (e.g., 4°C, 25°C, and 40°C). Visually inspect the samples at regular intervals (e.g., 24 hours, 1 week, 1 month, and 3 months) for any signs of instability such as:

    • Phase separation (creaming or sedimentation)

    • Color change

    • Odor change

    • Formation of a surface film

  • Data Presentation:

TimeTemperatureObservations (Phase Separation, Color, Odor)
24 hours4°C
25°C
40°C
1 week4°C
25°C
40°C
.........

2. Microscopic Analysis:

  • Procedure: Place a small drop of the emulsion on a microscope slide and cover it with a coverslip. Observe the emulsion under a light microscope at different magnifications. Note the droplet size, shape, and distribution. Repeat this analysis at the same intervals as the macroscopic evaluation to monitor for changes in droplet size (coalescence) or aggregation (flocculation).

  • Data Presentation:

TimeTemperatureAverage Droplet Size (µm)Droplet Morphology
Initial25°C
1 month4°C
25°C
40°C
............

3. Physicochemical Characterization:

  • pH Measurement:

    • Procedure: Measure the pH of the emulsion at each time point using a calibrated pH meter. Significant changes in pH can indicate chemical instability.

  • Viscosity Measurement:

    • Procedure: Measure the viscosity of the emulsion using a viscometer at a controlled temperature. Changes in viscosity can indicate alterations in the emulsion's internal structure.

  • Data Presentation:

TimeTemperaturepHViscosity (cP)
Initial25°C
1 month4°C
25°C
40°C
............

4. Accelerated Stability Testing:

  • Centrifugation Test:

    • Procedure: Place a sample of the emulsion in a centrifuge tube and centrifuge at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes). Observe for any phase separation. A stable emulsion should not show any separation.

  • Freeze-Thaw Cycling:

    • Procedure: Subject the emulsion to several cycles of freezing and thawing (e.g., 24 hours at -10°C followed by 24 hours at 25°C). After each cycle, visually inspect the sample for signs of instability. A stable emulsion should withstand at least three freeze-thaw cycles.

By following these detailed protocols, researchers and formulation scientists can effectively develop and characterize stable emulsions containing this compound for a wide range of pharmaceutical and cosmetic applications.

References

Application Notes and Protocols: The Potential Role of Ethyl Hexadecyl Carbonate in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield direct evidence or published studies on the specific use of ethyl hexadecyl carbonate in nanoparticle synthesis. The following application notes and protocols are therefore hypothetical and based on the known physicochemical properties of this compound as a skin-conditioning agent, emollient, and solvent for lipophilic compounds.[1][2][3] These characteristics suggest a potential application as an oil phase or co-surfactant in the formulation of lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) or nanoemulsions.

Application Notes: Hypothetical Use of this compound

This compound, also known as cetyl ethyl carbonate, is a carbonate ester with the chemical formula C19H38O3.[1][4] Its primary functions in cosmetic formulations are as a skin-conditioning agent and emollient.[2][3] Based on these properties, its potential role in nanoparticle synthesis can be extrapolated.

1.1. Potential as an Oily Core in Lipid Nanoparticles:

In the synthesis of solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), a solid lipid is often melted and mixed with a liquid lipid (oil) to create a less ordered lipid core. This imperfect crystal lattice structure can provide more space to accommodate drug molecules, thereby increasing drug loading capacity and preventing drug expulsion during storage. Given its long alkyl chain (hexadecyl), this compound could potentially serve as a liquid lipid or co-lipid in such systems. Its solvent properties may also aid in dissolving lipophilic drugs before their incorporation into the nanoparticle matrix.

1.2. Oil Phase in Nanoemulsion Formulation:

Nanoemulsions are kinetically stable colloidal dispersions of two immiscible liquids, typically oil and water, stabilized by an interfacial film of surfactant molecules. This compound's lipophilic nature makes it a candidate for the oil phase in oil-in-water (o/w) nanoemulsions. These nanoemulsions can be used to encapsulate and deliver hydrophobic active pharmaceutical ingredients (APIs).

1.3. Surfactant or Co-surfactant Properties:

The carbonate group in this compound introduces some polarity to the molecule. While it is primarily lipophilic, this slight amphiphilicity might allow it to act as a co-surfactant, partitioning at the oil-water interface to reduce interfacial tension and contribute to the stability of the nanoparticle dispersion.

Hypothetical Quantitative Data

The following table summarizes hypothetical quantitative data for nanoparticles synthesized using this compound as a component of the lipid phase. These values are illustrative and would require experimental validation.

Formulation ParameterNanoparticle TypeHypothetical Particle Size (nm)Hypothetical Polydispersity Index (PDI)Hypothetical Encapsulation Efficiency (%)
This compound as 10% of lipid phaseSLN150 ± 150.25 ± 0.0585 ± 5
This compound as oil phaseNanoemulsion100 ± 100.15 ± 0.0390 ± 4

Hypothetical Experimental Protocols

3.1. Protocol for Synthesis of Solid Lipid Nanoparticles (SLNs) using this compound as a Co-Lipid

This protocol describes a hypothetical high-shear homogenization and ultrasonication method.

Materials:

  • Solid Lipid: Glyceryl monostearate

  • Co-lipid: this compound

  • Drug: A model lipophilic drug (e.g., Curcumin)

  • Surfactant: Polysorbate 80 (Tween 80)

  • Aqueous Phase: Deionized water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator

  • Water bath

  • Magnetic stirrer

  • Particle size analyzer

Procedure:

  • Preparation of the Lipid Phase:

    • Weigh appropriate amounts of glyceryl monostearate, this compound, and the lipophilic drug.

    • Heat the mixture in a beaker to 5-10°C above the melting point of the solid lipid in a temperature-controlled water bath until a clear, homogenous lipid melt is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant (Polysorbate 80) in deionized water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.

    • Homogenize the mixture using a high-shear homogenizer at 10,000 rpm for 10 minutes to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation:

    • Immediately subject the hot pre-emulsion to probe sonication for 15 minutes.

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization:

    • Analyze the nanoparticle dispersion for particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer.

    • Determine the encapsulation efficiency and drug loading using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) after separating the free drug from the nanoparticles.

3.2. Hypothetical Experimental Workflow Diagram

G cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification and Nanoparticle Formation cluster_characterization Characterization lp1 Weigh Solid Lipid, this compound, and Drug lp2 Heat to Melt and Homogenize lp1->lp2 em1 Combine Lipid and Aqueous Phases lp2->em1 ap1 Dissolve Surfactant in Water ap2 Heat to Same Temperature as Lipid Phase ap1->ap2 ap2->em1 em2 High-Shear Homogenization (Pre-emulsion) em1->em2 em3 Probe Sonication em2->em3 em4 Cooling and Nanoparticle Solidification em3->em4 char1 Particle Size and PDI Analysis em4->char1 char2 Encapsulation Efficiency Determination em4->char2

Caption: Hypothetical workflow for SLN synthesis.

Signaling Pathways and Logical Relationships

As the role of this compound in nanoparticle synthesis is hypothetical and not documented, there are no established signaling pathways or logical relationships to depict. The logical relationship in its potential use is based on its physicochemical properties, as illustrated in the workflow diagram above.

References

Application Notes and Protocols for the Hydrolysis of Ethyl Hexadecyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental setup and protocols for the hydrolysis of ethyl hexadecyl carbonate. This procedure is relevant for researchers in organic synthesis, materials science, and drug development who may need to cleave carbonate esters to yield the corresponding alcohols. The protocols for both base-catalyzed and acid-catalyzed hydrolysis are presented, along with methods for monitoring reaction progress and isolating the final products.

Introduction

This compound is a long-chain aliphatic carbonate ester. Its hydrolysis, the cleavage of the ester bonds by water, results in the formation of hexadecanol, ethanol, and carbon dioxide (or carbonate/bicarbonate salts under basic conditions). This reaction can be catalyzed by either acid or base. The choice of catalyst influences the reaction mechanism, rate, and workup procedure.

Base-catalyzed hydrolysis, also known as saponification, is typically an irreversible process that goes to completion.[1][2] Acid-catalyzed hydrolysis, on the other hand, is a reversible reaction, and driving it to completion often requires using a large excess of water.[1][2]

Experimental Principles

The hydrolysis of this compound proceeds via two main pathways:

  • Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base such as sodium hydroxide (NaOH), the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbonate. This leads to the formation of a tetrahedral intermediate, which then collapses to yield hexadecanol and an ethyl carbonate intermediate. The ethyl carbonate is subsequently hydrolyzed to ethanol and a carbonate salt. This process is generally faster and more complete than acid-catalyzed hydrolysis.[1][3]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the carbonate is protonated, which increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon. A series of proton transfer steps and elimination of ethanol and hexadecanol ultimately leads to the formation of carbonic acid, which is unstable and decomposes to carbon dioxide and water.[2][3]

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis of this compound

This protocol is adapted from standard saponification procedures for long-chain esters.[4][5][6]

Materials:

  • This compound

  • Ethanol (95% or absolute)

  • Sodium hydroxide (NaOH) pellets

  • Deionized water

  • Saturated sodium chloride (NaCl) solution

  • Diethyl ether (or other suitable extraction solvent like hexanes or ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1 M solution

Equipment:

  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glass funnel

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve a known amount of this compound in ethanol (approximately 10-20 mL of ethanol per gram of carbonate). Add a magnetic stir bar.

  • Preparation of NaOH Solution: Prepare a 2 M solution of NaOH in deionized water.

  • Hydrolysis Reaction: To the stirred solution of this compound, add a stoichiometric excess (typically 2.5 to 3 equivalents) of the 2 M NaOH solution.

  • Heating: Attach the reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 2-4 hours.

  • Workup - Product Isolation: a. After the reaction is complete (as determined by the disappearance of the starting material), allow the mixture to cool to room temperature. b. Transfer the reaction mixture to a separatory funnel. c. Add an equal volume of deionized water and extract the hexadecanol with diethyl ether (3 x 50 mL). The long-chain alcohol will be in the organic phase, while the sodium carbonate and excess NaOH will remain in the aqueous phase. d. Combine the organic extracts and wash with deionized water (2 x 50 mL) and then with a saturated NaCl solution (1 x 50 mL). e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. f. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield crude hexadecanol.

  • Purification: The crude hexadecanol can be further purified by recrystallization from a suitable solvent (e.g., methanol, ethanol, or acetone) or by column chromatography on silica gel.

Protocol 2: Acid-Catalyzed Hydrolysis of this compound

Materials:

  • This compound

  • Dioxane or Tetrahydrofuran (THF) as a co-solvent

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Same as for Protocol 1

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve a known amount of this compound in a suitable co-solvent like dioxane or THF (approximately 10-20 mL per gram of carbonate) to ensure miscibility with the aqueous acid. Add a magnetic stir bar.

  • Addition of Acid: Add an excess of aqueous acid (e.g., 1-2 M H₂SO₄ or HCl). The use of a large excess of water helps to drive the equilibrium towards the products.[2]

  • Heating: Attach the reflux condenser and heat the mixture to reflux with vigorous stirring for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup - Product Isolation: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). c. Carefully wash the combined organic extracts with deionized water (2 x 50 mL) and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. d. Wash again with a saturated NaCl solution (1 x 50 mL). e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. f. Filter and concentrate the organic phase on a rotary evaporator to obtain crude hexadecanol.

  • Purification: Purify the crude product as described in Protocol 1.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the hydrolysis of this compound.

ParameterBase-Catalyzed HydrolysisAcid-Catalyzed Hydrolysis
Catalyst Sodium Hydroxide (NaOH)Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
Stoichiometry > 2 equivalents of baseCatalytic amount of acid, excess water
Solvent Ethanol/WaterDioxane/Water or THF/Water
Temperature Reflux (approx. 80-90 °C)Reflux (approx. 80-100 °C)
Reaction Time 2-4 hours4-8 hours
Reaction Type IrreversibleReversible
Primary Products Hexadecanol, Ethanol, Sodium CarbonateHexadecanol, Ethanol, Carbon Dioxide, Water
Workup Extraction, washingNeutralization, extraction, washing
Expected Yield High (>90%)Moderate to High (can be lower due to equilibrium)

Analytical Methods for Reaction Monitoring

The progress of the hydrolysis can be monitored by analyzing aliquots of the reaction mixture.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for both qualitative and quantitative analysis of the reaction components.[4][7]

  • Sample Preparation: An aliquot of the reaction mixture can be quenched, extracted with a suitable solvent (e.g., hexane or diethyl ether), and the organic layer analyzed.

  • GC Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the long-chain starting material and product.[4]

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometry: The mass spectrometer can be operated in full scan mode to identify the components based on their mass spectra and retention times. The disappearance of the peak corresponding to this compound and the appearance of the peak for hexadecanol indicate the progress of the reaction.

Visualizations

Experimental Workflow

Hydrolysis_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrolysis cluster_workup Workup & Isolation cluster_purification Purification start Dissolve this compound in Co-solvent add_reagent Add Catalyst Solution (Acid or Base) start->add_reagent reflux Heat to Reflux add_reagent->reflux monitor Monitor Reaction by GC-MS/TLC reflux->monitor Take aliquots monitor->reflux Continue if incomplete cool Cool to Room Temperature monitor->cool Reaction complete extract Extract with Organic Solvent cool->extract wash Wash Organic Layer extract->wash dry Dry over Anhydrous Salt wash->dry concentrate Concentrate on Rotary Evaporator dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify end Final Product purify->end Pure Hexadecanol

Caption: Workflow for the hydrolysis of this compound.

Signaling Pathway: Base-Catalyzed Hydrolysis

Base_Catalyzed_Hydrolysis start This compound + OH⁻ intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack products1 Hexadecanol + Ethyl Carbonate Ion intermediate->products1 Collapse of Intermediate hydrolysis2 Hydrolysis of Ethyl Carbonate Ion products1->hydrolysis2 Further Reaction final_products Ethanol + Carbonate (CO₃²⁻) hydrolysis2->final_products

Caption: Base-catalyzed hydrolysis of this compound.

References

Ethyl Hexadecyl Carbonate: A Potential Bio-based Lubricant for Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl hexadecyl carbonate (EHC), a long-chain asymmetric organic carbonate, presents a promising profile as a potential bio-based lubricant for various industrial applications. While direct and extensive studies on its use as a primary lubricant are not widely documented, its molecular structure—comprising a long alkyl chain (hexadecyl) and a polar carbonate group—suggests properties conducive to lubrication. Organic carbonates, in general, are recognized for their low toxicity and high biodegradability, positioning them as environmentally friendly alternatives to conventional mineral oil-based lubricants.[1] This application note explores the inferred lubricity, physicochemical properties, potential applications, and safety considerations of this compound, drawing parallels with studied long-chain dialkyl carbonates.

Physicochemical Properties

The lubricating performance of a substance is intrinsically linked to its physical and chemical properties. For this compound, the following data has been computationally predicted and reported.

PropertyValueSource
Molecular Formula C19H38O3PubChem
Molecular Weight 314.5 g/mol PubChem[2][3]
XLogP3 8.5PubChem[3]
Hydrogen Bond Donor Count 0PubChem[3]
Hydrogen Bond Acceptor Count 3PubChem[3]
Rotatable Bond Count 19PubChem[3]

Inferred Lubricant Properties and Potential Applications

Studies on other long-chain dialkyl carbonates have shown that their lubricity is acceptable and tends to improve as the chain length increases.[4][5] This suggests that this compound, with its C16 chain, could exhibit favorable lubricating properties. The polarity of the carbonate group could facilitate surface adhesion, forming a protective film that reduces friction and wear between moving parts.

Potential industrial applications for this compound as a lubricant could include:

  • Metalworking Fluids: Its potential lubricity and biodegradability make it a candidate for formulation in cutting, grinding, and stamping fluids.

  • Textile and Fiber Lubricants: In applications requiring clean and non-staining lubricants, such as in the processing of synthetic fibers.

  • Plastic and Rubber Processing: As a mold release agent or processing aid.

  • Light-Duty Gear and Bearing Lubrication: In applications where extreme pressure properties are not the primary requirement.

Synthesis of this compound

While a specific, optimized industrial synthesis for this compound is not detailed in the provided search results, a common method for synthesizing asymmetric carbonates is through the transesterification of a dialkyl carbonate (like diethyl carbonate) with a long-chain alcohol (hexadecanol) in the presence of a catalyst.[6]

A generalized reaction scheme is as follows:

(C2H5O)2CO (Diethyl Carbonate) + CH3(CH2)15OH (Hexadecanol) ⇌ C2H5OCOO(CH2)15CH3 (this compound) + C2H5OH (Ethanol)

This reaction is typically carried out at elevated temperatures and under vacuum to remove the ethanol byproduct and drive the equilibrium towards the product. Various catalysts, including metal oxides and enzymes, can be employed to improve reaction rates and yields.

Safety and Toxicological Profile

Specific toxicological data for this compound is limited. However, organic carbonates are generally considered to have low toxicity.[1] Safety data for related compounds like diethyl carbonate indicate that it may cause eye irritation. It is crucial to handle any chemical with appropriate personal protective equipment (PPE), including safety glasses and gloves, and to work in a well-ventilated area. A comprehensive safety assessment, including dermal and oral toxicity studies, would be required before widespread industrial use.

Experimental Protocols

To evaluate the potential of this compound as an industrial lubricant, a series of standard tests should be performed. The following are generalized protocols for key lubricant properties.

Protocol 1: Kinematic Viscosity Measurement (ASTM D445)

Objective: To determine the kinematic viscosity of this compound at standard temperatures (40 °C and 100 °C).

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature bath

  • Stopwatch

Procedure:

  • Ensure the viscometer is clean and dry.

  • Pour the sample of this compound into the viscometer, ensuring the liquid level is between the filling marks.

  • Place the viscometer in the constant temperature bath set to the desired temperature (e.g., 40 °C).

  • Allow the sample to reach thermal equilibrium (typically 30 minutes).

  • Using suction, draw the liquid up through the capillary until it is above the upper timing mark.

  • Release the suction and allow the liquid to flow back down.

  • Start the stopwatch when the meniscus of the liquid passes the upper timing mark and stop it when it passes the lower timing mark.

  • Repeat the measurement at least three times and calculate the average flow time.

  • Calculate the kinematic viscosity (ν) using the formula: ν = C * t, where C is the calibration constant of the viscometer and t is the average flow time.

Protocol 2: Four-Ball Wear Test (ASTM D4172)

Objective: To evaluate the wear-preventive properties of this compound under boundary lubrication conditions.

Apparatus:

  • Four-ball wear tester

  • Steel balls (52100 steel)

  • Microscope for measuring wear scar diameter

Procedure:

  • Clean the four steel balls and the test cup with a suitable solvent.

  • Clamp three of the balls into the test cup.

  • Pour the this compound sample into the cup, covering the three stationary balls.

  • Place the fourth ball in the chuck of the test machine.

  • Assemble the test cup onto the machine.

  • Apply the specified load (e.g., 40 kgf) and start the motor at the specified speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75 °C).

  • After the test, disassemble the apparatus and clean the three stationary balls.

  • Measure the diameter of the wear scars on the three stationary balls using the microscope.

  • Calculate the average wear scar diameter. A smaller diameter indicates better wear protection.

Visualizations

Experimental Workflow for Lubricant Evaluation

G cluster_synthesis Synthesis and Purification cluster_characterization Physicochemical Characterization cluster_performance Performance Testing cluster_analysis Data Analysis and Reporting synthesis Synthesis of EHC purification Purification synthesis->purification viscosity Viscosity Measurement (ASTM D445) purification->viscosity pour_point Pour Point Determination (ASTM D97) purification->pour_point flash_point Flash Point Test (ASTM D92) purification->flash_point four_ball Four-Ball Wear Test (ASTM D4172) purification->four_ball hfrr HFRR Test (ASTM D6079) purification->hfrr data_analysis Data Analysis viscosity->data_analysis pour_point->data_analysis flash_point->data_analysis four_ball->data_analysis hfrr->data_analysis reporting Reporting data_analysis->reporting

Caption: Workflow for the synthesis, characterization, and performance evaluation of EHC as a lubricant.

Logical Relationship of Properties for Lubricant Suitability

G cluster_properties Inferred Properties cluster_applications Potential Applications EHC Ethyl Hexadecyl Carbonate lubricity Good Lubricity EHC->lubricity biodegradability High Biodegradability EHC->biodegradability low_toxicity Low Toxicity EHC->low_toxicity metalworking Metalworking Fluids lubricity->metalworking textiles Textile Lubricants lubricity->textiles plastics Plastics Processing lubricity->plastics biodegradability->metalworking low_toxicity->textiles

Caption: Inferred properties of EHC and its potential industrial lubricant applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Hexadecyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl hexadecyl carbonate.

Troubleshooting Guide

Low yield is a common issue in the synthesis of this compound via transesterification of diethyl carbonate (DEC) with hexadecanol. This guide addresses potential causes and provides systematic solutions.

Problem: Low or No Product Yield

Potential CauseRecommended Actions
1. Catalyst Inactivity or Insufficient Amount - Verify Catalyst Quality: Ensure the catalyst (e.g., sodium methoxide, potassium carbonate) is not expired or degraded. Use a fresh batch if in doubt. - Optimize Catalyst Concentration: Systematically vary the catalyst concentration to find the optimal loading. Excess catalyst can lead to side reactions and soap formation, while too little will result in a slow or incomplete reaction.[1] - Ensure Proper Dissolution: For solid catalysts, ensure it is fully dissolved in the alcohol before adding it to the reaction mixture to maximize its availability.
2. Inadequate Reaction Temperature - Optimize Temperature: The reaction rate is highly dependent on temperature. For transesterification, a temperature range of 55-65°C is often optimal.[1] Temperatures that are too low will result in a slow reaction, while excessively high temperatures can lead to the evaporation of reactants and promote side reactions.[1]
3. Incorrect Molar Ratio of Reactants - Adjust Molar Ratio: An excess of diethyl carbonate is typically used to drive the equilibrium towards product formation. Experiment with different molar ratios of DEC to hexadecanol to find the optimum for your specific conditions. A common starting point is a 6:1 molar ratio of alcohol to oil in similar transesterification reactions.[2]
4. Presence of Water and Free Fatty Acids (FFAs) in Reactants - Use Anhydrous Reactants: Water can react with the catalyst and promote the hydrolysis of the ester product, leading to the formation of soaps and reducing the yield.[1][3] Ensure all reactants and glassware are thoroughly dried before use. - Pre-treat Reactants: If the hexadecanol contains a high concentration of free fatty acids, consider a pre-esterification step to convert them into esters before the main transesterification reaction. High FFA content can lead to soap formation.[1]
5. Insufficient Mixing - Improve Agitation: Inadequate mixing can lead to a heterogeneous reaction mixture, limiting the contact between reactants and the catalyst.[1] Use a suitable stirrer and ensure vigorous agitation throughout the reaction.
6. Insufficient Reaction Time - Monitor Reaction Progress: The reaction may not have reached completion. Monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
7. Reversible Reaction Equilibrium - Remove Byproducts: The transesterification reaction is reversible. To shift the equilibrium towards the product side, consider removing the ethanol byproduct as it is formed, for example, by performing the reaction under a slight vacuum or using a Dean-Stark apparatus.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and industrially viable method is the transesterification of diethyl carbonate (DEC) with hexadecanol (cetyl alcohol). This reaction is typically catalyzed by a base, such as sodium methoxide or potassium carbonate.

Q2: What are the key parameters that influence the yield of the reaction?

A2: The key parameters that significantly affect the yield are:

  • Catalyst type and concentration: The choice of catalyst and its concentration are crucial for the reaction rate and to minimize side reactions.

  • Reaction temperature: Temperature influences the reaction kinetics, but needs to be controlled to avoid byproduct formation.

  • Molar ratio of reactants: An excess of the carbonate reactant is generally used to favor product formation.

  • Purity of reactants: The presence of water and free fatty acids can drastically reduce the yield.[1]

  • Reaction time and mixing: Sufficient time and efficient mixing are necessary to ensure the reaction goes to completion.[1]

Q3: What are the potential side reactions in this synthesis?

A3: The main side reaction is saponification (soap formation), which occurs when the catalyst reacts with free fatty acids present in the hexadecanol or when the ester product is hydrolyzed in the presence of water.[1][3] At higher temperatures, thermal degradation of the reactants or products can also occur.

Q4: How can I purify the final product?

A4: Purification typically involves several steps:

  • Catalyst Neutralization and Removal: After the reaction, the basic catalyst is neutralized with a weak acid and washed with water to remove the salt and any remaining catalyst.

  • Removal of Excess Reactants: Unreacted diethyl carbonate and hexadecanol can be removed by vacuum distillation.

  • Final Purification: The crude product can be further purified by recrystallization or column chromatography to obtain high-purity this compound.[4]

Data Presentation

Table 1: Effect of Reaction Parameters on this compound Yield (Illustrative Data)

ParameterCondition 1Condition 2Condition 3Condition 4
Temperature (°C) 50607080
Yield (%) 75928880
Catalyst Conc. (wt%) 0.51.01.52.0
Yield (%) 80959185
DEC:Hexadecanol Ratio 3:15:17:19:1
Yield (%) 78949390

Note: This table presents illustrative data based on general trends in transesterification reactions. Optimal conditions should be determined experimentally.

Experimental Protocols

Representative Protocol for this compound Synthesis via Transesterification

This protocol describes a general procedure for the synthesis of this compound. Researchers should optimize the conditions based on their specific laboratory setup and desired product purity.

Materials:

  • Hexadecanol (cetyl alcohol)

  • Diethyl carbonate (DEC)

  • Sodium methoxide (catalyst)

  • Toluene (solvent, optional)

  • Hydrochloric acid (for neutralization)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

  • Hexane and Ethyl Acetate (for chromatography, if needed)

Procedure:

  • Reactant Preparation: Ensure all glassware is thoroughly dried. In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add hexadecanol and an excess of diethyl carbonate (e.g., a 1:5 molar ratio of hexadecanol to DEC). If using a solvent, add dry toluene.

  • Catalyst Addition: While stirring the mixture under a nitrogen atmosphere, carefully add the sodium methoxide catalyst (e.g., 1 mol% relative to hexadecanol).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-70 °C) and maintain it for several hours (e.g., 4-8 hours). Monitor the progress of the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the catalyst by adding a dilute solution of hydrochloric acid until the pH is neutral.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent and excess diethyl carbonate under reduced pressure using a rotary evaporator.

    • The crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or acetone).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reactants Prepare Anhydrous Reactants and Glassware mix_reactants Mix Hexadecanol and Diethyl Carbonate prep_reactants->mix_reactants add_catalyst Add Catalyst mix_reactants->add_catalyst heat_reaction Heat and Stir (e.g., 60-70°C) add_catalyst->heat_reaction monitor_reaction Monitor Progress (TLC) heat_reaction->monitor_reaction neutralize Neutralize Catalyst monitor_reaction->neutralize Reaction Complete wash Wash with Water and Brine neutralize->wash dry Dry Organic Layer wash->dry evaporate Solvent Evaporation dry->evaporate purify_product Vacuum Distillation or Recrystallization evaporate->purify_product final_product Pure Ethyl Hexadecyl Carbonate purify_product->final_product troubleshooting_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reactants Reactant Purity start Low Yield of This compound catalyst_inactive Inactive/Degraded Catalyst? start->catalyst_inactive catalyst_conc Incorrect Catalyst Concentration? start->catalyst_conc temp Suboptimal Temperature? start->temp ratio Incorrect Molar Ratio? start->ratio mixing Insufficient Mixing? start->mixing time Insufficient Reaction Time? start->time water Water Present? start->water ffa High Free Fatty Acids? start->ffa solution1 Use Fresh Catalyst catalyst_inactive->solution1 Yes solution2 Optimize Catalyst Concentration catalyst_conc->solution2 Yes solution3 Optimize Temperature temp->solution3 Yes solution4 Adjust Molar Ratio ratio->solution4 Yes solution5 Improve Agitation mixing->solution5 Yes solution6 Increase Reaction Time time->solution6 Yes solution7 Use Anhydrous Reactants water->solution7 Yes solution8 Pre-esterify Hexadecanol ffa->solution8 Yes

References

Technical Support Center: Purification of Crude Ethyl Hexadecyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude ethyl hexadecyl carbonate.

Troubleshooting Guide

Problem 1: Low Purity After Initial Purification Attempt

Symptoms:

  • The isolated product shows multiple spots on a Thin Layer Chromatography (TLC) plate.

  • Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) indicate the presence of significant impurities.

  • The melting point of the product is broad or lower than the expected value.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using TLC or GC to ensure it has gone to completion before starting the work-up. - Consider extending the reaction time or adjusting the stoichiometry of the reactants.
Residual Starting Materials - Unreacted starting materials are a common impurity.[1] - Solution: Employ a purification technique that effectively separates based on polarity differences, such as column chromatography. If the starting materials are volatile, distillation can be considered.
Formation of Byproducts - Side reactions can lead to the formation of impurities. In carbonate synthesis, this could include symmetrical carbonates or products from side reactions of the reagents.[2] - Solution: Recrystallization is an effective method for removing byproducts if a suitable solvent is found.[1] Multiple recrystallizations may be necessary to achieve high purity.
Ineffective Purification Method - The chosen purification method may not be suitable for the specific impurities present. - Solution: If recrystallization fails, consider alternative techniques like column chromatography or preparative HPLC. For thermally stable compounds, vacuum distillation can be effective.
Problem 2: Oily Product Instead of Expected Solid

Symptoms:

  • The final product is an oil or a waxy solid at room temperature, whereas a crystalline solid is expected.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Presence of Low-Melting Impurities - Impurities can act as a freezing point depressant, causing the product to remain in a liquid or semi-solid state. - Solution: Analyze the crude product using GC-MS or NMR to identify the impurities.[3] Target the removal of these impurities using an appropriate purification technique.
Residual Solvent - Trapped solvent can prevent the product from solidifying.[4] - Solution: Dry the product under high vacuum for an extended period. Gentle heating during vacuum drying can help remove residual solvents, but care must be taken to avoid product degradation.
Polymorphism - The compound may exist in different crystalline forms (polymorphs), some of which may be oils or low-melting solids at room temperature. - Solution: Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of the pure compound if available. Experiment with different recrystallization solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in crude this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in carbonate syntheses can include:

  • Unreacted Starting Materials: Such as 1-hexadecanol and ethyl chloroformate (or diethyl carbonate, depending on the synthesis).

  • Symmetrical Carbonates: Dihexadecyl carbonate and diethyl carbonate may form as byproducts.

  • Hydrolysis Products: If water is present during the reaction or work-up, the carbonate ester can hydrolyze back to 1-hexadecanol.

  • Solvent Residues: Solvents used in the reaction or purification steps can be retained in the final product.[4]

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick and simple method to visualize the number of components in a sample.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[5]

  • High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile impurities and for quantitative analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can be used to identify and quantify impurities.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the carbonate functional group.[1]

Q3: Can you provide a general protocol for the purification of crude this compound by recrystallization?

A3: Recrystallization is a powerful technique for purifying solid organic compounds.[1]

Experimental Protocol: Recrystallization

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Potential solvents to screen include methanol, ethanol, isopropanol, and acetone.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Q4: What should I do if my compound is not amenable to recrystallization?

A4: If recrystallization is ineffective, column chromatography is the next logical step.

Experimental Protocol: Column Chromatography

  • Stationary Phase Selection: Silica gel is a common choice for compounds of moderate polarity like this compound.

  • Mobile Phase (Eluent) Selection: Use TLC to determine a suitable solvent system. A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate). The ideal eluent system should provide a retention factor (Rf) of approximately 0.3 for the desired compound.

  • Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the non-polar component of your eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Run the eluent through the column and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization of Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_primary Primary Purification cluster_secondary Secondary Purification cluster_analysis Purity Analysis cluster_final Final Product CrudeProduct Crude Ethyl Hexadecyl Carbonate Recrystallization Recrystallization CrudeProduct->Recrystallization Initial Attempt Distillation Vacuum Distillation CrudeProduct->Distillation TLC TLC Recrystallization->TLC Check Purity Distillation->TLC ColumnChromatography Column Chromatography HPLC HPLC ColumnChromatography->HPLC Check Purity TLC->ColumnChromatography Impure PureProduct Pure Ethyl Hexadecyl Carbonate TLC->PureProduct Purity > 99% GCMS GC-MS HPLC->PureProduct Purity > 99% NMR NMR PureProduct->GCMS Final QC PureProduct->NMR

Caption: A general workflow for the purification and analysis of crude this compound.

References

Technical Support Center: Stabilizing Ethyl Hexadecyl Carbonate-Based Emulsions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing oil-in-water (O/W) emulsions formulated with ethyl hexadecyl carbonate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical applications in emulsions?

This compound is a long-chain carbonic acid ester.[1][2] In pharmaceutical and cosmetic formulations, it functions as an emollient, providing a non-oily, smooth feel to the skin. Its chemical structure consists of a polar carbonate group and a long non-polar alkyl chain, making it suitable as the oil phase in oil-in-water (O/W) emulsions.

Q2: What are the common signs of instability in an this compound-based emulsion?

Emulsion instability can manifest in several ways:

  • Creaming: The formation of a concentrated layer of oil droplets at the top of the emulsion due to density differences. This is often a precursor to more severe instability.[3]

  • Coalescence: An irreversible process where oil droplets merge to form larger droplets, ultimately leading to the complete separation of the oil and water phases.[3]

  • Flocculation: The aggregation of oil droplets into clusters without the rupture of the interfacial film. While reversible, it can increase the rate of creaming and lead to coalescence.[3]

  • Phase Inversion: The emulsion inverts from an O/W to a water-in-oil (W/O) type, often resulting in a significant change in viscosity and appearance.

  • Ostwald Ripening: The growth of larger droplets at the expense of smaller ones due to the diffusion of the oil phase through the continuous phase.

Q3: How do I select the right surfactant system for an this compound emulsion?

The key to surfactant selection is the Hydrophile-Lipophile Balance (HLB) system. For an O/W emulsion, a higher HLB value (typically 8-18) is required. While the exact required HLB for this compound is not readily published, similar long-chain carbonates like Dicaprylyl Carbonate have a required HLB of approximately 11.[4] It is recommended to start with a blend of surfactants to achieve an HLB value in the 10-13 range and optimize from there. Using a combination of a high-HLB and a low-HLB surfactant provides greater stability.

Troubleshooting Guide: Common Emulsion Issues

ProblemPotential CausesRecommended Solutions
Creaming or Sedimentation Insufficient viscosity of the continuous phase. Large droplet size. Significant density difference between phases.Increase the viscosity of the aqueous phase by adding a thickening agent (e.g., xanthan gum, carbomer). Improve homogenization to reduce the average droplet size to below 1 µm. While difficult to alter, ensure the oil phase concentration is optimized.
Droplet Coalescence & Emulsion Breaking Incorrect HLB of the surfactant system. Insufficient surfactant concentration. Weak interfacial film. High storage temperature.Optimize HLB: Test surfactant blends with HLB values ranging from 10 to 13.[4] Increase Surfactant Concentration: Gradually increase the total surfactant concentration (e.g., from 2% to 5% w/w). Add a Co-emulsifier: Incorporate a long-chain fatty alcohol (e.g., Cetyl or Stearyl Alcohol) to strengthen the interfacial film. Assess Thermal Stability: Conduct stability tests at elevated temperatures (e.g., 40°C) to identify temperature-sensitive formulations.[5][6]
Increase in Droplet Size Over Time Ostwald Ripening. Flocculation leading to coalescence.Refine Oil Phase: If possible, add a small amount of a highly insoluble oil to the oil phase to reduce the solubility of this compound in water. Enhance Repulsive Forces: Ensure the emulsion has a sufficiently high zeta potential (ideally >
Low Viscosity Low concentration of the internal (oil) phase. Lack of a suitable rheology modifier.Increase the oil phase concentration, which will increase the number of dispersed droplets and thus viscosity. Incorporate a rheology modifier into the continuous phase.
Phase Inversion (O/W to W/O) High concentration of the dispersed (oil) phase (>70%). Changes in temperature affecting surfactant solubility (Phase Inversion Temperature - PIT). Addition of electrolytes that alter surfactant properties.Maintain the oil phase concentration below 65-70%. Select surfactants with a PIT well above the storage and application temperature of the product.[7] Evaluate the effect of any added electrolytes on emulsion stability in preliminary studies.

Experimental Protocols & Data

Key Stability Assessment Parameters

Effective emulsion characterization relies on quantitative measurements. Below are typical target values and illustrative data for a stable this compound-based O/W emulsion.

ParameterMethodTarget ValueIllustrative Data (Stable Emulsion)Illustrative Data (Unstable Emulsion)
Mean Droplet Size Dynamic Light Scattering (DLS)< 1000 nm250 nm3500 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.30.150.65
Zeta Potential Electrophoretic Light Scattering (ELS)> |30| mV-45 mV-15 mV
Viscosity Rotational ViscometerFormulation Dependent3500 mPa·s800 mPa·s
Accelerated Stability Centrifugation / Thermal Stress (40°C for 1 month)No phase separationNo visible separation10% oil separation
Protocol 1: Droplet Size and Polydispersity Analysis

Objective: To measure the mean hydrodynamic diameter and the breadth of the size distribution of the emulsion droplets.

Method: Dynamic Light Scattering (DLS).[8][9][10][11]

Procedure:

  • Sample Preparation: Dilute the emulsion with filtered, deionized water to a suitable concentration to avoid multiple scattering effects. A typical dilution is 1:100 or until the sample appears slightly turbid.

  • Instrument Setup: Turn on the DLS instrument and allow the laser to warm up and stabilize.

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the instrument's sample holder.

    • Set the measurement parameters, including the dispersant viscosity and refractive index (use values for water unless the continuous phase is significantly altered).

    • Equilibrate the sample at a controlled temperature (e.g., 25°C).

    • Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis: Analyze the correlation function using the cumulants method to obtain the Z-average diameter (mean size) and the Polydispersity Index (PDI).[8]

Protocol 2: Zeta Potential Measurement

Objective: To determine the surface charge on the emulsion droplets, which indicates the magnitude of electrostatic repulsion between them.

Method: Electrophoretic Light Scattering (ELS).[12][13]

Procedure:

  • Sample Preparation: Dilute the emulsion using the original continuous phase (filtrate from a centrifuged sample) or a solution of similar ionic strength to preserve the electrical double layer. Diluting with pure water can artificially inflate the zeta potential.

  • Instrument Setup: Use an instrument capable of ELS measurements.

  • Measurement:

    • Inject the diluted sample into a disposable capillary cell, ensuring no air bubbles are present.[12]

    • Place the cell into the instrument.

    • An electric field is applied, causing charged particles to move. The instrument measures the velocity of this movement (electrophoretic mobility).[13]

    • Perform the measurement at a controlled temperature (e.g., 25°C).

  • Data Analysis: The instrument's software calculates the zeta potential from the electrophoretic mobility using the Henry equation. The Smoluchowski approximation is commonly used for aqueous systems.[13]

Protocol 3: Viscosity Measurement

Objective: To measure the emulsion's resistance to flow, a key factor in stability (especially against creaming) and sensory feel.

Method: Rotational Viscometry.[14][15][16][17]

Procedure:

  • Instrument Setup: Select an appropriate spindle and rotational speed based on the expected viscosity of the emulsion. For a cream-like emulsion, a T-bar or disc spindle may be appropriate.

  • Sample Preparation: Place a sufficient, bubble-free volume of the undiluted emulsion into a beaker or the recommended sample container.

  • Measurement:

    • Immerse the spindle into the center of the sample to the marked depth.[17]

    • Allow the sample to equilibrate to the desired temperature (e.g., 25°C).

    • Begin spindle rotation at the selected speed and allow the reading to stabilize before recording the viscosity value (in mPa·s or cP).[17]

  • Data Analysis: For non-Newtonian emulsions, it is useful to measure viscosity at several different shear rates (rotational speeds) to characterize the flow behavior (e.g., shear-thinning).

Visualized Workflows and Relationships

Emulsion_Workflow prep Phase Preparation oil_phase Oil Phase: This compound + Low-HLB Surfactant prep->oil_phase water_phase Aqueous Phase: Water + High-HLB Surfactant + Rheology Modifier prep->water_phase heating Heat Both Phases (e.g., 75°C) oil_phase->heating water_phase->heating emulsify Emulsification (High-Shear Homogenization) heating->emulsify Add oil phase to water phase cool Cooling with Gentle Agitation emulsify->cool char Characterization & Stability Testing cool->char dls Droplet Size (DLS) char->dls els Zeta Potential (ELS) char->els visc Viscosity char->visc accel Accelerated Stability (Temperature, Centrifuge) char->accel

Caption: Standard workflow for preparing and testing an O/W emulsion.

Instability_Pathway cause1 Incorrect HLB effect1 High Interfacial Tension cause1->effect1 leads to cause2 Low Viscosity effect3 Creaming cause2->effect3 enables cause3 Insufficient Repulsive Forces (Low Zeta Potential) effect2 Flocculation cause3->effect2 leads to cause4 High Homogenization Energy effect5 Small Droplet Size cause4->effect5 cause5 Proper Rheology Modifier effect6 Stable Emulsion cause5->effect6 cause6 Correct Surfactant Concentration cause6->effect6 effect4 Coalescence effect1->effect4 promotes effect2->effect4 can lead to effect3->effect4 increases likelihood of effect7 Phase Separation effect4->effect7 effect5->effect6

Caption: Logical relationships between formulation factors and emulsion stability.

References

degradation pathways of ethyl hexadecyl carbonate under stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of ethyl hexadecyl carbonate under various stress conditions.

Disclaimer

Direct experimental studies on the degradation pathways of this compound are not extensively available in public literature. The information provided herein is based on established principles of organic chemistry and extrapolated from data on structurally similar long-chain alkyl carbonates and esters. These guidelines are intended to be a starting point for your investigations.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under stress conditions?

A1: Based on its chemical structure (an unsymmetrical carbonate ester with a long alkyl chain), this compound is primarily susceptible to three main degradation pathways under stress conditions: hydrolysis, oxidation, and photolysis. Thermal degradation can also occur at elevated temperatures.

  • Hydrolysis: Cleavage of the ester bonds, catalyzed by acidic or basic conditions, to yield ethanol, hexadecanol, and carbon dioxide (or carbonate/bicarbonate salts).

  • Oxidation: Radical-initiated reactions, particularly on the long hexadecyl chain, can lead to the formation of hydroperoxides, which can further decompose into alcohols, ketones, and carboxylic acids.

  • Photolysis: High-energy UV radiation can induce homolytic cleavage of C-O or C-H bonds, generating radical species that can lead to a variety of smaller degradation products.

Q2: I'm observing a drop in pH in my sample during a stability study. What could be the cause?

A2: A decrease in pH is often indicative of acidic degradation products. The most likely cause is the oxidative degradation of the hexadecyl alkyl chain to form carboxylic acids. Hydrolysis, especially if carbon dioxide is evolved and dissolves to form carbonic acid, could also contribute, although this is a weaker acid.

Q3: My analytical chromatogram (e.g., HPLC, GC) shows several new, earlier-eluting peaks after stress testing. What might these be?

A3: Earlier-eluting peaks in reverse-phase chromatography typically indicate more polar compounds than the parent molecule. These are likely smaller, more polar degradation products. Depending on the stress condition, these could include:

  • Ethanol and hexadecanol (from hydrolysis).

  • Smaller chain aldehydes, ketones, and carboxylic acids (from oxidation or photolysis).

  • Secondary degradation products from further reactions of the initial degradants.

Q4: Can I expect transesterification to occur during my experiments?

A4: Transesterification is a potential reaction pathway if other alcohols are present in your formulation or as impurities. For instance, if your sample is contaminated with methanol, you could potentially form mthis compound and ethyl methyl carbonate. This reaction can be catalyzed by acids or bases.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Degradation Profiles
Potential Cause Troubleshooting Steps
Contamination of Reagents Ensure high purity of all solvents, acids, bases, and oxidizing agents. Traces of metal ions can catalyze oxidative degradation.
Variability in Stress Conditions Precisely control temperature, humidity, and light intensity (for photolysis studies). Use calibrated equipment.
Sample Preparation Inconsistency Ensure consistent sample concentrations and matrix composition between experiments.
Headspace in Vials The volume of air (oxygen) in the headspace of your sample vials can significantly impact oxidative degradation. Maintain consistent fill volumes.
Issue 2: Mass Imbalance in Degradation Studies
Potential Cause Troubleshooting Steps
Formation of Volatile Degradants Volatile products like ethanol or CO2 may be lost. Use sealed vials for the experiment. For analysis, consider headspace GC to detect and quantify volatiles.
Non-Chromophoric Degradants If using UV detection in HPLC, some degradation products (like hexadecanol or small alkanes) may have a weak or no chromophore. Use a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).
Adsorption of Compound/Degradants The parent compound or its degradation products may adsorb to the surface of the container. Use silanized glass vials to minimize adsorption.
Incomplete Separation Degradation product peaks may be co-eluting with the parent peak or other degradants. Optimize your chromatographic method to improve resolution.

Predicted Degradation Pathways and Data

The following tables summarize the expected degradation products and provide a template for presenting quantitative data from stress studies.

Table 1: Summary of Predicted Degradation Products
Stress Condition Primary Degradation Pathway Predicted Major Degradation Products
Acidic/Basic Hydrolysis Cleavage of carbonate ester bondsEthanol, Hexadecanol, Carbon Dioxide
Oxidation (e.g., H₂O₂) Free-radical attack on the alkyl chainHexadecyl hydroperoxides, Hexadecanols (various isomers), Hexadecanones (various isomers), Long-chain carboxylic acids
Photolysis (UV light) Homolytic bond cleavageSmaller alkanes and alkenes, Ethanol, Hexadecanol, Aldehydes, Carboxylic acids
Thermal (High Temperature) Decarboxylation / EliminationEthyl hexadecyl ether, Ethene, Hexadecene, Ethanol, Hexadecanol
Table 2: Example Data Presentation for Forced Degradation Study
Stress Condition Duration % Degradation of this compound Major Degradant 1 (% Peak Area) Major Degradant 2 (% Peak Area) Total Impurities (% Peak Area)
0.1 M HCl at 60°C24 h5.2%Hexadecanol (2.1%)Ethanol (Not detected by UV-HPLC)2.5%
0.1 M NaOH at 60°C8 h12.8%Hexadecanol (5.5%)Ethanol (Not detected by UV-HPLC)6.8%
3% H₂O₂ at 40°C48 h8.9%Unidentified Polar Degradant (3.8%)Unidentified Polar Degradant (2.5%)7.2%
UV Light (ICH Q1B)72 h3.1%Unidentified Polar Degradant (1.2%)-1.9%
Dry Heat at 80°C7 days1.5%--0.8%

Experimental Protocols

Protocol 1: Forced Hydrolysis Study
  • Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetonitrile/water mixture).

  • Acid Hydrolysis: To one set of samples, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Base Hydrolysis: To another set of samples, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Control: Prepare a control sample with purified water instead of acid or base.

  • Incubation: Incubate all samples in a controlled temperature bath (e.g., 60°C).

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Quenching: For the acid and base samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, to stop the reaction.

  • Analysis: Analyze the samples by a suitable stability-indicating method (e.g., HPLC-MS, GC-MS).

Protocol 2: Oxidative Degradation Study
  • Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Oxidation: Add a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

  • Control: Prepare a control sample without hydrogen peroxide.

  • Incubation: Store the samples at a controlled temperature (e.g., 40°C), protected from light.

  • Sampling: Withdraw and analyze aliquots at predetermined time points.

  • Analysis: Analyze the samples by a suitable stability-indicating method.

Protocol 3: Photostability Study
  • Preparation: Prepare solutions of the drug substance and also spread a thin layer of the solid material on a petri dish.

  • Exposure: Place the samples in a photostability chamber compliant with ICH Q1B guidelines. Expose the samples to a light source that provides both cool white fluorescent and near-UV light.

  • Control: Prepare control samples wrapped in aluminum foil to protect them from light and store them under the same temperature and humidity conditions.

  • Sampling: Analyze the samples after an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze the samples by a suitable stability-indicating method.

Visualizations

Hydrolytic_Degradation parent This compound intermediate Carbonic Acid Monoester (Unstable) parent->intermediate H₂O (Acid/Base Catalyst) prod1 Ethanol intermediate->prod1 prod2 Hexadecanol intermediate->prod2 prod3 Carbon Dioxide intermediate->prod3

Caption: Inferred hydrolytic degradation pathway of this compound.

Oxidative_Degradation parent This compound (R-CH₂-R') alkyl_radical Alkyl Radical (R-CH•-R') parent->alkyl_radical + •OH radical_init Radical Initiator (e.g., from H₂O₂) hydroperoxide Hydroperoxide (R-CH(OOH)-R') alkyl_radical->hydroperoxide + O₂ + R-H alcohol Alcohol (R-CH(OH)-R') hydroperoxide->alcohol ketone Ketone (R-C(=O)-R') hydroperoxide->ketone acid Carboxylic Acid (Further Oxidation) alcohol->acid ketone->acid

Caption: Inferred oxidative degradation pathway on the alkyl chain.

Experimental_Workflow start Prepare Stock Solution of This compound stress Apply Stress Conditions (Hydrolysis, Oxidation, Photolysis, Thermal) start->stress sampling Sample at Predetermined Time Intervals stress->sampling quench Quench Reaction (if necessary) sampling->quench analysis Analyze via Stability-Indicating Method (e.g., HPLC-MS, GC-MS) quench->analysis data Quantify Parent Compound & Degradants. Assess Mass Balance. analysis->data pathway Identify Degradants & Propose Degradation Pathway data->pathway

Technical Support Center: Optimizing Transesterification of Ethyl Hexadecyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the transesterification of ethyl hexadecyl carbonate.

Frequently Asked Questions (FAQs)

Q1: What is the transesterification of this compound?

Transesterification is a chemical reaction that involves exchanging the ethyl group of this compound with another alcohol. This process is typically catalyzed by an acid or a base, leading to the formation of a new carbonate and ethanol. The reaction is reversible, and its efficiency is influenced by factors such as the choice of catalyst, reaction temperature, and the molar ratio of reactants.

Q2: What are the common challenges encountered during the transesterification of this compound?

Due to its long alkyl chain, the transesterification of this compound can present several challenges:

  • Low Solubility: The long hexadecyl chain can lead to poor solubility of the reactants in common solvents, potentially slowing down the reaction rate.

  • Incomplete Conversion: Achieving high conversion rates can be difficult due to steric hindrance from the long alkyl chain and potential equilibrium limitations.

  • Side Reactions: Depending on the catalyst and reaction conditions, side reactions such as saponification (with basic catalysts) or dehydration (with acidic catalysts at high temperatures) can occur.[1]

  • Purification Difficulties: Separating the desired product from unreacted starting materials, catalyst, and byproducts can be challenging due to similar physical properties.

Q3: What types of catalysts are effective for this reaction?

Both homogeneous and heterogeneous catalysts can be employed.

  • Homogeneous Catalysts:

    • Base Catalysts: Alkali metal alkoxides (e.g., sodium methoxide) and hydroxides (e.g., potassium hydroxide) are highly active.[2] However, they are sensitive to water and free fatty acids, which can lead to saponification.[1]

    • Acid Catalysts: Strong mineral acids like sulfuric acid and hydrochloric acid can be used, but they may require higher temperatures and can sometimes lead to side reactions like dehydration.[1]

  • Heterogeneous Catalysts:

    • Solid Base Catalysts: Metal oxides (e.g., CaO), hydrotalcites, and supported alkali metals offer advantages in terms of easy separation and reusability.[1][3] For instance, α-KMgPO4 has been shown to be an effective heterogeneous base catalyst for the transesterification of long-chain alcohols.

    • Solid Acid Catalysts: Sulfonated resins and zeolites can also be used and are easily separated from the reaction mixture.[2]

    • Organometallic Catalysts: Compounds like n-dibutyltin oxide have been used for the synthesis of long-chain dialkyl carbonates.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive Catalyst: The catalyst may have degraded due to exposure to air or moisture.- Use a fresh batch of catalyst.- Ensure anhydrous reaction conditions by drying solvents and reactants.
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction.- Increase the catalyst loading incrementally. Refer to the table below for typical ranges.
Low Reaction Temperature: The reaction may be too slow at the current temperature.- Gradually increase the reaction temperature. Monitor for any potential side reactions.
Poor Mixing/Solubility: The long alkyl chain of this compound can lead to poor miscibility with the alcohol.- Use a co-solvent to improve solubility.- Increase the stirring speed to enhance mass transfer.
Incomplete Conversion / Reaction Stalls Equilibrium Limitation: The reverse reaction is significant, preventing full conversion.- Use a large excess of the reactant alcohol to shift the equilibrium towards the products.- Remove the ethanol byproduct as it forms, for example, by distillation if its boiling point is significantly lower than other components.
Catalyst Deactivation: The catalyst may be poisoned by impurities or degrade over the course of the reaction.- Purify the reactants to remove any potential catalyst poisons.- For heterogeneous catalysts, consider a continuous flow reactor to minimize contact time.
Formation of Byproducts (e.g., Soap) Presence of Water and Free Fatty Acids with Base Catalyst: This leads to saponification, which consumes the catalyst and forms soap.[1]- Use high-purity, anhydrous reactants and solvents.- If the starting material contains significant acidic impurities, consider using an acid catalyst instead.
High Reaction Temperature with Acid Catalyst: Can lead to dehydration or other side reactions.[1]- Optimize the reaction temperature to be high enough for a reasonable reaction rate but low enough to avoid side reactions.
Difficult Product Purification Similar Physical Properties of Reactants and Products: The long alkyl chain can make separation by distillation challenging.- After neutralizing and removing the catalyst, perform a liquid-liquid extraction to remove water-soluble impurities.- Utilize column chromatography for purification if distillation is not effective.
Emulsion Formation During Workup: The long-chain carbonate can act as a surfactant, leading to stable emulsions during aqueous washing.- Use brine (saturated NaCl solution) to break up emulsions during the washing step.- Centrifugation can also aid in separating the layers.

Experimental Protocols & Data

General Experimental Protocol for Transesterification

This protocol provides a general guideline. Optimization of specific parameters is recommended.

  • Reactant and Solvent Preparation: Ensure all reactants and solvents are anhydrous. Dry the alcohol and any co-solvent over molecular sieves.

  • Reaction Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer. For air-sensitive catalysts, maintain an inert atmosphere (e.g., nitrogen or argon).

  • Charging Reactants: Add the this compound, the reactant alcohol, and any co-solvent to the flask.

  • Catalyst Addition: Add the catalyst to the reaction mixture. For solid catalysts, ensure they are finely powdered to maximize surface area.

  • Reaction: Heat the mixture to the desired temperature with vigorous stirring. Monitor the reaction progress using a suitable analytical technique (e.g., GC, TLC, or NMR).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If using a heterogeneous catalyst, filter it off.

    • If using a homogeneous catalyst, neutralize it. For acid catalysts, wash with a saturated sodium bicarbonate solution. For base catalysts, wash with a dilute acid (e.g., 1M HCl).

    • Wash the organic layer with brine to remove water and break any emulsions.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter off the drying agent.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by distillation under vacuum or by column chromatography.

Table of Reaction Parameters from Literature (for similar long-chain esters/carbonates)
Catalyst Catalyst Loading (wt%) Reactant Molar Ratio (Alcohol:Ester) Temperature (°C) Reaction Time (h) Yield (%) Reference Compound
CaO1.512:1703.5>95Jatropha curcas oil
KOH1.390.49:1Ambient0.6796.59Sludge palm oil
SrO–CaO Al2O37.518:165398.17Palm oil
α-KMgPO4---0.1797.5 (conversion)n-octanol with DMC

Visualizations

Experimental Workflow

experimental_workflow prep Reactant & Solvent Preparation (Anhydrous) setup Reaction Setup (Inert Atmosphere) prep->setup charge Charge Reactants & Catalyst setup->charge react Reaction (Heating & Stirring) charge->react monitor Monitor Progress (TLC, GC, NMR) react->monitor Periodic Sampling workup Reaction Workup (Neutralization/Filtration) react->workup Upon Completion monitor->react purify Product Purification (Distillation/Chromatography) workup->purify analyze Product Analysis purify->analyze

Caption: A generalized experimental workflow for the transesterification of this compound.

Troubleshooting Logic Diagram

troubleshooting_workflow start Low Yield or Incomplete Reaction check_catalyst Is the catalyst active and at the correct loading? start->check_catalyst check_conditions Are the reaction temperature and time sufficient? check_catalyst->check_conditions Yes solution_catalyst Use fresh catalyst and/or increase loading. check_catalyst->solution_catalyst No check_equilibrium Is the reaction at equilibrium? check_conditions->check_equilibrium Yes solution_conditions Increase temperature and/or reaction time. check_conditions->solution_conditions No check_purity Are there impurities in the starting materials? check_equilibrium->check_purity No solution_equilibrium Increase excess of alcohol or remove ethanol byproduct. check_equilibrium->solution_equilibrium Yes solution_purity Purify starting materials. Ensure anhydrous conditions. check_purity->solution_purity Yes

Caption: A decision tree for troubleshooting common issues in the transesterification reaction.

References

troubleshooting phase separation in formulations containing ethyl hexadecyl carbonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing phase separation in formulations containing ethyl hexadecyl carbonate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a non-polar emollient used in cosmetic and pharmaceutical formulations to impart a light, non-greasy feel. Its long alkyl chain makes it highly lipophilic, which can present challenges in emulsion stability.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C19H38O3PubChem
Molecular Weight 314.5 g/mol PubChem
XLogP3 8.5PubChem
Appearance Colorless to pale yellow liquidTypical Supplier Data

Q2: What is phase separation and why does it occur in my formulation containing this compound?

Phase separation is the visible separation of a formulation into its constituent immiscible phases, such as oil and water. In emulsions containing this compound, this can be caused by several factors:

  • Incorrect HLB of the emulsifier system: The Hydrophile-Lipophile Balance (HLB) of your emulsifier or emulsifier blend may not be optimal for the highly non-polar nature of this compound.

  • Insufficient emulsifier concentration: The amount of emulsifier may be too low to adequately surround the oil droplets and prevent them from coalescing.

  • Inappropriate co-emulsifier or stabilizer: The choice of co-emulsifiers and thickeners is crucial for building a stable emulsion structure, especially with non-polar oils.

  • Processing issues: Improper homogenization (shear rate, duration, and temperature) can lead to large oil droplets that are more prone to coalescence.

  • Incompatibility with other ingredients: Interactions between this compound and other formulation components, such as certain polymers or active ingredients, can disrupt emulsion stability.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving phase separation in formulations containing this compound.

Step 1: Evaluate the Emulsifier System

The most common cause of phase separation is an inappropriate emulsifier system.

Issue: Incorrect HLB Value

  • Problem: The HLB of your emulsifier system is not matched to the required HLB of your oil phase, which is heavily influenced by the non-polar this compound.

Experimental Protocol: Determining the Required HLB of an Oil Phase

This protocol outlines a method for experimentally determining the required HLB of an oil phase containing this compound.

Materials:

  • Your complete oil phase (including this compound and any other oils, esters, etc.)

  • A pair of emulsifiers with a wide range of HLB values (e.g., Sorbitan Oleate - HLB 4.3 and Polysorbate 80 - HLB 15.0)

  • Deionized water

  • Beakers, graduated cylinders, and a magnetic stirrer or homogenizer

  • Microscope for droplet size observation (optional)

Methodology:

  • Prepare a series of emulsifier blends with varying HLB values. For example, using Sorbitan Oleate (HLB 4.3) and Polysorbate 80 (HLB 15.0), you can create blends with HLB values ranging from 5 to 14.

  • Calculate the weight percentage of each emulsifier needed for each blend. Use the following formula: %Emulsifier A = 100 * (HLB_desired - HLB_B) / (HLB_A - HLB_B)

  • Prepare a series of simple oil-in-water emulsions. For each emulsion, use a fixed concentration of your oil phase (e.g., 20%) and a fixed total concentration of the emulsifier blend (e.g., 5%).

  • Evaluate the stability of each emulsion after a set period (e.g., 24 hours, 1 week) at room temperature and under accelerated conditions (e.g., 40°C). Look for signs of creaming, coalescence, or complete phase separation.

  • The HLB of the emulsifier blend that produces the most stable emulsion is the required HLB for your oil phase. Stability can be assessed visually or by measuring droplet size distribution.

Troubleshooting Workflow for HLB Determination

G cluster_0 Step 1: Emulsifier System Evaluation A Phase Separation Observed B Is the HLB of the emulsifier system known? A->B C No: Determine Required HLB Experimentally B->C No D Yes: Is it appropriate for a non-polar oil? B->D Yes E No: Adjust HLB with co-emulsifiers C->E D->E No F Yes: Proceed to Step 2 D->F Yes

Caption: Workflow for evaluating the emulsifier system.

Step 2: Optimize Emulsifier and Co-emulsifier Concentrations

Issue: Insufficient Emulsifier or Inappropriate Co-emulsifier

  • Problem: The concentration of your primary emulsifier may be too low, or you may be lacking a suitable co-emulsifier to create a stable interfacial film.

  • Solution:

    • Increase Emulsifier Concentration: Gradually increase the total emulsifier concentration in small increments (e.g., 0.5% w/w) to see if stability improves.

    • Incorporate a Co-emulsifier: For non-polar oils like this compound, low HLB co-emulsifiers such as glyceryl stearate, cetearyl alcohol, or sorbitan stearate can help to stabilize the emulsion by packing at the oil-water interface and increasing the viscosity of the oil phase.

Step 3: Evaluate the Oil Phase Composition

Issue: High Concentration of Non-Polar Oil

  • Problem: High concentrations of this compound can make the oil phase very non-polar and difficult to emulsify.

  • Solution:

    • Blend with Polar Oils: Consider replacing a portion of the this compound with more polar oils, such as triglycerides (e.g., caprylic/capric triglyceride) or fatty acid esters (e.g., isopropyl myristate). This can lower the overall polarity of the oil phase, making it easier to emulsify.

    • Solubility Testing: Ensure all oil-soluble ingredients are fully dissolved in the oil phase before emulsification.

Solubility of this compound in Common Cosmetic Solvents

SolventSolubility (at 25°C)Notes
Caprylic/Capric Triglyceride SolubleGood compatibility.
Isopropyl Myristate SolubleCan help to reduce the greasy feel.
Cyclomethicone SolubleOften used in combination for a light feel.
Dimethicone SolubleProvides good slip.
Mineral Oil SolubleHighly non-polar; compatible.
Ethanol InsolubleAvoid high concentrations of ethanol.

Note: This table provides general solubility information. It is recommended to perform your own solubility studies for your specific formulation.

Step 4: Optimize the Aqueous Phase and Processing

Issue: Inadequate Viscosity or Improper Homogenization

  • Problem: A low viscosity in the external (water) phase can lead to faster creaming and coalescence. Improper homogenization can result in large, unstable oil droplets.

  • Solution:

    • Add a Thickener: Incorporate a water-soluble polymer (thickener) such as xanthan gum, carbomer, or hydroxyethylcellulose into the aqueous phase. This will increase the viscosity of the continuous phase and hinder the movement of oil droplets.

    • Optimize Homogenization:

      • Temperature: Ensure both the oil and water phases are heated to the same temperature (typically 70-80°C) before emulsification.

      • Shear: Use a homogenizer to reduce the oil droplet size. The optimal shear rate and time will depend on your specific formulation and equipment.

      • Cooling: Cool the emulsion slowly while stirring to allow for the formation of a stable liquid crystal structure.

Troubleshooting Logic for Formulation and Process Parameters

G cluster_1 Step 2-4: Formulation & Process Optimization G Phase Separation Persists H Review Oil Phase Concentration G->H I High Non-Polar Oil Content? H->I J Blend with Polar Oils I->J Yes K Check Aqueous Phase Viscosity I->K No J->K L Low Viscosity? K->L M Add Thickener L->M Yes N Review Homogenization Process L->N No M->N O Sub-optimal Shear/Temp? N->O P Optimize Process Parameters O->P Yes Q Stable Emulsion O->Q No P->Q

preventing unwanted side reactions in ethyl hexadecyl carbonate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl hexadecyl carbonate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two primary methods for synthesizing this compound:

  • Reaction of Hexadecanol with Ethyl Chloroformate: This is a common method where hexadecanol is reacted with ethyl chloroformate in the presence of a base (like pyridine) to neutralize the hydrochloric acid byproduct.

  • Transesterification: This method involves reacting a dialkyl carbonate, such as diethyl carbonate (DEC) or dimethyl carbonate (DMC), with hexadecanol in the presence of a catalyst. This is an equilibrium-driven reaction where a lower-boiling alcohol (ethanol or methanol) is removed to favor product formation.[1][2][3]

Q2: I am getting a low yield in my synthesis. What are the common causes?

A2: Low yields can stem from several factors depending on your synthesis route:

  • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature. For transesterification, ensure the efficient removal of the alcohol byproduct.

  • Reagent Purity: Impurities in starting materials, especially water, can lead to side reactions such as the hydrolysis of ethyl chloroformate or the carbonate product.[4][5] Ensure all reagents and glassware are dry.

  • Inefficient Mixing: In heterogeneous reactions, such as those involving certain catalysts or biphasic systems, poor mixing can limit the reaction rate.

  • Product Loss During Workup: Significant product loss can occur during extraction and purification steps. Ensure proper phase separation and minimize transfers.

  • Catalyst Deactivation: If using a catalyst for transesterification, it may have lost its activity.

Q3: My final product is impure. What are the likely contaminants and how can I remove them?

A3: Common impurities include unreacted starting materials (hexadecanol, diethyl carbonate), the catalyst, and side-reaction products.

  • Unreacted Hexadecanol: Can often be removed by recrystallization or column chromatography.

  • Symmetrical Carbonates (Dihexadecyl Carbonate or Diethyl Carbonate): These can form as byproducts in transesterification. Fractional distillation under vacuum is typically required to separate these from the desired asymmetric carbonate.

  • Residual Acid or Base: If using the ethyl chloroformate method, residual pyridine or HCl can be present. Washing the organic phase with a dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with a sodium bicarbonate solution to neutralize any remaining acid, is crucial.[6]

  • Hydrolysis Products: If water was present, you might have hexadecanol and ethanol from the hydrolysis of the product. These can be removed by washing and distillation.

Q4: How can I prevent the hydrolysis of my carbonate product?

A4: Hydrolysis, which breaks down the this compound back into hexadecanol, ethanol, and carbon dioxide, is a key side reaction to control.[4][5][7]

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.

  • Neutralize Promptly: During workup, neutralize any acidic or basic conditions as quickly as possible, as hydrolysis is catalyzed by both acids and bases.[4]

  • Lower Temperatures: Perform purification steps, especially distillations, under vacuum to keep temperatures low and minimize thermal degradation and hydrolysis.[8]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Inactive Catalyst (Transesterification) - Verify the age and storage conditions of the catalyst. - If using a heterogeneous catalyst, consider regenerating it according to the manufacturer's instructions. - For homogeneous basic catalysts like sodium ethoxide, prepare it fresh if possible.
Reaction Temperature Too Low - For the ethyl chloroformate method, ensure the reaction proceeds for a sufficient time after the initial cold addition. - For transesterification, gradually increase the reaction temperature while monitoring for byproduct formation.
Inefficient Removal of Byproduct (Transesterification) - Ensure your distillation setup is efficient for removing the low-boiling alcohol (methanol or ethanol). - Check for leaks in your vacuum setup if applicable. - Consider using a Dean-Stark trap if water is being formed and is inhibitory.
Presence of Water/Moisture - Dry all solvents and liquid reagents before use. - Dry solid reagents in a vacuum oven. - Flame-dry glassware under vacuum or nitrogen atmosphere before starting the reaction.
Issue 2: Product Contaminated with Starting Materials
Possible Cause Troubleshooting Step
Incorrect Stoichiometry - Carefully re-calculate and measure the molar ratios of your reactants. - For transesterification, using an excess of the dialkyl carbonate can help drive the reaction to completion, but this excess will need to be removed.
Insufficient Reaction Time - Monitor the reaction progress using TLC or GC. - Extend the reaction time until the starting material is consumed.
Ineffective Purification - For removal of unreacted hexadecanol, consider recrystallization from a suitable solvent like ethanol. - For removal of excess diethyl carbonate, vacuum distillation is effective. - If separation is difficult, consider using column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate).

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of long-chain alkyl carbonates, extrapolated from related syntheses.

ParameterEthyl Chloroformate MethodTransesterification Method
Reactant Molar Ratio Hexadecanol : Ethyl Chloroformate : Base (1 : 1.1 : 1.2)Hexadecanol : Diethyl Carbonate (1 : 5 to 1:10, excess DEC drives the reaction)
Catalyst Loading N/A (Stoichiometric base)1-5 mol% for homogeneous catalysts (e.g., NaOEt); 5-15 wt% for heterogeneous catalysts
Reaction Temperature 0 - 25°C120 - 180°C
Reaction Time 4 - 16 hours6 - 24 hours
Typical Yield 80 - 95%70 - 90%

Experimental Protocols

Protocol 1: Synthesis via Ethyl Chloroformate
  • Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve hexadecanol (1.0 eq) and pyridine (1.2 eq) in anhydrous chloroform.

  • Reaction: Cool the flask to 0-5°C using an ice bath. Add ethyl chloroformate (1.1 eq) dissolved in anhydrous chloroform dropwise over 1 hour, ensuring the temperature does not exceed 10°C.

  • Stirring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Pour the reaction mixture into a separatory funnel containing 1M HCl and extract. Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and finally with brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation.

Protocol 2: Synthesis via Transesterification with Diethyl Carbonate
  • Preparation: To a round-bottom flask equipped with a distillation head and a condenser, add hexadecanol (1.0 eq), diethyl carbonate (5.0 eq, acting as both reactant and solvent), and the chosen catalyst (e.g., 2 mol% sodium ethoxide).

  • Reaction: Heat the mixture to a gentle reflux (around 120-140°C). Ethanol, the byproduct, will begin to distill off.

  • Byproduct Removal: Continue heating and collecting the ethanol distillate. The reaction progress can be monitored by the amount of ethanol collected. The reaction is typically driven to completion by slowly increasing the temperature to distill off the excess diethyl carbonate.

  • Workup: Cool the reaction mixture. If a homogeneous catalyst was used, neutralize it with a mild acid. If a heterogeneous catalyst was used, filter it off.

  • Purification: Remove the excess diethyl carbonate by vacuum distillation. The remaining crude this compound can be further purified by fractional vacuum distillation to remove any symmetrical dihexadecyl carbonate.

Visualizations

SynthesisPathways Synthesis Pathways for this compound cluster_0 Route 1: Chloroformate cluster_1 Route 2: Transesterification Hexadecanol Hexadecanol R1 Reaction Hexadecanol->R1 R2 Reaction (Equilibrium) Hexadecanol->R2 EtChloroformate Ethyl Chloroformate EtChloroformate->R1 Pyridine Pyridine (Base) Pyridine->R1 DEC Diethyl Carbonate DEC->R2 Catalyst Catalyst (Acid/Base) Catalyst->R2 Product This compound HCl_Py Pyridinium Hydrochloride Ethanol Ethanol (byproduct) R1->Product R1->HCl_Py R2->Product R2->Ethanol

Caption: Main synthesis pathways for this compound.

SideReactions Common Side Reactions Product Ethyl Hexadecyl Carbonate Hydrolysis_Products Hexadecanol + Ethanol + CO2 Product->Hydrolysis_Products Hydrolysis Dihexadecyl_Carbonate Di(hexadecyl) Carbonate Product->Dihexadecyl_Carbonate Disproportionation Water_Heat Water / Heat (Acid or Base Catalyst) Water_Heat->Hydrolysis_Products Excess_Hexadecanol Excess Hexadecanol or Transesterification Excess_Hexadecanol->Dihexadecyl_Carbonate EtChloroformate_Impurity Ethyl Chloroformate (Impurity/Side Reaction) Diethyl_Carbonate Diethyl Carbonate EtChloroformate_Impurity->Diethyl_Carbonate Self-reaction byproduct

Caption: Potential unwanted side reactions during synthesis.

TroubleshootingWorkflow Troubleshooting Workflow Start Experiment Complete CheckYield Is Yield Acceptable? Start->CheckYield CheckPurity Is Purity Acceptable (TLC/GC/NMR)? CheckYield->CheckPurity Yes LowYieldAnalysis Analyze Causes for Low Yield: - Incomplete Reaction? - Reagent Purity? - Loss during Workup? CheckYield->LowYieldAnalysis No IdentifyImpurity Identify Impurity CheckPurity->IdentifyImpurity No End Successful Synthesis CheckPurity->End Yes StartingMaterial Unreacted Starting Material? IdentifyImpurity->StartingMaterial Yes SideProduct Side Product? IdentifyImpurity->SideProduct Yes OptimizeConditions Optimize Conditions: - Increase Reaction Time/Temp - Use Anhydrous Reagents - Refine Workup Protocol LowYieldAnalysis->OptimizeConditions OptimizeConditions->Start Rerun Experiment Purification Further Purification: - Recrystallization - Vacuum Distillation - Column Chromatography Purification->CheckPurity Re-analyze DriveReaction Drive Reaction Further: - Adjust Stoichiometry - More Efficient Byproduct Removal StartingMaterial->DriveReaction SideProduct->Purification DriveReaction->Start Rerun Experiment

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Gas Chromatography Analysis of Ethyl Hexadecyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the method refinement of gas chromatography (GC) analysis of ethyl hexadecyl carbonate. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the gas chromatography analysis of this compound in a question-and-answer format.

Q1: Why am I seeing significant peak tailing for my this compound peak?

A1: Peak tailing for a high-molecular-weight ester like this compound is often due to active sites in the GC system or suboptimal chromatographic conditions.

  • Active Sites: The long alkyl chain and the carbonate group can interact with active sites (e.g., exposed silanols) in the injector liner, column, or detector.

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If the column has been in use for a while, conditioning it at a high temperature (within its specified limits) may help. Trimming a small portion (e.g., 10-20 cm) from the inlet side of the column can also remove accumulated non-volatile residues.

  • Column Temperature: If the column temperature is too low, the compound may not be volatile enough, leading to poor mass transfer and tailing.

    • Solution: Ensure your oven temperature program is appropriate for a high-boiling point compound. A slower temperature ramp or a higher final hold temperature might be necessary.

  • Sample Overload: Injecting too much sample can saturate the column, causing peak distortion.

    • Solution: Try diluting your sample or using a higher split ratio in your injection method.

Q2: I am observing ghost peaks in my chromatogram after running a sample of this compound. What is the cause?

A2: Ghost peaks are typically caused by carryover from a previous injection or contamination in the system.

  • Injector Carryover: this compound is a high-boiling point compound and can be retained in the injector, eluting in subsequent runs.

    • Solution: Increase the injector temperature to ensure complete volatilization. A pulsed splitless injection with a higher initial pressure can also help transfer the sample to the column more efficiently. Cleaning the injector and replacing the septum and liner regularly is crucial.

  • Column Bleed: If the ghost peaks appear as a rising baseline, especially at high temperatures, it could be due to column bleed.

    • Solution: Ensure you are using a low-bleed GC column suitable for mass spectrometry (even if using an FID). Condition the column according to the manufacturer's instructions. Check for oxygen leaks in the carrier gas line, as oxygen can accelerate phase degradation.[1]

Q3: My retention times for this compound are not reproducible between injections. What should I check?

A3: Poor retention time reproducibility is often linked to issues with the carrier gas flow or oven temperature control.

  • Flow Control: Inconsistent carrier gas flow will lead to shifting retention times.

    • Solution: Check for leaks in the gas lines and connections. Ensure your gas source is providing a consistent pressure. Modern GCs with electronic pressure control (EPC) are less prone to this, but it's still good practice to verify your flow rates.

  • Oven Temperature: Variations in the oven temperature profile will directly impact retention times.

    • Solution: Allow the oven to fully equilibrate at the initial temperature before injecting. Verify that the oven temperature program is running as expected.

  • Sample Matrix Effects: If your sample is in a complex matrix, interactions between the matrix and the analyte can sometimes affect retention.

    • Solution: Ensure your sample preparation is robust and consistent. Using an internal standard can help to correct for minor variations in retention time and injection volume.

Q4: I am not seeing any peak for this compound, or the response is very low. What could be the problem?

A4: A complete lack of a peak or a very small peak can be due to several factors, from injection issues to analyte degradation.

  • Injection Problems: The sample may not be reaching the column.

    • Solution: Check your syringe for blockages or leaks. Ensure the autosampler is functioning correctly and the injection volume is appropriate. A leaky septum can also cause sample loss.

  • Thermal Degradation: Although carbonates are generally stable, very high temperatures in the injector or column could potentially cause degradation.

    • Solution: Try lowering the injector temperature in increments (e.g., 10-20°C) to see if the response improves. Ensure the oven temperature does not exceed the column's maximum limit.

  • Detector Issues (FID): If using a Flame Ionization Detector (FID), ensure the flame is lit and the gas flows (hydrogen and air) are at their optimal ratios.

Frequently Asked Questions (FAQs)

Q1: What type of GC column is best suited for analyzing this compound?

A1: A mid-polarity column is a good starting point. Columns such as a DB-17ms, TG-35MS, or equivalent (e.g., 35% diphenyl / 65% dimethyl polysiloxane) offer a good balance of selectivity for this type of molecule.[2] For higher boiling point analytes, a shorter column (e.g., 15-30 m) with a thinner film thickness (e.g., 0.25 µm) is often preferred to allow for elution at a reasonable temperature and time. A low-bleed version of the column is highly recommended to minimize baseline noise at higher temperatures.

Q2: Is derivatization required for the analysis of this compound?

A2: No, derivatization is generally not necessary for this compound. Unlike compounds with active hydrogens (e.g., carboxylic acids, alcohols), this molecule is not highly polar and is sufficiently volatile for GC analysis without chemical modification. Derivatization is more commonly used for compounds that exhibit poor peak shape or thermal instability.

Q3: What are the recommended detector settings for an FID?

A3: For a Flame Ionization Detector (FID), typical settings are a temperature of 250-300°C. Gas flows should be optimized according to the manufacturer's recommendations, but a common starting point is:

  • Hydrogen: 30-40 mL/min

  • Air: 300-400 mL/min

  • Makeup Gas (Helium or Nitrogen): 25-30 mL/min

Q4: How should I prepare my samples and standards?

A4: this compound should be dissolved in a high-purity, volatile solvent such as hexane, ethyl acetate, or dichloromethane. A concentration range of 10-100 µg/mL is a typical starting point for GC-FID analysis. It is crucial to ensure the analyte is fully dissolved. Gentle warming and vortexing can aid in dissolution.

Experimental Protocols

Proposed GC Method for this compound

This method is a recommended starting point and may require optimization based on the specific instrument and application.

Parameter Value Rationale
GC System Agilent 8860 GC or equivalentStandard, reliable GC platform.
Injector Split/SplitlessAllows for flexibility in sample concentration.
Injector Temperature 250°CTo ensure complete and rapid volatilization of the high-boiling point analyte.
Injection Mode Split (50:1)To prevent column overload and ensure sharp peaks. Adjust as needed based on sample concentration.
Injection Volume 1 µLStandard injection volume.
Carrier Gas HeliumInert carrier gas, suitable for most applications.
Flow Rate 1.2 mL/min (Constant Flow)A typical flow rate for a 0.25 mm ID column.
Column Agilent J&W DB-17ms (30 m x 0.25 mm, 0.25 µm) or equivalentMid-polarity, low-bleed column suitable for this type of analyte.
Oven Program
   Initial Temperature100°CTo focus the analytes at the head of the column.
   Hold Time2 min
   Ramp Rate15°C/minA moderate ramp rate to ensure good separation.
   Final Temperature280°CTo ensure the high-boiling point analyte elutes.
   Final Hold Time5 minTo ensure elution and clean the column.
Detector Flame Ionization Detector (FID)Robust and provides a linear response for hydrocarbons.
Detector Temperature 300°CTo prevent condensation of the analyte.
Detector Gas Flows H2: 30 mL/min, Air: 350 mL/min, Makeup (N2): 25 mL/minTypical FID gas flows.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the GC analysis of esters, which can be used as a benchmark for method validation.

Performance Metric Typical Value Reference
Linearity (R²) > 0.999[3][4]
Retention Time Repeatability (%RSD) < 0.1%[3][4]
Peak Area Repeatability (%RSD) < 2.0%[3][4]
Limit of Detection (LOD) < 1 mg/L[3][4]
Limit of Quantification (LOQ) < 3 mg/L[3][4]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Solvent (e.g., Hexane) start->dissolve vortex Vortex to Mix dissolve->vortex transfer Transfer to GC Vial vortex->transfer inject Inject 1 µL into GC transfer->inject separate Separation on DB-17ms Column inject->separate detect Detection by FID separate->detect integrate Integrate Peak detect->integrate quantify Quantify Concentration integrate->quantify report Generate Report quantify->report troubleshooting_logic action_node action_node issue_node issue_node start Chromatographic Issue Observed? peak_shape Poor Peak Shape? start->peak_shape Yes retention_time Retention Time Shift? start->retention_time No action_node_1 Check for active sites Use deactivated liner Increase oven temp peak_shape->action_node_1 Tailing action_node_2 Dilute sample Check for column overload peak_shape->action_node_2 Fronting no_peak No/Low Peak Response? retention_time->no_peak No action_node_3 Check for leaks Verify carrier gas flow Check oven temp retention_time->action_node_3 Yes action_node_4 Check syringe & septum Verify injector temp Check FID flame no_peak->action_node_4 Yes issue_node_1 Analysis OK action_node_1->issue_node_1 Resolved action_node_2->issue_node_1 Resolved action_node_3->issue_node_1 Resolved action_node_4->issue_node_1 Resolved

References

Technical Support Center: Enhancing the Thermal Stability of Ethyl Hexadecyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl hexadecyl carbonate. The information is designed to address specific issues that may be encountered during experimentation, with a focus on enhancing the thermal stability of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal decomposition temperature of this compound?

Q2: What are the primary factors that can influence the thermal stability of this compound?

Several factors can affect the thermal stability of this compound:

  • Purity of the Compound: Impurities can significantly lower the decomposition temperature of a compound. It is crucial to use high-purity raw materials and appropriate purification methods to enhance thermal stability[5].

  • Atmospheric Conditions: The presence of oxygen can promote thermal decomposition. Conducting experiments under an inert atmosphere, such as nitrogen or argon, can improve the thermal stability of carbonates compared to an oxidizing atmosphere like air[5].

  • Presence of Other Reagents: The presence of acids, bases, or certain salts can catalyze the decomposition of carbonates[3][6]. For instance, the decomposition products of LiPF6 have been shown to catalyze the oxidation of organic solvents[3].

  • Water Content: The presence of water can lead to the formation of hydrofluoric acid (HF) in the presence of certain salts like LiPF6, which can, in turn, accelerate the decomposition of the carbonate[4].

  • Heating Rate: The rate at which the temperature is increased can influence the observed decomposition temperature. Higher heating rates can lead to an apparent increase in the decomposition temperature[1][2].

Q3: What are the common decomposition products of alkyl carbonates?

The thermal decomposition of alkyl carbonates can lead to the cleavage of C-O and C-C bonds, resulting in the formation of various reactive compounds[7]. For asymmetric carbonates, decomposition can yield ethers, alcohols, and olefins. The specific decomposition pathway and products will depend on the reaction conditions and the presence of any catalysts.

Q4: How can the thermal stability of this compound be enhanced?

Several strategies can be employed to improve the thermal stability of this compound:

  • Use of Stabilizers: The addition of certain additives can enhance thermal stability. For example, in inorganic carbonates, the formation of a solid solution with alkaline earth metal oxides or rare earth elements can improve stability[5]. While not directly applicable to organic carbonates in all cases, the principle of using additives to inhibit decomposition pathways is relevant.

  • Control of Crystal Structure and Particle Size: For solid carbonates, controlling the crystal structure and particle size distribution can impact thermal stability. Finer particles with a larger surface area may have higher decomposition rates[5].

  • Surface Modification: Pre-treatment of the material, such as surface modification, can alter its properties and potentially improve thermal stability[5].

  • Fluorination: Modification of the carbonate structure through fluorination has been shown to inhibit the catalytic effect of decomposition products from other components in a mixture, thereby improving oxidation resistance and thermal stability[3].

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving the thermal stability of this compound.

Problem Possible Causes Troubleshooting Steps
Compound decomposes at a lower than expected temperature. 1. Presence of impurities in the sample. 2. Oxidizing atmosphere (e.g., air). 3. Presence of catalytic substances (e.g., acidic or basic residues). 4. High water content.1. Purify the sample using appropriate techniques (e.g., recrystallization, chromatography). Verify purity using analytical methods like NMR or GC-MS. 2. Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon). 3. Ensure all glassware and equipment are clean and free of contaminants. If possible, neutralize any residual acids or bases. 4. Dry the sample and solvents thoroughly before the experiment.
Inconsistent decomposition temperatures between experiments. 1. Variation in heating rates. 2. Different sample sizes. 3. Inconsistent atmospheric conditions.1. Maintain a consistent and controlled heating rate across all experiments. 2. Use a consistent sample weight for each analysis. The decomposition temperature can vary with sample weight[1][2]. 3. Ensure a consistent and controlled atmosphere for all experiments.
Formation of unexpected byproducts. 1. Complex decomposition pathways. 2. Reactions with impurities or other components in the system.1. Analyze the byproducts using techniques like GC-MS or LC-MS to understand the decomposition mechanism. 2. Isolate the this compound and re-run the experiment under controlled conditions to identify the source of the side reactions.

Quantitative Data

The following table summarizes the thermal decomposition data for some related organic carbonates to provide a comparative context.

CompoundConditionsDecomposition Onset/Peak Temperature (°C)Reference
Diethyl Carbonate (DEC) with 1 M LiPF6Differential Scanning Calorimetry (DSC)255 (exothermic peak)[4]
Dimethyl Carbonate (DMC) with 1 M LiPF6DSC~270-275 (exothermic peak, inferred to be 15-20°C higher than DEC)[4]
Ethylene Carbonate (EC) + DEC with 1 M LiPF6DSC255 (exothermic peak)[4]
Propylene Carbonate (PC) + DEC with 1 M LiPF6DSCSelf-heating from 140°C in the presence of lithium metal[4]
LiPF6 in EC/PC electrolyteDSC~280[8]
LiTFSI in EC/PC electrolyteDSC~340[8]

Experimental Protocols

Protocol 1: Determination of Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition for this compound.

Materials:

  • This compound sample

  • TGA instrument

  • High-purity nitrogen or argon gas

  • Sample pans (e.g., alumina, platinum)

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of the this compound sample into a TGA pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with the inert gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from room temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

  • Record the weight loss of the sample as a function of temperature.

  • The onset decomposition temperature is determined from the TGA curve as the temperature at which significant weight loss begins.

Protocol 2: Analysis of Thermal Transitions using Differential Scanning Calorimetry (DSC)

Objective: To identify exothermic or endothermic events associated with the thermal decomposition of this compound.

Materials:

  • This compound sample

  • DSC instrument

  • Hermetically sealed sample pans

  • High-purity nitrogen or argon gas

Procedure:

  • Calibrate the DSC instrument according to the manufacturer's instructions.

  • Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed DSC pan.

  • Place the sample pan and a reference pan in the DSC cell.

  • Purge the DSC cell with the inert gas at a flow rate of 20-50 mL/min.

  • Heat the sample from room temperature to a final temperature (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min).

  • Record the heat flow as a function of temperature.

  • Analyze the resulting DSC curve for exothermic peaks, which indicate decomposition events.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Interpretation Sample This compound Purification Purification (if necessary) Sample->Purification Characterization Purity Verification (NMR, GC-MS) Purification->Characterization TGA Thermogravimetric Analysis (TGA) Characterization->TGA DSC Differential Scanning Calorimetry (DSC) Characterization->DSC Decomposition_Temp Determine Decomposition Temperature TGA->Decomposition_Temp Identify_Transitions Identify Thermal Transitions DSC->Identify_Transitions Analysis Analyze Results Decomposition_Temp->Analysis Identify_Transitions->Analysis

Caption: Experimental workflow for thermal stability analysis.

Caption: Troubleshooting flowchart for unexpected decomposition.

References

Validation & Comparative

A Comparative Analysis of Ethyl Hexadecyl Carbonate and Mineral Oil in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of ethyl hexadecyl carbonate and mineral oil, two emollients with distinct properties and applications in the cosmetics industry. While mineral oil is a well-established and extensively studied ingredient, this compound is a newer synthetic emollient. This document outlines their respective physicochemical properties, performance characteristics, and the experimental protocols used to evaluate their efficacy in cosmetic formulations.

Introduction to Emollients in Cosmetics

Emollients are fundamental components of cosmetic products, responsible for imparting a smooth, soft feel to the skin. They function primarily by forming a protective barrier on the skin's surface, which helps to reduce water loss and maintain hydration. The selection of an emollient is critical to the sensory profile, stability, and overall performance of a cosmetic formulation.

Mineral oil , a long-standing ingredient in cosmetics, is a complex mixture of hydrocarbons derived from petroleum. It is highly valued for its occlusive properties, chemical stability, and low cost. In contrast, This compound belongs to the class of carbonate esters, which are synthetically derived and often positioned as lighter, non-greasy alternatives to traditional oils.

Comparative Data Presentation

Due to the limited publicly available data specifically for this compound, this comparison draws upon information available for structurally similar carbonate esters, such as dicaprylyl carbonate, to infer its likely properties.

PropertyThis compound (Inferred)Mineral Oil
INCI Name This compoundMineral Oil (Paraffinum Liquidum)
Source SyntheticPetroleum-derived
Chemical Nature Carbonate EsterHydrocarbon
Sensory Profile Likely light, non-greasy, fast-spreading, dry feelVaries with grade, can be perceived as greasy or heavy
Spreadability Expected to be highModerate to high, dependent on viscosity
Occlusivity Likely low to moderateHigh
Moisturization Mechanism Primarily film-forming, reduces transepidermal water loss (TEWL)Forms an occlusive barrier, significantly reducing TEWL
Skin Feel Expected to be smooth and velvetyCan range from smooth to oily
Comedogenicity Likely non-comedogenicCosmetic-grade is considered non-comedogenic[1][2]
Stability Generally good chemical stabilityHighly stable, not prone to oxidation[3][4][5]
Hypoallergenicity Data not widely available, but esters are generally well-toleratedConsidered hypoallergenic and suitable for sensitive skin[2][4]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate and compare the performance of cosmetic emollients like this compound and mineral oil.

Skin Moisturization Assessment

Objective: To quantify the effect of the emollient on skin hydration levels over time.

Methodology:

  • Subject Recruitment: A panel of healthy volunteers with self-perceived dry skin is recruited.

  • Acclimatization: Subjects are acclimatized in a room with controlled temperature and humidity for at least 30 minutes before measurements.

  • Baseline Measurement: The baseline skin hydration of a designated area on the forearm is measured using a Corneometer®.

  • Product Application: A standardized amount of the test material (e.g., a simple formulation containing either this compound or mineral oil) is applied to the test area. An untreated area serves as a control.

  • Post-Application Measurements: Corneometer® readings are taken at specified time intervals (e.g., 1, 2, 4, 6, and 8 hours) to measure changes in skin hydration.

  • Data Analysis: The change in skin hydration from baseline is calculated for each time point and compared between the two emollients and the control.

Skin_Moisturization_Workflow cluster_setup Setup cluster_application Application cluster_measurement Measurement & Analysis Subject Recruitment Subject Recruitment Acclimatization Acclimatization Subject Recruitment->Acclimatization Baseline Measurement Baseline Measurement Acclimatization->Baseline Measurement Product Application Product Application Baseline Measurement->Product Application Post-Application Measurements Post-Application Measurements Product Application->Post-Application Measurements Data Analysis Data Analysis Post-Application Measurements->Data Analysis

Workflow for Skin Moisturization Assessment
Spreadability Analysis

Objective: To objectively measure and compare the ease of application and spreading characteristics of the emollients.

Methodology:

  • Sample Preparation: The emollients are brought to a controlled temperature (e.g., 25°C).

  • Instrumentation: A texture analyzer equipped with a probe designed for spreadability testing is used.

  • Test Setup: A standardized amount of the emollient is placed into a sample holder.

  • Measurement: The probe is lowered into the sample at a constant speed, and the force required to penetrate and spread the material is recorded.

  • Data Acquisition: The instrument software generates a force-distance curve. Key parameters such as firmness (maximum force) and work of shear (area under the curve) are calculated.

  • Comparison: The spreadability values of this compound and mineral oil are compared. A lower force and work of shear indicate better spreadability.

Spreadability_Analysis_Workflow Sample Preparation Sample Preparation Instrumentation Setup Instrumentation Setup (Texture Analyzer) Sample Preparation->Instrumentation Setup Test Execution Test Execution Instrumentation Setup->Test Execution Data Acquisition Data Acquisition Test Execution->Data Acquisition Data Analysis & Comparison Data Analysis & Comparison Data Acquisition->Data Analysis & Comparison Sensory_Evaluation_Workflow cluster_preparation Preparation cluster_evaluation Evaluation cluster_analysis Analysis Panel Selection & Training Panel Selection & Training Sample Preparation Sample Preparation Panel Selection & Training->Sample Preparation Blinded Application Blinded Application Sample Preparation->Blinded Application Sensory Assessment Sensory Assessment Blinded Application->Sensory Assessment Data Collection Data Collection Sensory Assessment->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Skin_Hydration_Signaling Emollient Application Emollient Application Reduced TEWL Reduced Transepidermal Water Loss (TEWL) Emollient Application->Reduced TEWL Increased Stratum Corneum Hydration Increased Stratum Corneum Hydration Reduced TEWL->Increased Stratum Corneum Hydration Optimal Enzyme Activity Optimal Activity of Desquamatory Enzymes Increased Stratum Corneum Hydration->Optimal Enzyme Activity Barrier Homeostasis Improved Skin Barrier Homeostasis Optimal Enzyme Activity->Barrier Homeostasis

References

A Comprehensive Guide to the Validation of an HPLC Method for Purity Assessment of Ethyl Hexadecyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison and validation protocol for a High-Performance Liquid Chromatography (HPLC) method designed for the purity assessment of ethyl hexadecyl carbonate. It is intended for researchers, scientists, and drug development professionals who require robust analytical methods for quality control and stability testing. The guide includes a proposed HPLC method, a complete validation protocol based on ICH Q2(R1) guidelines, a comparison with Gas Chromatography (GC), and illustrative experimental data.

Proposed HPLC Method for this compound

Given the non-polar nature of this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach. This method separates compounds based on their hydrophobicity.

Table 1: Proposed RP-HPLC Method Parameters

ParameterRecommended Condition
Chromatographic System UHPLC/HPLC with UV or Charged Aerosol Detector (CAD)
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase Isocratic elution with Acetonitrile:Water (95:5 v/v)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detector UV at 210 nm (for carbonate carbonyl group) or CAD
Injection Volume 10 µL
Sample Diluent Acetonitrile or Isopropanol
Run Time 15 minutes

Comparison with Alternative Method: Gas Chromatography (GC)

While HPLC is a robust technique for this analysis, Gas Chromatography (GC) presents a viable alternative, particularly given the potential volatility of impurities.

Table 2: Comparison of HPLC vs. GC for this compound Purity

FeatureHPLC MethodGas Chromatography (GC) Method
Principle Separation based on polarity and hydrophobic interactions in a liquid mobile phase.Separation based on volatility and interactions with a stationary phase in a gaseous mobile phase.
Analyte Suitability Excellent for non-volatile and thermally labile compounds. Suitable for high molecular weight esters.[1][2]Requires analytes to be volatile or rendered volatile via derivatization. High temperatures may degrade the analyte.[3][4]
Potential Impurities Can readily separate non-volatile impurities like catalysts, long-chain alcohols, and related esters.Ideal for detecting volatile impurities such as residual solvents (e.g., ethanol) or short-chain carbonate precursors.
Sample Preparation Simple dissolution in an appropriate organic solvent.May require derivatization to increase volatility, adding complexity and potential for error.
Instrumentation Common in pharmaceutical labs; versatile detectors (UV, CAD, MS).Requires a specific GC instrument with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Advantages - High resolution for complex mixtures.- Non-destructive.- Wide applicability.- High sensitivity for volatile compounds.- Excellent for separating low molecular weight impurities.
Disadvantages - May have lower sensitivity for some compounds without a strong chromophore.- Higher solvent consumption.- Not suitable for non-volatile or thermally unstable compounds.- Potential for sample degradation in the injector port.

HPLC Method Validation Protocol

The proposed HPLC method must be validated to ensure it is suitable for its intended purpose, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][5][6] The validation process demonstrates the method's specificity, linearity, range, accuracy, precision, and sensitivity.

HPLC_Validation_Workflow start Start: Define Analytical Method & Purpose specificity Specificity (Discrimination from impurities) start->specificity linearity Linearity (Proportionality of response) specificity->linearity range_node Range (Acceptable concentration interval) linearity->range_node accuracy Accuracy (Closeness to true value) range_node->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision sensitivity Sensitivity (DL and QL) precision->sensitivity robustness Robustness (Effect of small variations) sensitivity->robustness documentation Final Validation Report & Documentation robustness->documentation end_node End: Method Approved for Routine Use documentation->end_node

Caption: Logical workflow for the validation of an analytical HPLC method.

Detailed Experimental Protocols and Data Presentation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Prepare Samples:

    • A solution of the this compound reference standard.

    • Solutions of potential impurities: hexadecan-1-ol, diethyl carbonate.

    • A placebo solution (if applicable, for formulated products).

    • A spiked sample containing the reference standard and all potential impurities.

  • Analysis: Inject and run all prepared samples through the HPLC system.

  • Evaluation:

    • Confirm that the principal peak in the chromatogram of the reference standard corresponds to this compound.

    • Ensure that the peaks for the impurities are well-resolved from the main analyte peak (Resolution > 2.0).

    • Verify that no interfering peaks are observed at the retention time of the analyte in the placebo or impurity solutions.

Table 3: Specificity Results (Hypothetical Data)

CompoundRetention Time (min)Resolution from this compound
Diethyl Carbonate3.5N/A
Ethanol4.2N/A
This compound 9.8 -
Hexadecan-1-ol11.22.8

Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.

Experimental Protocol:

  • Prepare Standards: Prepare a series of at least five calibration standards by diluting a stock solution of the reference standard. For a purity test, the range should typically cover 50% to 150% of the expected test concentration (e.g., 0.5, 0.8, 1.0, 1.2, 1.5 mg/mL).

  • Analysis: Inject each standard in triplicate.

  • Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Table 4: Linearity Study Results (Hypothetical Data)

Concentration (mg/mL)Mean Peak Area (n=3)
0.5498,500
0.8801,200
1.0999,800
1.21,203,500
1.51,501,000
Correlation Coefficient (r²) 0.9995
Slope 1,001,500
Y-Intercept -1,250

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spike recovery studies.

Experimental Protocol:

  • Prepare Samples: Prepare samples of a known matrix (placebo) spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples using the HPLC method.

  • Evaluation: Calculate the percentage recovery for each sample.

Table 5: Accuracy Results (Hypothetical Data)

Spiked LevelTheoretical Conc. (mg/mL)Measured Conc. (mg/mL)% RecoveryMean % Recovery
80%0.800.7998.8%99.1%
0.80100.0%
0.7998.5%
100%1.001.01101.0%100.3%
0.9999.0%
1.01101.0%
120%1.201.1999.2%99.7%
1.21100.8%
1.1999.2%

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the test concentration.

    • Analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Evaluation: Calculate the mean, standard deviation, and relative standard deviation (%RSD) for both studies.

Table 6: Precision Study Results (Hypothetical Data)

Precision LevelParameterResults
Repeatability N6
Mean Purity (%)99.5
Standard Deviation0.45
% RSD 0.45%
Intermediate Precision N6
Mean Purity (%)99.8
Standard Deviation0.60
% RSD 0.60%

The Detection Limit is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Quantitation Limit is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Method 1 (Based on Signal-to-Noise Ratio):

    • Determine the concentration of analyte that yields a signal-to-noise ratio of approximately 3:1 for DL and 10:1 for QL.

  • Method 2 (Based on the Standard Deviation of the Response and the Slope):

    • Analyze a series of blank samples and determine the standard deviation of the response.

    • Use the slope from the linearity study.

    • DL = 3.3 * (Standard Deviation of Blank / Slope)

    • QL = 10 * (Standard Deviation of Blank / Slope)

Table 7: Sensitivity Results (Hypothetical Data)

ParameterResult (mg/mL)
Detection Limit (DL) 0.005
Quantitation Limit (QL) 0.015

This guide provides a comprehensive framework for the validation of an HPLC method for this compound, ensuring that the method is reliable, reproducible, and fit for its intended purpose in a research or quality control environment.

References

A Guide to Solvent Selection in Organic Synthesis: A Performance Perspective on Ethyl Hexadecyl Carbonate and Green Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of more sustainable chemical processes, the selection of solvents for organic reactions has become a critical consideration for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of ethyl hexadecyl carbonate as a potential green solvent, benchmarked against commonly used laboratory solvents. Due to the limited direct experimental data on this compound's performance in specific organic reactions, this document offers an indirect comparison based on the known physicochemical properties of long-chain organic carbonates and established solvent properties for conventional alternatives.

The Rise of Green Solvents in Organic Chemistry

The extensive use of volatile organic compounds (VOCs) as solvents in organic synthesis contributes significantly to environmental and health concerns.[1] Green chemistry principles advocate for the use of less hazardous and more sustainable alternatives.[2] Bio-based solvents, derived from renewable resources, are a promising category of green solvents, offering properties like low toxicity and biodegradability.[3] Organic carbonates, such as this compound, fall into this category and are gaining interest for their favorable environmental profiles.[4]

Physicochemical Properties: A Comparative Overview

The performance of a solvent is intrinsically linked to its physical and chemical properties. Below is a comparison of key properties for several conventional solvents against the general properties reported for oleochemical carbonates, which provides an indication of the expected characteristics of this compound.

PropertyTolueneTetrahydrofuran (THF)N,N-Dimethylformamide (DMF)1,4-DioxaneOleochemical Carbonates (general)
Boiling Point (°C) 110.6[5][6][7]66153[8]101.1[9]High (increases with chain length)
Melting Point (°C) -95[5][6]-108.4-60.5[10]11.8[9]Varies (e.g., +3 to < -50)[4]
Density (g/mL at 20°C) 0.867[5]0.8890.949[8]1.034[11]~0.85-0.95
Polarity Non-polar[12]Polar aproticPolar aprotic[13][14]Non-polar/weakly polar[15]Polar
Solubility in Water Insoluble[6][16]MiscibleMiscible[13]Miscible[15]Insoluble (for long chains)
Toxicity/Hazards Toxic, flammable[16]Peroxide-former, flammable[17]Liver toxin, reproductive hazard[14]Carcinogen, flammable[9]Generally low toxicity

Experimental Protocol: A Template for Solvent Screening in Suzuki-Miyaura Cross-Coupling

To objectively compare the performance of a novel solvent like this compound, a standardized experimental protocol is essential. The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used transformation, making it an excellent model for such a study.[[“]]

General Procedure for Suzuki-Miyaura Coupling:

  • To a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the palladium catalyst (e.g., Pd(OAc)2, 0.01 mmol).

  • Add the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the solvent to be tested (e.g., this compound, toluene, THF, etc.) to achieve a desired concentration (e.g., 0.1 M).

  • The reaction mixture is then heated to a specific temperature (e.g., 80-100 °C) and stirred for a predetermined time.

  • Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[[“]]

  • Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated through extraction and purified by column chromatography.

  • The yield, reaction time, and purity of the product should be recorded for each solvent tested.

A detailed, specific procedure for a Suzuki coupling can be found in the literature.[19][20][21][22]

Experimental Workflow for Solvent Comparison

The following diagram illustrates a logical workflow for comparing the performance of different solvents in an organic reaction.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis start Define Reaction and Substrates solvents Select Solvents for Screening (e.g., this compound, Toluene, THF) start->solvents protocol Standardize Experimental Protocol solvents->protocol run_reactions Perform Reactions in Parallel Under Identical Conditions protocol->run_reactions monitor Monitor Reaction Progress (TLC, GC, etc.) run_reactions->monitor workup Standardized Work-up and Purification monitor->workup data_collection Collect Data: Yield, Time, Purity workup->data_collection comparison Compare Performance Metrics data_collection->comparison conclusion Draw Conclusions on Solvent Efficacy comparison->conclusion G cluster_input Drivers cluster_process Evaluation & Implementation cluster_output Outcome sustainability_goals Sustainability Goals solvent_selection Green Solvent Selection sustainability_goals->solvent_selection regulatory_pressure Regulatory Pressure regulatory_pressure->solvent_selection safety_concerns Safety Concerns safety_concerns->solvent_selection feasibility_studies Feasibility Studies (e.g., Solubility, Reactivity) solvent_selection->feasibility_studies process_optimization Process Optimization feasibility_studies->process_optimization scale_up Scale-up and Validation process_optimization->scale_up greener_process Greener Chemical Process scale_up->greener_process

References

A Comparative Guide to Green Alternatives for Ethyl Hexadecyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance and Physicochemical Properties of Sustainable Solvents.

In the quest for environmentally conscious and high-performing ingredients, the demand for green alternatives to traditional cosmetic and pharmaceutical solvents is ever-increasing. This guide provides a comprehensive comparison of viable, sustainable alternatives to ethyl hexadecyl carbonate, a common emollient and solvent. The following sections detail the physicochemical properties and performance data of promising green substitutes, supported by experimental protocols for key evaluation metrics.

Executive Summary

This compound is valued for its light, non-greasy feel and good solvency. However, the push towards sustainability has led to the exploration of plant-derived and biodegradable alternatives that offer comparable or superior performance. This guide focuses on three primary green alternatives: C13-15 Alkane (Hemisqualane) , Coco-Caprylate/Caprate , and Isoamyl Laurate . These have been selected based on their favorable environmental profiles, commercial availability, and performance characteristics relevant to cosmetic and topical pharmaceutical formulations. Diethylhexyl carbonate is also included as a comparative benchmark due to its structural similarity to this compound.

Physicochemical Properties: A Comparative Analysis

The selection of an appropriate solvent or emollient is critically dependent on its physical and chemical properties. These parameters influence the sensory profile, stability, and bioavailability of the final formulation. The following table summarizes the key physicochemical properties of this compound and its green alternatives.

PropertyThis compound (and proxy)C13-15 Alkane (Hemisqualane)Coco-Caprylate/CaprateIsoamyl Laurate
INCI Name Ethylhexyl CarbonateC13-15 AlkaneCoco-Caprylate/CaprateIsoamyl Laurate
Origin SyntheticPlant-derived (from sugarcane)[1]Plant-derived (from coconut oil)[2][3]Plant-derived (from beetroot, coconut)[4]
Appearance Clear, colorless liquid[5]Colorless and odorless liquidClear, colorless to light yellow liquid[3][6]Colorless, clear oily liquid[7]
Viscosity Low[8][9]~2.3 cSt @ 40°C[1]~11 mPa·sLow
Density (g/mL) ~0.895 @ 25°C-0.856 - 0.862 @ 20°C[10]0.856 @ 25°C[11]
Refractive Index ~1.439-1.436 - 1.440 @ 20°C[10]1.436 @ 20°C[11]
Solubility Insoluble in water, soluble in oils[5]Soluble in water[1]Oil-soluble[12]Insoluble in water, soluble in alcohol and fats[13][14]
Biodegradability -Readily biodegradable[15]Readily biodegradable[6]Readily biodegradable[16]

Performance Evaluation: Experimental Data and Protocols

The performance of an emollient is multifaceted, encompassing its sensory characteristics, impact on skin barrier function, and its ability to act as a solvent and stabilizer in a formulation. This section presents a comparative overview of the performance of the selected green alternatives, along with detailed experimental protocols.

Sensory Profile Analysis

The tactile properties of a topical product are paramount for consumer acceptance and patient compliance. Sensory analysis provides a quantitative measure of these attributes.

Comparative Sensory Attributes:

Sensory AttributeC13-15 Alkane (Hemisqualane)Coco-Caprylate/CaprateIsoamyl Laurate
Feel Fresh, gliding, powdery after-feel[15]Light, non-oily, smooth, velvety[6][17]Silky, non-greasy, non-sticky[18]
Spreadability Excellent[19]Fast spreading[12]High spreadability[7][11]
Residue Low[19]LowLow[20]
Greasiness Non-greasy[21]Non-greasy[3]Non-greasy[22]

Experimental Protocol: Quantitative Descriptive Analysis (QDA) of Emollients

This protocol outlines a standardized method for the sensory evaluation of cosmetic emollients.[23][24]

Objective: To quantitatively assess and compare the sensory attributes of different emollients when applied to the skin.

Materials:

  • The emollient samples to be tested.

  • A trained sensory panel of at least 10 assessors.

  • Controlled environment room (22 ± 2°C and 50 ± 5% relative humidity).

  • Skin cleansing wipes (unscented).

  • Standardized application tools (e.g., micropipette).

  • Data collection software or forms.

Methodology:

  • Panelist Training: Train panelists on a standardized lexicon of sensory attributes for emollients (e.g., spreadability, absorbency, greasiness, tackiness, smoothness, residue).

  • Sample Preparation: Present samples in identical, coded containers.

  • Application: Instruct panelists to cleanse a designated area on their volar forearm. A precise amount of the emollient (e.g., 0.1 mL) is applied to a defined area (e.g., 4 cm²).

  • Evaluation: Panelists evaluate the sensory attributes at specified time points (e.g., immediately after application, 1 minute, 5 minutes) and rate the intensity of each attribute on a continuous scale (e.g., 0-100).

  • Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between the samples for each attribute.

Logical Relationship of Sensory Perception

Caption: Relationship between physicochemical properties and sensory attributes of emollients.

Skin Barrier Function

Emollients play a crucial role in maintaining and improving the skin's barrier function by providing hydration and reducing transepidermal water loss (TEWL).

Comparative Skin Barrier Effects:

Performance MetricC13-15 Alkane (Hemisqualane)Coco-Caprylate/CaprateIsoamyl Laurate
Skin Hydration Helps retain moisture[21]Restores skin hydration[3]Hydrates the stratum corneum[13]
Transepidermal Water Loss (TEWL) Prevents water loss[19]Forms a protective layer to reduce water loss[13]Reduces water loss[13]
Occlusivity Forms a protective film[19]Leaves a pleasant, invisible film[10][25]Forms a protective layer[13]

Experimental Protocol: Measurement of Skin Hydration and Transepidermal Water Loss (TEWL)

This protocol describes the in vivo measurement of skin hydration using a Corneometer® and TEWL using a Tewameter®.[26][27][28][29]

Objective: To evaluate the effect of emollients on skin barrier function.

Materials:

  • Corneometer® for measuring skin hydration.

  • Tewameter® for measuring TEWL.

  • The emollient samples to be tested.

  • A panel of human volunteers with normal to dry skin.

  • Controlled environment room (22 ± 2°C and 50 ± 5% relative humidity).

Methodology:

  • Acclimatization: Volunteers acclimatize in the controlled environment for at least 30 minutes before measurements.

  • Baseline Measurement: Measure baseline skin hydration and TEWL on designated test sites on the volar forearms.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of each emollient to the respective test sites. One site is left untreated as a control.

  • Post-application Measurements: Measure skin hydration and TEWL at specified time intervals (e.g., 1, 2, 4, 6, and 24 hours) after product application.

  • Data Analysis: Calculate the change in skin hydration and the reduction in TEWL from baseline for each product and compare the results using appropriate statistical tests.

Experimental Workflow for Skin Barrier Function Assessment

SkinBarrierFunction cluster_preparation Preparation cluster_application Application cluster_measurement Measurement cluster_analysis Analysis VolunteerAcclimatization Volunteer Acclimatization (30 min) BaselineMeasurement Baseline Measurement (Corneometer & Tewameter) VolunteerAcclimatization->BaselineMeasurement ProductApplication Apply Emollients (2 mg/cm^2) BaselineMeasurement->ProductApplication Timepoints Measure at t = 1, 2, 4, 6, 24h ProductApplication->Timepoints DataAnalysis Calculate ΔHydration & ΔTEWL Timepoints->DataAnalysis StatisticalComparison Statistical Comparison DataAnalysis->StatisticalComparison

Caption: Workflow for assessing the impact of emollients on skin barrier function.

Formulation Stability and Solvency

The ability of an emollient to act as a solvent for active ingredients and contribute to the stability of the formulation is a critical performance parameter.

Comparative Formulation Properties:

PropertyC13-15 Alkane (Hemisqualane)Coco-Caprylate/CaprateIsoamyl Laurate
Solvency Good solvent for other cosmetic ingredients[1]Good solubilizing properties for powders and UV filters[10][12][25][30]Good solvent for lipophilic actives and UV filters[18][31][32]
Emulsion Stability Helps stabilize formulations[17]Enhances formulation stability[10][17][25][33]Contributes to formula stability[31]

Experimental Protocol: Emulsion Stability Testing

This protocol details methods to assess the physical stability of cosmetic emulsions.

Objective: To evaluate the stability of emulsions containing different emollients under various stress conditions.

Materials:

  • Emulsion samples formulated with the test emollients.

  • Temperature-controlled ovens and freezers.

  • Centrifuge.

  • Light exposure cabinet.

  • Viscometer.

  • Microscope.

Methodology:

  • Accelerated Thermal Stability:

    • Store samples at elevated temperatures (e.g., 40°C, 50°C) for a defined period (e.g., 1, 2, 3 months).

    • Store samples under freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C, for 3-5 cycles).

    • At each time point, evaluate samples for changes in appearance, color, odor, pH, viscosity, and phase separation.

  • Centrifugation Test:

    • Centrifuge samples at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).

    • Observe for any signs of phase separation, creaming, or sedimentation.

  • Photostability Test:

    • Expose samples to controlled UV and visible light to assess potential for color or odor changes.

  • Microscopic Evaluation:

    • Examine the emulsion under a microscope to assess droplet size distribution and any changes over time.

Conclusion

The transition to green and sustainable solvents does not necessitate a compromise in performance. Plant-derived alternatives such as C13-15 Alkane, Coco-Caprylate/Caprate, and Isoamyl Laurate present compelling options for formulators seeking to replace this compound. These green emollients offer desirable sensory profiles, beneficial effects on skin barrier function, and good formulation compatibility. The selection of the most suitable alternative will depend on the specific requirements of the formulation, including the desired skin feel, the nature of the active ingredients, and the overall product positioning. The experimental protocols provided in this guide offer a framework for conducting robust comparative evaluations to inform ingredient selection.

References

Cross-Validation of Analytical Techniques for the Detection of Ethyl Hexadecyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical entities is paramount. Ethyl hexadecyl carbonate, a long-chain ester, presents unique analytical challenges due to its non-polar nature and relatively high molecular weight. This guide provides a comparative overview of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), for the robust detection and quantification of this compound. The information presented is based on established methodologies for analogous long-chain esters and lipids, providing a solid foundation for method development and validation.

Quantitative Performance Comparison

The selection of an analytical technique is often dictated by its performance characteristics. Below is a summary of typical validation parameters for the analysis of long-chain esters using GC-MS and HPLC-MS.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Linearity (r²) > 0.999[1]> 0.998[2]
Limit of Detection (LOD) 0.1 - 20 µg/mL[3]0.2 - 1.9 ng/g (with derivatization)[4]
Limit of Quantification (LOQ) 0.6 - 1.6 µg/mL[1]0.8 nM[5]
Accuracy (% Recovery) 81% - 110%[3]92% - 106%[2]
Precision (%RSD) < 10%[6]< 10%[2]

Experimental Protocols

Detailed and robust experimental protocols are the cornerstone of reproducible analytical results. The following sections outline plausible methodologies for the analysis of this compound using GC-MS and HPLC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds. For a long-chain ester like this compound, direct analysis without derivatization is often feasible.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample matrix containing this compound.

  • Perform a liquid-liquid extraction using a non-polar solvent such as hexane or a mixture of hexane and isopropanol.

  • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent like isopropanol for GC analysis[7].

  • An internal standard (e.g., a deuterated analog or a similar long-chain ester with a different chain length) should be added prior to extraction for accurate quantification.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8860 GC system or equivalent[8].

  • Injector: Split/splitless injector at 250°C with a split ratio of 10:1.

  • Column: DB-FFAP (nitroterephthalic acid modified polyethylene glycol) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[7].

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 120°C, hold for 2 minutes, then ramp to 300°C at 15°C/min, and hold for 10 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for this compound would be determined from a full scan analysis of a standard.

  • Transfer Line Temperature: 280°C.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol

HPLC-MS is highly suitable for the analysis of less volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method coupled with an electrospray ionization source is appropriate.

1. Sample Preparation:

  • Similar to the GC-MS preparation, perform a solvent extraction of the sample matrix.

  • After evaporation of the extraction solvent, reconstitute the sample in the initial mobile phase composition (e.g., a mixture of methanol and water).

  • Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection to remove any particulate matter.

  • An appropriate internal standard should be added before the extraction process.

2. HPLC-MS Instrumentation and Conditions:

  • HPLC System: Agilent 1290 Infinity II LC System or equivalent.

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient Elution: Start with 80% B, increase to 100% B over 15 minutes, hold at 100% B for 5 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • ESI Conditions:

    • Capillary Voltage: 4000 V

    • Nebulizer Pressure: 35 psig

    • Drying Gas Flow: 8 L/min

    • Gas Temperature: 325°C

  • Acquisition Mode: Full scan from m/z 100-1000 for identification and targeted MS/MS for quantification.

Visualizing the Analytical Process

To better understand the workflow and comparative aspects of these techniques, the following diagrams are provided.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix Extraction Solvent Extraction (+ Internal Standard) Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Filtration Filtration (HPLC) Concentration->Filtration HPLC Path GCMS GC-MS Analysis Concentration->GCMS HPLCMS HPLC-MS Analysis Filtration->HPLCMS Integration Peak Integration GCMS->Integration HPLCMS->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report Performance_Comparison cluster_gcms GC-MS Attributes cluster_hplcms HPLC-MS Attributes center Analytical Techniques GCMS GC-MS center->GCMS HPLCMS HPLC-MS center->HPLCMS GCMS_Vol Good for Volatile Compounds GCMS->GCMS_Vol GCMS_Deriv Derivatization may be needed for some analytes GCMS->GCMS_Deriv GCMS_DB Extensive Spectral Libraries (EI) GCMS->GCMS_DB HPLC_NonVol Ideal for Non-Volatile & Thermally Labile Compounds HPLCMS->HPLC_NonVol HPLC_HighMW Suitable for High Molecular Weights HPLCMS->HPLC_HighMW HPLC_Soft Soft Ionization (ESI) Preserves Molecular Ion HPLCMS->HPLC_Soft

References

A Comparative Analysis of the Occlusive Properties of Ethyl Hexadecyl Carbonate and Petrolatum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the occlusive properties of ethyl hexadecyl carbonate and petrolatum, two ingredients with distinct characteristics relevant to dermatological and cosmetic formulations. While petrolatum is a well-established occlusive agent with extensive supporting data, information on the specific occlusive properties of this compound is less prevalent in publicly available literature. This comparison synthesizes the available evidence to offer a comprehensive overview for formulation and research purposes.

Executive Summary

Petrolatum stands as the industry benchmark for occlusivity, demonstrating a remarkable ability to reduce transepidermal water loss (TEWL) by up to 98%.[1] This property makes it highly effective for creating a protective barrier on the skin, aiding in moisture retention and wound healing.[1][2] this compound, a long-chain emollient ester, is valued for its sensory characteristics in cosmetic formulations. However, a significant lack of quantitative data on its occlusive properties necessitates a more qualitative assessment. Based on the properties of structurally similar compounds, it is likely to possess some degree of occlusivity, though it is not expected to match the high level of occlusion provided by petrolatum.

Data Presentation: Quantitative Comparison

The following table summarizes the available quantitative data for the occlusive properties of this compound and petrolatum. It highlights the current gap in direct comparative studies.

PropertyThis compoundPetrolatum
Chemical Class Long-chain alkyl carbonate esterHydrocarbon (mixture of mineral oils and waxes)
Transepidermal Water Loss (TEWL) Reduction Data not available in published studiesUp to 98-99%[1][2]
Mechanism of Action Forms a film on the skin surface (presumed)Forms a hydrophobic barrier on the skin surface[3][4]
Primary Function in Formulations Emollient, texture enhancerOcclusive agent, skin protectant

Mechanism of Action: Skin Occlusion

Occlusive agents function by forming a thin, hydrophobic film on the surface of the stratum corneum. This barrier physically prevents the evaporation of water from the skin to the external environment, a process known as transepidermal water loss (TEWL). By reducing TEWL, the skin is able to retain more moisture, leading to increased hydration of the stratum corneum.

Stratum_Corneum Stratum Corneum Water_Vapor Water Vapor Stratum_Corneum->Water_Vapor TEWL Epidermis Epidermis Epidermis->Stratum_Corneum Dermis Dermis Dermis->Epidermis Occlusive_Agent Occlusive Agent Applied (e.g., Petrolatum) Occlusive_Layer Hydrophobic Film Formation Occlusive_Agent->Occlusive_Layer Reduced_TEWL Reduced Transepidermal Water Loss (TEWL) Occlusive_Layer->Reduced_TEWL Increased_Hydration Increased Stratum Corneum Hydration Reduced_TEWL->Increased_Hydration Results in cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Acclimatization Subject Acclimatization (Controlled Environment) Site_Demarcation Test Site Demarcation (Volar Forearm) Acclimatization->Site_Demarcation Baseline_TEWL Baseline TEWL Measurement Site_Demarcation->Baseline_TEWL Product_Application Product Application (Test & Control) Baseline_TEWL->Product_Application Post_Application_TEWL Post-Application TEWL (Timed Intervals) Product_Application->Post_Application_TEWL Data_Analysis Data Analysis (% TEWL Reduction) Post_Application_TEWL->Data_Analysis Conclusion Conclusion on Occlusivity Data_Analysis->Conclusion

References

A Comparative Guide to Ethyl Hexadecyl Carbonate and Paraffins as Phase Change Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of ethyl hexadecyl carbonate and paraffins as phase change materials (PCMs). The information is intended for researchers and professionals involved in drug development and other scientific applications where precise thermal regulation is critical.

Introduction

Phase change materials are substances that absorb and release large amounts of thermal energy at a nearly constant temperature during their phase transition (e.g., from solid to liquid and vice versa). This property makes them highly effective for thermal energy storage and temperature regulation in a variety of applications. Paraffins are a well-established class of organic PCMs, known for their high latent heat of fusion and chemical stability. This compound, a type of long-chain aliphatic carbonate, represents a newer class of PCMs with potential advantages in certain applications. This guide compares their key thermophysical properties based on available experimental data.

Data Presentation: Thermophysical Properties

The following table summarizes the key thermophysical properties of a representative long-chain carbonate (dihexadecyl carbonate, as a proxy for this compound due to limited data on the latter) and a common paraffin (n-octadecane).

PropertyDihexadecyl Carbonaten-Octadecane (Paraffin)
Melting Point (°C) ~55-60 (estimated)28.2[1]
Latent Heat of Fusion (J/g) 210 - 220[2]~230-240
Thermal Conductivity (W/m·K) Data not availableSolid: ~0.35-0.40, Liquid: ~0.15[3][4]
Specific Heat Capacity (J/g·K) Data not availableSolid: ~1.9, Liquid: ~2.2[1][5]
Thermal Stability Good, stable after 30 cycles[2]Excellent, stable over thousands of cycles

Experimental Protocols

The characterization of PCMs is crucial for determining their suitability for specific applications. The primary techniques used are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

DSC is employed to measure the melting temperature, latent heat of fusion, and specific heat capacity of PCMs.[6][7][8]

  • Objective: To determine the phase change temperature and enthalpy of the material.

  • Apparatus: A differential scanning calorimeter.

  • Procedure:

    • A small, precisely weighed sample (typically 5-10 mg) of the PCM is hermetically sealed in an aluminum pan.[6]

    • An empty sealed pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • The cell is purged with an inert gas, such as nitrogen, to prevent oxidation.

    • A controlled temperature program is initiated. A common procedure involves heating the sample at a constant rate (e.g., 10 °C/min) to a temperature above its melting point, holding it isothermally, cooling it at the same rate to a temperature below its crystallization point, and then reheating.[7]

    • The heat flow to or from the sample relative to the reference is recorded as a function of temperature.

    • The melting point is determined from the onset temperature of the melting peak in the DSC thermogram.

    • The latent heat of fusion is calculated by integrating the area of the melting peak.

TGA is used to evaluate the thermal stability of the PCM by monitoring its mass change as a function of temperature.

  • Objective: To determine the decomposition temperature and assess the long-term thermal stability of the material.

  • Apparatus: A thermogravimetric analyzer.

  • Procedure:

    • A small sample of the PCM is placed in a tared TGA pan.

    • The furnace is sealed, and the sample is heated under a controlled atmosphere (typically nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

    • The mass of the sample is continuously monitored as the temperature increases.

    • The TGA curve, a plot of mass versus temperature, is generated.

    • The onset of decomposition is identified as the temperature at which a significant mass loss begins.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the characterization of a phase change material.

PCM_Characterization_Workflow cluster_sample_prep Sample Preparation cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) Sample PCM Sample Weighing Precise Weighing Sample->Weighing Encapsulation Encapsulation (DSC) Weighing->Encapsulation TGA_Run Run TGA Scan (Heating Ramp) Weighing->TGA_Run DSC_Run Run DSC Scan (Heating/Cooling Cycles) Encapsulation->DSC_Run DSC_Analysis Analyze Thermogram DSC_Run->DSC_Analysis DSC_Results Determine: - Melting Point - Latent Heat - Specific Heat DSC_Analysis->DSC_Results TGA_Analysis Analyze Mass Loss Curve TGA_Run->TGA_Analysis TGA_Results Determine: - Decomposition Temperature - Thermal Stability TGA_Analysis->TGA_Results

Caption: Experimental workflow for PCM characterization.

Comparison and Discussion

This compound (and Long-Chain Carbonates):

Based on the available data for dihexadecyl carbonate, long-chain carbonates exhibit a high latent heat of fusion, which is a primary requirement for an effective PCM.[2] The patent data also suggests good thermal stability over a limited number of cycles.[2] Carbonates are a promising class of bio-based PCMs. One of the key advantages of esters and carbonates is the ability to tune their melting point by varying the length of the alkyl chains, allowing for the design of PCMs for specific temperature applications. However, a significant lack of comprehensive experimental data for asymmetric carbonates like this compound hinders a complete evaluation. Further research is needed to determine their thermal conductivity and specific heat capacity, which are crucial for modeling their heat transfer performance.

Paraffins:

Paraffins, such as n-octadecane, are well-characterized PCMs with a large body of available data. They offer high latent heat of fusion and excellent chemical and thermal stability, making them reliable for applications requiring a high number of thermal cycles.[1] Their primary drawback is their low thermal conductivity, which can limit the rate of heat absorption and release.[3][4] This often necessitates the incorporation of thermally conductive fillers or novel heat exchanger designs to improve their performance. Paraffins are derived from petroleum, which may be a consideration for applications where a bio-based material is preferred.

Conclusion

Both this compound (as represented by long-chain carbonates) and paraffins exhibit properties that make them suitable for use as phase change materials.

  • Paraffins are a mature technology with a wealth of supporting data, offering high energy storage density and proven reliability. Their main limitation is low thermal conductivity.

  • Long-chain carbonates are a promising, potentially bio-based alternative with high latent heat storage capacity. However, more extensive experimental characterization is required to fully assess their performance, particularly concerning their thermal conductivity and long-term stability over a large number of cycles.

For researchers and drug development professionals, the choice between these materials will depend on the specific requirements of the application, including the desired operating temperature, the need for a bio-based material, and the importance of high thermal conductivity for rapid thermal response.

References

A Comparative Spectroscopic Guide to Synthetic and Commercially Available Ethyl Hexadecyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the spectroscopic analysis and comparison of synthetically produced ethyl hexadecyl carbonate versus its commercially available counterparts. Given the frequent absence of detailed spectroscopic data from commercial suppliers, this document outlines the necessary experimental protocols and expected analytical data for a researcher-synthesized product, establishing a benchmark for quality and purity assessment.

Synthesis of this compound

A common and effective method for synthesizing asymmetric carbonates like this compound is through a base-catalyzed transesterification reaction. This process typically involves the reaction of a simple dialkyl carbonate (e.g., diethyl carbonate) with a long-chain alcohol (hexadecanol) in the presence of a suitable catalyst.

Experimental Protocol: Synthesis via Transesterification

  • Reactants and Catalyst: Combine hexadecanol (1 molar equivalent) and diethyl carbonate (a large excess, e.g., 10-20 molar equivalents, to drive the equilibrium towards the product) in a round-bottom flask. Add a catalytic amount of a strong base, such as sodium methoxide or potassium carbonate (e.g., 5 mol%).

  • Reaction Conditions: The reaction mixture is heated to reflux (typically around 120-140 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the excess diethyl carbonate is removed by distillation. The remaining mixture is cooled, neutralized with a dilute acid (e.g., 1M HCl), and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure this compound.

Logical Workflow for Synthesis and Purification

Reactants Hexadecanol + Diethyl Carbonate + Catalyst (e.g., K2CO3) Reaction Reflux at 120-140°C (Inert Atmosphere) Reactants->Reaction Workup Distillation of excess Diethyl Carbonate Neutralization Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product

Caption: Synthesis and purification workflow for this compound.

Spectroscopic Characterization

A thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound. For this compound, both ¹H and ¹³C NMR are crucial.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.

Predicted ¹H and ¹³C NMR Data for Synthetic this compound

The following tables present the predicted chemical shifts (δ) for this compound. These values serve as a reference for a pure, synthetically produced sample.

¹H NMR (Predicted) Chemical Shift (ppm) Multiplicity Integration Assignment
Methylene adjacent to carbonate oxygen~4.15Triplet2H-O-CH₂ -(CH₂)₁₄-CH₃
Ethyl methylene~4.20Quartet2H-O-CH₂ -CH₃
Methylene adjacent to the first~1.65Quintet2H-O-CH₂-CH₂ -(CH₂)₁₃-CH₃
Bulk methylenes~1.25Multiplet26H-(CH₂ )₁₃-
Ethyl methyl~1.30Triplet3H-O-CH₂-CH₃
Terminal methyl~0.88Triplet3H-(CH₂)₁₄-CH₃
¹³C NMR (Predicted) Chemical Shift (ppm) Assignment
Carbonyl carbon~155.0C =O
Methylene adjacent to carbonate oxygen~68.0-O-CH₂ -(CH₂)₁₄-CH₃
Ethyl methylene~63.5-O-CH₂ -CH₃
Bulk methylenes~29.7-(CH₂ )₁₃-
Methylene (C3)~25.8-O-CH₂-CH₂ -(CH₂)₁₃-CH₃
Methylene (C15)~31.9-CH₂ -CH₃
Methylene (C14)~22.7-CH₂ -CH₂-CH₃
Terminal methyl~14.1-(CH₂)₁₄-CH₃
Ethyl methyl~14.3-O-CH₂-CH₃

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The carbonate group has a characteristic strong absorption band.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: A small amount of the sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected FT-IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Description
1740 ± 10C=O stretchStrong, sharp peak characteristic of a saturated organic carbonate.
1260 - 1280C-O-C asymmetric stretchStrong intensity.
2850 - 3000C-H stretchStrong, multiple peaks from the long alkyl chain.
1450 - 1475C-H bendMedium intensity.

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in confirming its structure.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electron ionization (EI) is a common method for this type of molecule.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the parent ion and its fragments are recorded.

Expected Mass Spectrum Fragmentation for this compound

Common Fragmentation Pathways

  • Loss of the ethyl group: [M - 29]⁺

  • Loss of the ethoxy group: [M - 45]⁺

  • Loss of the hexadecyl group: [M - 225]⁺

  • Loss of the hexadecyloxy group: [M - 241]⁺

  • McLafferty rearrangement: This can lead to various smaller fragments.

Analytical Workflow for Spectroscopic Characterization

Sample Purified Ethyl Hexadecyl Carbonate NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry (e.g., GC-MS) Sample->MS Data Structural Confirmation and Purity Assessment NMR->Data FTIR->Data MS->Data

Caption: Workflow for the spectroscopic analysis of this compound.

Comparison with Commercially Available this compound

A direct comparison of a synthetically produced batch with a commercially available product is crucial for quality control and for understanding potential differences in purity and composition.

Procedure for Comparative Analysis

  • Procure Commercial Sample: Obtain a sample of this compound from a commercial supplier. Note the supplier's specifications, if available.

  • Perform Spectroscopic Analysis: Subject the commercial sample to the same spectroscopic analyses (NMR, FT-IR, and MS) as the synthetic sample, using identical experimental parameters.

  • Data Comparison: Carefully compare the spectra obtained from the synthetic and commercial samples.

Data Presentation for Comparison

The following tables provide a template for summarizing and comparing the data.

Table 1: ¹H NMR Data Comparison

Assignment Synthetic (ppm) Commercial (ppm) Notes on Differences
-O-CH₂ -(CH₂)₁₄-CH₃Observed δObserved δNote any shifts or additional peaks
-O-CH₂ -CH₃Observed δObserved δ
.........

Table 2: ¹³C NMR Data Comparison

Assignment Synthetic (ppm) Commercial (ppm) Notes on Differences
C =OObserved δObserved δNote any shifts or additional peaks
-O-CH₂ -(CH₂)₁₄-CH₃Observed δObserved δ
.........

Table 3: FT-IR Data Comparison

Vibration Synthetic (cm⁻¹) Commercial (cm⁻¹) Notes on Differences
C=O stretchObserved νObserved νNote any shifts, broadening, or new bands
C-O-C stretchObserved νObserved ν
.........

Table 4: Mass Spectrometry Data Comparison

Fragment (m/z) Synthetic (Relative Intensity) Commercial (Relative Intensity) Notes on Differences
Molecular Ion (M⁺)ObservedObservedNote presence of impurity peaks
[M - 29]⁺ObservedObserved
.........

Interpreting the Differences

  • NMR: The presence of extra peaks in the NMR spectra of the commercial sample would indicate impurities. Common impurities could include residual starting materials (hexadecanol, diethyl carbonate), byproducts (e.g., dihexadecyl carbonate), or additives.

  • FT-IR: Broadening of the carbonyl peak or the appearance of a broad O-H stretch (around 3200-3500 cm⁻¹) in the commercial sample could suggest the presence of residual alcohol or water.

  • MS: Additional peaks in the mass spectrum of the commercial sample would also point to the presence of impurities.

Logical Framework for Comparison

cluster_0 Synthetic Sample cluster_1 Commercial Sample Synth_NMR NMR Data Compare Comparative Analysis Synth_NMR->Compare Synth_FTIR FT-IR Data Synth_FTIR->Compare Synth_MS MS Data Synth_MS->Compare Comm_NMR NMR Data Comm_NMR->Compare Comm_FTIR FT-IR Data Comm_FTIR->Compare Comm_MS MS Data Comm_MS->Compare Conclusion Purity and Structural Identity Assessment Compare->Conclusion

Caption: Logical process for comparing synthetic and commercial samples.

Conclusion

This guide provides the necessary framework for the synthesis, characterization, and comparative analysis of this compound. By following these protocols, researchers can confidently verify the structure and purity of their synthetically prepared material and objectively evaluate the quality of commercially available alternatives. The provided predicted spectroscopic data serves as a valuable reference point for these assessments.

In-Vitro Cytotoxicity Assessment of Ethyl Hexadecyl Carbonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in-vitro cytotoxicity assessment of ethyl hexadecyl carbonate, an emollient ester used in cosmetic and topical formulations. Due to the limited publicly available cytotoxicity data for this compound, this document outlines a comprehensive testing strategy and presents illustrative data to guide researchers in their evaluations. The guide compares this compound with other common emollients, details standardized cytotoxicity assay protocols, and provides visualizations for experimental workflows and relevant cellular pathways.

Comparative Cytotoxicity Data

The following table summarizes hypothetical, yet plausible, in-vitro cytotoxicity data for this compound and a selection of alternative emollients. This data is intended for illustrative purposes to demonstrate a comparative analysis. Researchers should generate their own experimental data for accurate assessment. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundChemical ClassCell LineAssayIC50 (µg/mL)
This compound Dialkyl CarbonateHaCaT (Keratinocytes)MTT> 200
HDF (Fibroblasts)Neutral Red Uptake> 200
Dicaprylyl CarbonateDialkyl CarbonateHaCaT (Keratinocytes)MTT> 200
HDF (Fibroblasts)Neutral Red Uptake> 200
Isopropyl MyristateFatty Acid EsterHaCaT (Keratinocytes)MTT150
HDF (Fibroblasts)Neutral Red Uptake180
Propylene Glycol Dicaprylate/DicapratePropylene Glycol EsterHaCaT (Keratinocytes)MTT> 200
HDF (Fibroblasts)Neutral Red Uptake> 200

Note: The IC50 values presented in this table are illustrative and not based on published experimental data for this compound. They are intended to provide a template for how to present and compare cytotoxicity data. The "> 200" notation suggests that at the highest concentration tested (200 µg/mL), the substance did not reduce cell viability by 50%, indicating low cytotoxicity.

Experimental Protocols

Detailed methodologies for three common in-vitro cytotoxicity assays are provided below. These assays are routinely used in the cosmetic and pharmaceutical industries to assess the safety of topical ingredients.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture:

    • Human epidermal keratinocytes (HaCaT) or human dermal fibroblasts (HDF) are seeded in 96-well plates at a density of 1 x 10^4 cells/well.

    • Cells are allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Treatment:

    • Prepare stock solutions of the test compounds (this compound and alternatives) in a suitable solvent (e.g., DMSO).

    • Serially dilute the stock solutions in cell culture medium to achieve the desired final concentrations. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%).

    • Remove the culture medium from the cells and replace it with the medium containing the test compounds. Include untreated and solvent-treated cells as negative controls.

    • Incubate the plates for 24 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

    • Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Measure the absorbance at 490 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot a dose-response curve and determine the IC50 value.

Neutral Red Uptake (NRU) Assay

This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.

  • Cell Culture:

    • Seed HaCaT or HDF cells in 96-well plates as described for the MTT assay.

  • Treatment:

    • Treat cells with various concentrations of the test compounds as described for the MTT assay.

  • Neutral Red Uptake Assay:

    • After the treatment period, remove the treatment medium and wash the cells with PBS.

    • Add 100 µL of neutral red solution (50 µg/mL in culture medium) to each well and incubate for 2-3 hours.[2]

    • Remove the neutral red solution, and wash the cells with PBS.

    • Add 150 µL of destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well to extract the dye.[2]

    • Shake the plate for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Determine the IC50 value from the dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytoplasmic enzyme LDH from damaged cells into the culture medium, which is an indicator of cell membrane disruption and cytotoxicity.

  • Cell Culture and Treatment:

    • Seed and treat cells in 96-well plates as described for the MTT assay.

  • LDH Assay:

    • After the treatment period, carefully collect the cell culture supernatant from each well.

    • Transfer the supernatant to a new 96-well plate.

    • Prepare a reaction mixture according to the manufacturer's instructions (e.g., Thermo Scientific™ Pierce™ LDH Cytotoxicity Assay Kit).[3]

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add a stop solution to terminate the reaction.

    • Measure the absorbance at 490 nm.[3]

  • Data Analysis:

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

    • Calculate the percentage of cytotoxicity based on the absorbance readings.

Visualizations

Experimental Workflow for In-Vitro Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the in-vitro cytotoxicity of a cosmetic ingredient.

G Experimental Workflow for In-Vitro Cytotoxicity Assessment cluster_0 Preparation cluster_1 Treatment cluster_2 Cytotoxicity Assays cluster_3 Data Analysis A Cell Seeding (e.g., HaCaT, HDF) C Cell Exposure (24-72 hours) A->C B Compound Preparation (Serial Dilutions) B->C D MTT Assay (Metabolic Activity) C->D E Neutral Red Uptake (Lysosomal Integrity) C->E F LDH Assay (Membrane Integrity) C->F G Absorbance Reading D->G E->G F->G H IC50 Determination G->H I Comparative Analysis H->I

Caption: A streamlined workflow for in-vitro cytotoxicity testing of cosmetic ingredients.

Signaling Pathway: Apoptosis Induction

This diagram illustrates a simplified signaling pathway for apoptosis (programmed cell death), a common mechanism of cytotoxicity.

G Simplified Apoptosis Signaling Pathway cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Pathway A Death Ligand B Death Receptor A->B Binding C Caspase-8 B->C Activation H Caspase-3 C->H Activation D Cellular Stress (e.g., DNA Damage) E Mitochondria D->E Induces F Cytochrome c E->F Release G Caspase-9 F->G Activation G->H Activation I Apoptosis H->I Execution

Caption: Key signaling cascades leading to programmed cell death (apoptosis).

References

Safety Operating Guide

Proper Disposal of Ethyl Hexadecyl Carbonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for ethyl hexadecyl carbonate could not be located in publicly available resources. The following guidance is based on general best practices for the disposal of laboratory chemicals, particularly organic carbonates. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to perform a thorough hazard assessment before handling and disposing of this chemical.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper operational and disposal plans for this compound.

Immediate Safety and Handling Protocols

Before any disposal procedure, ensure that proper personal protective equipment (PPE) is used. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Body Protection: A lab coat and closed-toe shoes.

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Procedure

The disposal of any chemical waste must be approached systematically to ensure safety and regulatory compliance.

Step 1: Waste Characterization

The first crucial step is to determine if the this compound waste is hazardous. A waste is generally considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1] Without a specific SDS, a conservative approach should be taken, treating the substance as potentially hazardous.

Do not dispose of this compound down the drain or in regular trash. [1][2] Organic carbonates are generally not suitable for sewer disposal.[3]

Step 2: Container Selection and Labeling

  • Choose a Compatible Container: Select a waste container that is chemically resistant to organic carbonates. High-density polyethylene (HDPE) or glass containers are often suitable.[1] Ensure the container has a secure, leak-proof screw-on cap.[4]

  • Properly Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1] Include the date when the first drop of waste was added to the container.

Step 3: Waste Accumulation and Storage

  • Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams.[5] Specifically, keep it separate from:

    • Strong acids and bases[4]

    • Oxidizing agents[4]

    • Reducing agents

  • Keep Containers Closed: The waste container must remain closed at all times, except when adding waste.[1][4][5]

  • Designated Storage Area: Store the waste container in a designated and clearly marked "Satellite Accumulation Area" (SAA) within the laboratory.[1][4] This area should be at or near the point of generation and under the control of the laboratory personnel.

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full, or if it has been in accumulation for a specified period (often not to exceed one year), contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[1][4]

  • Provide Necessary Information: Be prepared to provide the EHS department with all the information from the waste label.

Experimental Protocols

Due to the lack of a specific SDS for this compound, no experimental protocols for its degradation or neutralization can be safely provided. Any in-lab treatment of chemical waste must be part of a well-documented and approved experimental procedure.[3]

Data Presentation

As no specific quantitative data regarding the disposal of this compound was found, a data table cannot be provided. It is recommended to consult with your EHS department for any institution-specific disposal limits or concentration thresholds.

Mandatory Visualizations

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.

Chemical_Disposal_Workflow start Start: Chemical Waste Generated is_sds_available Is Substance-Specific SDS Available? start->is_sds_available consult_sds Consult SDS for Disposal Information is_sds_available->consult_sds Yes treat_as_unknown Treat as Unknown/Potentially Hazardous is_sds_available->treat_as_unknown No characterize_waste Characterize Waste (Hazardous vs. Non-Hazardous) consult_sds->characterize_waste hazardous Hazardous Waste treat_as_unknown->hazardous non_hazardous Non-Hazardous Waste characterize_waste->non_hazardous Non-Hazardous characterize_waste->hazardous Hazardous check_local_policy Check Institutional Policy for Non-Hazardous Waste Disposal non_hazardous->check_local_policy select_container Select Compatible Waste Container hazardous->select_container check_local_policy->hazardous Not Permitted trash_or_drain Dispose in Trash or Drain per Policy check_local_policy->trash_or_drain Permitted end End: Waste Disposed trash_or_drain->end label_container Label with 'Hazardous Waste' and Chemical Name select_container->label_container accumulate_waste Accumulate in Satellite Accumulation Area label_container->accumulate_waste contact_ehs Contact EHS for Pickup accumulate_waste->contact_ehs contact_ehs->end

Caption: Workflow for Laboratory Chemical Waste Disposal.

References

Navigating the Safe Handling of Ethyl Hexadecyl Carbonate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl hexadecyl carbonate, focusing on operational and disposal plans to build a foundation of trust and value in chemical handling practices.

Essential Safety and Personal Protective Equipment (PPE)

Personal Protective Equipment (PPE) Requirements

Proper PPE is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles or Face ShieldMust be ANSI Z87.1 compliant. A face shield is recommended when there is a splash hazard.
Hands Chemical-resistant glovesNitrile or neoprene gloves are generally recommended for handling organic esters. Ensure to check the glove manufacturer's compatibility chart.
Body Laboratory CoatA standard, long-sleeved lab coat should be worn to protect the skin and clothing from splashes.
Respiratory Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Procedural Guidance for Handling and Disposal

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Operational Plan: Step-by-Step Handling Procedure
  • Preparation : Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Have a spill kit accessible.

  • Dispensing : Carefully open the container within the fume hood. Use appropriate tools (e.g., spatula, pipette) to dispense the required amount of this compound. Avoid generating dust or aerosols.

  • During Use : Keep the container sealed when not in use. Avoid contact with skin, eyes, and clothing. If accidental contact occurs, follow the first aid measures outlined in the SDS.

  • Cleaning : After use, decontaminate all surfaces and equipment that have come into contact with the chemical using a suitable solvent and cleaning agent as recommended by the supplier's SDS.

Disposal Plan: Managing Chemical Waste

All waste containing this compound must be treated as hazardous waste.

  • Segregation : Collect all waste materials, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.

  • Containerization : The waste container must be compatible with this compound, properly sealed, and stored in a designated secondary containment area.

  • Disposal : Arrange for the disposal of the hazardous waste through the institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations for the safe handling of this compound from preparation to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling in Fume Hood cluster_cleanup 3. Post-Handling & Cleaning cluster_disposal 4. Waste Disposal prep_start Start: Review SDS prep_ppe Don PPE prep_start->prep_ppe prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_spill_kit Ensure Spill Kit is Accessible prep_fume_hood->prep_spill_kit handle_dispense Dispense Chemical prep_spill_kit->handle_dispense Proceed to Handling handle_use Perform Experiment handle_dispense->handle_use handle_seal Seal Container When Not in Use handle_use->handle_seal clean_decontaminate Decontaminate Surfaces & Equipment handle_seal->clean_decontaminate clean_ppe_removal Remove PPE clean_decontaminate->clean_ppe_removal disp_segregate Segregate Waste clean_ppe_removal->disp_segregate Proceed to Disposal disp_containerize Containerize in Labeled Waste Bottle disp_segregate->disp_containerize disp_store Store in Secondary Containment disp_containerize->disp_store disp_ehs Contact EHS for Disposal disp_store->disp_ehs

Safe handling workflow for this compound.

By adhering to these procedures, laboratories can ensure a safer working environment and foster a culture of safety and responsibility in the handling of chemical substances. It is critical to always consult the specific Safety Data Sheet provided by the manufacturer for the most accurate and comprehensive safety information.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.